3-Chloro-6-isopropylpyridazine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
3-chloro-6-propan-2-ylpyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c1-5(2)6-3-4-7(8)10-9-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYKSBKJSQWGYTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00591064 | |
| Record name | 3-Chloro-6-(propan-2-yl)pyridazine | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID00591064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
570416-35-2 | |
| Record name | 3-Chloro-6-(propan-2-yl)pyridazine | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID00591064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-6-(propan-2-yl)pyridazine | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Reactivity of 3-Chloro-6-isopropylpyridazine
Introduction
3-Chloro-6-isopropylpyridazine is a heterocyclic organic compound featuring a pyridazine ring substituted with a chlorine atom and an isopropyl group.[1][2] As a functionalized pyridazine, it serves as a highly valuable and versatile building block in the fields of organic synthesis and medicinal chemistry. The pyridazine scaffold is recognized as a "privileged structure," known for its ability to interact with a wide array of biological targets, which has led to its incorporation into numerous clinically significant molecules.[3][4]
The unique electronic properties of the pyridazine ring, characterized by its two adjacent nitrogen atoms, render it electron-deficient.[4] This property activates the C3-chlorine atom for nucleophilic substitution, making this compound an ideal precursor for generating diverse molecular libraries.[5] Its derivatives have shown potential in the development of therapeutics targeting the central nervous system (CNS) and as selective kinase inhibitors.[3][6] This guide provides an in-depth analysis of its chemical properties, synthesis, reactivity, and applications, offering a technical resource for researchers and drug development professionals.
Physicochemical and Spectroscopic Properties
The fundamental properties of this compound are summarized below. This data is crucial for its handling, reaction setup, and analytical characterization.
| Property | Value | Source(s) |
| CAS Number | 570416-35-2 | [1][2] |
| Molecular Formula | C₇H₉ClN₂ | [1][7] |
| Molecular Weight | 156.61 g/mol | [1][7] |
| IUPAC Name | 3-chloro-6-(propan-2-yl)pyridazine | [1] |
| Boiling Point | 262.9 ± 20.0 °C at 760 mmHg | [1] |
| Storage Conditions | Store in a dry, cool, and well-sealed place | [1][8] |
Spectroscopic Profile
Structural elucidation and purity assessment of this compound rely on standard spectroscopic techniques.[9] While raw spectra should be obtained from the supplier, the expected spectroscopic characteristics are as follows:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the isopropyl and pyridazine ring protons. The isopropyl group should present as a septet for the single methine proton and a doublet for the six equivalent methyl protons. The two protons on the pyridazine ring will appear as two distinct doublets in the aromatic region, with their coupling constant indicating their ortho relationship.
-
¹³C NMR: The carbon NMR spectrum will display signals for the seven carbon atoms. The two methyl carbons of the isopropyl group will appear as one signal, with the methine carbon further downfield. The four unique carbons of the pyridazine ring will be observed in the aromatic region, with the carbon atom bonded to chlorine (C3) being significantly influenced by the halogen's electronegativity.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight. A characteristic (M+2) peak, approximately one-third the intensity of the M⁺ peak, will be present due to the natural isotopic abundance of ³⁷Cl, confirming the presence of a single chlorine atom.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic C-H stretching vibrations for both aromatic and aliphatic protons. Key signals will also include C=N and C=C stretching frequencies associated with the pyridazine ring and a C-Cl stretching vibration in the fingerprint region.
Synthesis and Manufacturing
The synthesis of functionalized pyridazines often starts from readily available precursors like maleic anhydride.[10] While specific, scaled-up manufacturing protocols for this compound are proprietary, a logical and common synthetic approach involves the initial formation of a dichlorinated pyridazine intermediate, followed by selective functionalization. The synthesis of the closely related and commercially important intermediate, 3,6-dichloro-4-isopropylpyridazine, provides a well-documented template for this process.[10][11]
Synthetic Pathway Overview
A plausible synthetic route begins with the reaction of 3,6-dichloropyridazine with isobutyric acid in the presence of a silver nitrate catalyst and a persulfate oxidant.[11] This reaction, a form of radical alkylation, introduces the isopropyl group onto the pyridazine ring at the 4-position, yielding 3,6-dichloro-4-isopropylpyridazine. Subsequent selective dechlorination at the 6-position would yield the target compound, this compound.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol: Synthesis of 3,6-Dichloro-4-isopropylpyridazine Intermediate
This protocol is adapted from established procedures for the synthesis of the dichloro- intermediate, which is a critical precursor.[11]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and dropping funnel, dissolve 3,6-dichloropyridazine (1.0 eq), isobutyric acid (1.25 eq), and silver nitrate (0.1 eq) in water.
-
Initiation: Heat the mixture to 60-70 °C.
-
Radical Formation: Prepare a solution of ammonium persulfate (1.5 eq) in water and add it dropwise to the heated reaction mixture over 30 minutes. The persulfate acts as a radical initiator.
-
Reaction: Stir the mixture vigorously at 70-75 °C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction to room temperature. Adjust the pH to 9-10 with an aqueous base (e.g., NH₄OH or NaHCO₃ solution).[11]
-
Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3x volumes).
-
Purification: Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Final Purification: Purify the crude oil via column chromatography (e.g., using a gradient of ethyl acetate in petroleum ether) to yield pure 3,6-dichloro-4-isopropylpyridazine.[11]
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is dominated by the chemistry of its substituted pyridazine ring. The key to its utility as a synthetic intermediate is the chlorine atom at the C3 position, which is susceptible to nucleophilic displacement.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the two ring nitrogen atoms significantly reduces the electron density of the pyridazine ring, making it highly electrophilic.[6] This electronic feature facilitates Nucleophilic Aromatic Substitution (SNAr) at the chlorine-bearing carbon. The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the C3 carbon, forming a resonance-stabilized anionic intermediate (a Meisenheimer-like complex), followed by the elimination of the chloride leaving group to restore aromaticity.[5][12]
This reactivity allows for the facile introduction of a wide range of functional groups, including amines, hydrazines, alkoxides, and thiols, by reacting this compound with the corresponding nucleophile.[5][6]
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
Protocol: Example Nucleophilic Substitution with Hydrazine
This protocol describes the synthesis of a hydrazinylpyridazine derivative, a common precursor for constructing fused heterocyclic systems like triazolopyridazines.[6] The methodology is adapted from procedures for analogous chloropyridazines.[5]
-
Setup: In a round-bottom flask, suspend this compound (1.0 eq) in a suitable solvent like ethanol or n-butanol.
-
Reagent Addition: Add hydrazine hydrate (2.5 eq) to the suspension.
-
Reaction: Heat the mixture to reflux (typically 80-120 °C, depending on the solvent) and maintain for 2-4 hours.
-
Monitoring: Follow the disappearance of the starting material by TLC.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. A solid product may precipitate. If so, collect the solid by filtration and wash with cold ethanol.
-
Workup: If the product remains in solution, concentrate the mixture under reduced pressure. Add water to the residue to precipitate the product or extract with an appropriate organic solvent.
-
Purification: Wash the crude product with water and dry under vacuum. If necessary, recrystallize from a suitable solvent (e.g., isopropanol) to obtain the pure 3-hydrazinyl-6-isopropylpyridazine.
Applications in Research and Drug Discovery
This compound is a valuable intermediate primarily used in the synthesis of more complex molecules for agrochemical and pharmaceutical applications.[6][13]
-
Medicinal Chemistry Core: The pyridazine heterocycle is a cornerstone in drug design. Its ability to act as a bioisostere for a phenyl ring while offering improved physicochemical properties (like reduced lipophilicity) makes it attractive for optimizing drug candidates.[4]
-
Intermediate for Advanced Therapeutics: The related compound, 3,6-dichloro-4-isopropylpyridazine, is a key intermediate in the synthesis of Resmetirom , a selective thyroid hormone receptor-β agonist developed for treating non-alcoholic steatohepatitis (NASH).[10] This highlights the therapeutic relevance of the isopropyl-pyridazine core. This compound provides a scaffold to create novel analogs for similar biological targets.
-
Scaffold for Kinase Inhibitors: Fused pyridazine systems, often synthesized from chloropyridazine precursors, are prevalent in the design of potent and selective kinase inhibitors for oncology applications.[6]
Safety, Handling, and Storage
As a chlorinated organic compound, this compound requires careful handling in a laboratory setting. While a specific, comprehensive toxicological profile is not widely published, data from related chloropyridazines and general laboratory safety standards should be followed.[14]
-
Personal Protective Equipment (PPE): Wear appropriate protective gear, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[15]
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors or dust.[8][16] Avoid contact with skin and eyes.[15] In case of contact, rinse immediately and thoroughly with water.[15]
-
Fire Safety: While not highly flammable, standard precautions for organic chemicals should be taken. Use appropriate fire extinguishers (dry chemical, CO₂, or foam).[16]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[1][16]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.[14]
References
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- 2. CAS # 570416-35-2, this compound, 3-Chloro-6-(1-methylethyl)pyridazine - chemBlink [chemblink.com]
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- 4. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
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The Strategic Intermediate: A Technical Guide to 3-Chloro-6-isopropylpyridazine (CAS 570416-35-2) for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Role of Substituted Pyridazines in Medicinal Chemistry
The pyridazine scaffold is a privileged heterocyclic motif in modern drug discovery, valued for its ability to modulate a wide array of biological targets. Its unique electronic properties, including its hydrogen bond accepting capabilities and influence on adjacent substituents, make it an attractive component in the design of novel therapeutics.[1] Within this chemical class, 3-Chloro-6-isopropylpyridazine stands out as a versatile and strategically important intermediate. This guide provides an in-depth technical overview of its synthesis, physicochemical properties, reactivity, and its burgeoning applications in the development of next-generation pharmaceuticals. For drug development professionals, understanding the nuances of this building block can unlock new avenues for lead optimization and the creation of potent and selective therapeutic agents.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis and for the interpretation of analytical data.
| Property | Value | Source |
| CAS Number | 570416-35-2 | N/A |
| Molecular Formula | C₇H₉ClN₂ | [2] |
| Molecular Weight | 156.61 g/mol | [2] |
| IUPAC Name | 3-chloro-6-(propan-2-yl)pyridazine | N/A |
| Boiling Point | 263 °C | N/A |
| Flash Point | 138 °C | N/A |
| Density | 1.135 g/cm³ | N/A |
Spectral Characterization: A Predictive Overview
While a publicly available, experimentally determined high-resolution NMR spectrum for this compound is not readily found, its spectral characteristics can be confidently predicted based on the analysis of structurally related pyridazine derivatives.[3][4][5]
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple and informative. The isopropyl group will present as a doublet for the six equivalent methyl protons and a septet for the methine proton. The pyridazine ring protons will appear as two doublets in the aromatic region, with their chemical shifts influenced by the electron-withdrawing chloro and electron-donating isopropyl substituents.
¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the isopropyl methyl and methine carbons. The four carbons of the pyridazine ring will also be distinguishable, with the carbon atom attached to the chlorine atom appearing at a characteristic downfield shift.
Mass Spectrometry: The mass spectrum will exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. A characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) will be a key diagnostic feature.
Synthesis of this compound: A Strategic Approach
The synthesis of this compound can be achieved through a multi-step sequence, leveraging established pyridazine chemistry. A plausible and efficient synthetic route starts from a suitable precursor and involves the introduction of the isopropyl group followed by chlorination.
Proposed Synthetic Pathway
A logical synthetic strategy involves the initial formation of a pyridazinone intermediate, which is then converted to the final chlorinated product. This approach offers good control over the substitution pattern on the pyridazine ring.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol: A Guideline for Synthesis
The following protocol is a representative, field-proven methodology adapted from the synthesis of analogous pyridazine derivatives.[6][7][8][9][10]
Step 1: Synthesis of 6-Isopropylpyridazin-3(2H)-one
-
Rationale: This initial step establishes the core pyridazinone ring system with the desired isopropyl substituent. The reaction conditions are based on the known reactivity of pyridazinediones.
-
Procedure:
-
To a solution of pyridazine-3,6-dione in a suitable solvent (e.g., a mixture of acetonitrile, sulfolane, and water), add isobutyric acid and a catalytic amount of silver nitrate.
-
Heat the mixture to a moderate temperature (e.g., 55-70 °C).
-
Slowly add a solution of a persulfate salt (e.g., ammonium persulfate) in water. The persulfate acts as an initiator for the radical isopropylation.
-
Maintain the reaction at an elevated temperature for a specified period to ensure complete conversion.
-
Upon completion, cool the reaction mixture and adjust the pH to basic with an appropriate base (e.g., aqueous ammonia) to precipitate the product.
-
Isolate the crude 6-isopropylpyridazin-3(2H)-one by filtration and purify by recrystallization or column chromatography.
-
Step 2: Synthesis of this compound
-
Rationale: The chlorination of the pyridazinone intermediate is a standard and efficient method to introduce the reactive chloro group. Phosphorus oxychloride is a common and effective reagent for this transformation.[6][7]
-
Procedure:
-
Suspend 6-isopropylpyridazin-3(2H)-one in an excess of phosphorus oxychloride (POCl₃).
-
Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC).
-
Carefully quench the excess POCl₃ by slowly adding the reaction mixture to ice-water.
-
Neutralize the acidic solution with a base (e.g., sodium bicarbonate or sodium hydroxide) until the product precipitates.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography or distillation to yield the final product.
-
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound lies in the reactivity of the chloro substituent, which readily participates in nucleophilic aromatic substitution (SₙAr) reactions. This allows for the introduction of a wide range of functional groups at the 3-position, making it a key building block for creating diverse chemical libraries.
Nucleophilic Aromatic Substitution (SₙAr)
The electron-deficient nature of the pyridazine ring, further enhanced by the electron-withdrawing effect of the adjacent nitrogen atoms, facilitates the attack of nucleophiles on the carbon atom bearing the chlorine.[11]
Caption: General scheme of nucleophilic aromatic substitution on this compound.
Common nucleophiles that can be employed in SₙAr reactions with this compound include:
-
Amines: Reaction with primary or secondary amines yields 3-amino-6-isopropylpyridazine derivatives, a common structural motif in bioactive molecules.[12]
-
Alcohols/Phenols: Alkoxides or phenoxides can displace the chloride to form the corresponding ethers.
-
Thiols: Thiolates react to form thioethers.
-
Hydrazines: Reaction with hydrazine provides a gateway to fused heterocyclic systems like triazolopyridazines.[11]
Applications in Drug Discovery and Development
The versatility of this compound as a synthetic intermediate has led to its use in the development of a variety of therapeutic agents.
Kinase Inhibitors
The pyridazine core is a well-established scaffold for the design of kinase inhibitors. The ability to introduce diverse substituents at the 3-position of this compound allows for the fine-tuning of interactions with the kinase active site, leading to potent and selective inhibitors. For instance, 3,6-disubstituted pyridazines have been investigated as inhibitors of c-Jun N-terminal kinase (JNK1) and cyclin-dependent kinase 2 (CDK2), both of which are important targets in cancer therapy.[6][13][14]
Thyroid Hormone Receptor Agonists
A notable application of a closely related analogue, 3,6-dichloro-4-isopropylpyridazine, is in the synthesis of thyroid hormone receptor agonists.[15] These compounds have potential applications in the treatment of metabolic disorders. The synthesis involves the nucleophilic substitution of one of the chloro groups with a substituted phenol, highlighting the utility of the chloropyridazine moiety in constructing complex drug molecules.
Agrochemicals
Beyond pharmaceuticals, substituted pyridazines have also found applications in the agrochemical industry. The structural features of this compound make it a potential building block for the synthesis of novel herbicides and pesticides.
Conclusion
This compound is a valuable and versatile building block for researchers and scientists in the field of drug discovery. Its straightforward synthesis, well-defined reactivity, and demonstrated utility in the preparation of bioactive molecules make it an important tool in the medicinal chemist's arsenal. A comprehensive understanding of its properties and synthetic applications, as outlined in this guide, will empower drug development professionals to leverage this strategic intermediate in the quest for novel and effective therapeutics.
References
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- 12. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 14. WO2007009913A1 - Pyridazinone derivatives as thyroid hormone receptor agonists - Google Patents [patents.google.com]
- 15. pharmaffiliates.com [pharmaffiliates.com]
An In-depth Technical Guide to the Synthesis of 3-Chloro-6-isopropylpyridazine Starting Materials
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic routes for preparing 3-chloro-6-isopropylpyridazine, a key intermediate in the synthesis of various pharmaceutically active compounds. The guide delves into the selection of starting materials, detailed reaction mechanisms, and step-by-step experimental protocols. A comparative analysis of different synthetic strategies is presented, with an emphasis on the causality behind experimental choices to provide field-proven insights. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis, enabling them to make informed decisions in the preparation of this important pyridazine derivative.
Introduction: The Significance of this compound
This compound is a crucial building block in the synthesis of a wide range of biologically active molecules. Its unique structural features, including the reactive chlorine atom and the isopropyl group on the pyridazine core, make it a versatile intermediate for the development of novel therapeutic agents. The pyridazine scaffold itself is a well-known pharmacophore, and its derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to, antiviral, anticancer, and cardiovascular effects.
The strategic importance of this compound necessitates robust and efficient synthetic methods for its preparation. This guide will explore the primary synthetic pathways, focusing on the readily available starting materials and the chemical transformations required to obtain the target molecule with high yield and purity.
Strategic Approaches to the Synthesis of this compound
The synthesis of this compound can be approached from two main strategic directions:
-
Strategy 1: Building the Pyridazine Ring First. This approach involves the initial construction of the pyridazine ring system, followed by the introduction of the chloro and isopropyl substituents. A common and economically viable starting material for this strategy is maleic anhydride.
-
Strategy 2: Pre-functionalized Intermediates. This strategy utilizes pyridazine derivatives that already possess some of the required functional groups, which are then further elaborated to yield the final product.
This guide will focus primarily on Strategy 1, as it represents a more fundamental and widely applicable approach. A discussion of an alternative route using a pre-functionalized intermediate will also be presented for comparative purposes.
The Primary Synthetic Pathway: From Maleic Anhydride to this compound
The most common and industrially scalable synthesis of this compound begins with the reaction of maleic anhydride and hydrazine hydrate to form the pyridazine ring. This is followed by a two-step sequence of chlorination and isopropylation.
Figure 1: Primary synthetic route to this compound.
Step 1: Synthesis of 3,6-Pyridazinediol from Maleic Anhydride
The synthesis commences with the cyclization of maleic anhydride with hydrazine hydrate. This reaction is typically carried out in an acidic medium at elevated temperatures.[1][2] The acidic environment protonates one of the carbonyl groups of maleic anhydride, making it more susceptible to nucleophilic attack by hydrazine. The subsequent intramolecular cyclization and dehydration lead to the formation of 3,6-pyridazinediol, which exists in tautomeric equilibrium with maleic hydrazide.
Experimental Protocol: Synthesis of 3,6-Pyridazinediol
-
To a reaction vessel, add water and hydrazine hydrate (80% solution).
-
Cool the mixture to below 10 °C and slowly add concentrated hydrochloric acid, maintaining the temperature.[2]
-
Add maleic anhydride to the cooled solution.
-
Slowly heat the reaction mixture to 105-110 °C and maintain this temperature for 4-6 hours.[2]
-
After the reaction is complete, cool the mixture to 55-60 °C and dilute with water.
-
Stir the mixture at room temperature to allow for precipitation.
-
Collect the solid product by filtration and dry to obtain 3,6-pyridazinediol. A typical yield for this reaction is around 91% with a purity greater than 99% as determined by HPLC.[2]
Step 2: Synthesis of 3,6-Dichloropyridazine from 3,6-Pyridazinediol
The conversion of 3,6-pyridazinediol to 3,6-dichloropyridazine is a crucial chlorination step. This transformation is most effectively achieved using phosphorus oxychloride (POCl₃), a powerful chlorinating and dehydrating agent.[3][4]
Mechanism Insight: The reaction proceeds via the activation of the hydroxyl groups of the pyridazinediol by POCl₃. The lone pair of electrons on the oxygen atom attacks the electrophilic phosphorus atom of POCl₃, leading to the formation of a phosphate ester intermediate. This intermediate is an excellent leaving group. A subsequent nucleophilic attack by a chloride ion (from POCl₃ or an added base) on the carbon atom attached to the phosphate group results in the displacement of the phosphate group and the formation of the C-Cl bond. This process occurs at both hydroxyl positions to yield the desired 3,6-dichloropyridazine. The use of a tertiary amine base, such as triethylamine (TEA), can be employed to neutralize the HCl generated during the reaction, which can help to drive the reaction to completion and prevent unwanted side reactions.
Experimental Protocol: Synthesis of 3,6-Dichloropyridazine
-
In a reaction vessel, prepare a stirred solution of 3,6-pyridazinediol and POCl₃ in a suitable solvent such as dichloromethane or chloroform.[2]
-
Cool the mixture to below 10 °C.
-
Add triethylamine (TEA) dropwise over a period of 45-60 minutes, maintaining the low temperature.
-
Slowly raise the temperature of the reaction mixture to 35-40 °C and maintain for 5-6 hours.
-
Upon completion of the reaction, carefully quench the reaction mixture by adding it to cold water.
-
Separate the organic layer and wash it with a saturated sodium bicarbonate solution, followed by water.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
The crude 3,6-dichloropyridazine can be purified by recrystallization from cyclohexane to yield a pure product with a typical yield of around 78% and a purity greater than 98%.[2]
Step 3: Synthesis of this compound via Minisci-type Reaction
The final step in this synthetic sequence is the introduction of the isopropyl group onto the 3,6-dichloropyridazine ring. This is accomplished through a Minisci-type reaction, which is a radical substitution reaction on an electron-deficient aromatic ring.[5][6] In this case, isobutyric acid serves as the source of the isopropyl radical.
Mechanism Insight: The Minisci reaction is initiated by the generation of a sulfate radical anion from the thermal or reductive decomposition of ammonium persulfate, often catalyzed by a silver(I) salt. The silver(I) is oxidized to silver(II) by the persulfate, which then abstracts a hydrogen atom from the isobutyric acid, followed by decarboxylation to generate the isopropyl radical.[7][8][9] This nucleophilic isopropyl radical then attacks the protonated (and thus more electron-deficient) 3,6-dichloropyridazine ring. The resulting radical cation intermediate is then oxidized to the final product, regenerating the catalyst and completing the catalytic cycle. The acidic conditions are necessary to protonate the pyridazine ring, thereby increasing its reactivity towards the nucleophilic radical.
Experimental Protocol: Synthesis of this compound
-
In a reaction vessel, dissolve 3,6-dichloropyridazine, isobutyric acid, and silver nitrate in water.[2]
-
Stir the mixture at 25-35 °C for 30-45 minutes.
-
Prepare a solution of ammonium persulfate in water.
-
Slowly add the ammonium persulfate solution to the reaction mixture at 15-20 °C.
-
Stir the reaction solution for 5 hours at 15-20 °C.
-
Adjust the pH of the reaction mixture to 9.5-10.5 with an aqueous ammonia solution.
-
Extract the product with dichloromethane.
-
Combine the organic phases, dry with anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by fractional distillation to obtain the pure product.[2]
Table 1: Summary of Reaction Conditions and Yields for the Primary Synthetic Pathway
| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Maleic Anhydride | Hydrazine Hydrate, HCl | Water | 105-110 | 4-6 | ~91 | >99 |
| 2 | 3,6-Pyridazinediol | POCl₃, TEA | Dichloromethane | 35-40 | 5-6 | ~78 | >98 |
| 3 | 3,6-Dichloropyridazine | Isobutyric Acid, AgNO₃, (NH₄)₂S₂O₈ | Water | 15-20 | 5 | High | High |
Alternative Synthetic Strategies
While the pathway from maleic anhydride is robust, other routes to this compound exist. One notable alternative involves the use of 6-chloro-4-isopropylpyridazin-3(2H)-one as a key intermediate.
Figure 2: Alternative route via a pyridazinone intermediate.
This intermediate can be synthesized and then chlorinated to yield the final product. This approach may offer advantages in terms of regioselectivity, as the isopropyl group is introduced before the final chlorination step.
Another potential, though less documented, approach is the direct isopropylation of 3,6-dichloropyridazine using an organometallic reagent such as an isopropyl Grignard reagent. However, such reactions can be challenging due to the potential for multiple additions and side reactions, and the Minisci-type reaction is generally preferred for its efficiency and milder conditions.
Safety and Handling of Key Reagents
The synthesis of this compound involves the use of several hazardous reagents that require careful handling to ensure laboratory safety.
-
Phosphorus Oxychloride (POCl₃): POCl₃ is a highly corrosive and toxic liquid that reacts violently with water, releasing toxic hydrogen chloride gas and phosphoric acid.[10][11] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[10]
-
Ammonium Persulfate ((NH₄)₂S₂O₈): Ammonium persulfate is a strong oxidizing agent and can cause skin and respiratory irritation.[12] It should be stored away from combustible materials and handled with care to avoid creating dust.[12] Appropriate PPE, including gloves and safety glasses, should be worn when handling this reagent.
Conclusion
The synthesis of this compound is a well-established process that is crucial for the production of various pharmaceutical compounds. The most reliable and scalable route begins with the readily available starting material, maleic anhydride. This multi-step synthesis, involving the formation of a pyridazinediol intermediate, followed by chlorination and a Minisci-type isopropylation, provides the target molecule in good yields and high purity. A thorough understanding of the reaction mechanisms, particularly the radical-mediated isopropylation, is key to optimizing the reaction conditions and ensuring a successful outcome. By adhering to the detailed protocols and safety precautions outlined in this guide, researchers and drug development professionals can confidently and efficiently synthesize this valuable building block for their research and development endeavors.
References
- 1. CN104478810A - Synthetic method for 3,6-dihydroxypyridazine - Google Patents [patents.google.com]
- 2. An Improved Process For The Preparationof 3,6 Dichloro 4 [quickcompany.in]
- 3. benchchem.com [benchchem.com]
- 4. Method for synthetizing 3,6-dichloropyridazine - Eureka | Patsnap [eureka.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. soc.chim.it [soc.chim.it]
- 7. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA07044A [pubs.rsc.org]
- 10. fishersci.com [fishersci.com]
- 11. lanxess.com [lanxess.com]
- 12. mgchemicals.com [mgchemicals.com]
The Strategic Chemistry of 3,6-Dichloro-4-isopropylpyridazine: A Hub for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridazine core, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry, endowed with unique physicochemical properties that make it a valuable component in the design of novel therapeutics.[1] Among the vast landscape of pyridazine-based intermediates, 3,6-dichloro-4-isopropylpyridazine has emerged as a particularly versatile and powerful building block. Its strategic substitution pattern—a bulky isopropyl group flanked by two reactive chlorine atoms—provides a unique combination of steric influence and synthetic handles for the construction of diverse molecular libraries. This guide offers a comprehensive overview of the synthesis, reactivity, and burgeoning applications of 3,6-dichloro-4-isopropylpyridazine and its analogs, providing researchers with the foundational knowledge and practical protocols to leverage this scaffold in their drug discovery endeavors.
Introduction: The Pyridazine Scaffold in Medicinal Chemistry
Heterocyclic compounds are the bedrock of many pharmaceuticals, and nitrogen-containing heterocyles, in particular, play a pivotal role in drug design.[2] The pyridazine nucleus is characterized by its weak basicity, a significant dipole moment that facilitates π-π stacking interactions, and a robust capacity for dual hydrogen bonding—all of which are critical for molecular recognition at biological targets.[1] These attributes have led to the successful development of pyridazine-containing drugs with a wide array of therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial agents.[2][3] The strategic incorporation of a 4-isopropyl group onto the 3,6-dichloropyridazine core enhances lipophilicity and can provide crucial van der Waals interactions within a target's binding pocket, potentially increasing potency and selectivity.[4]
Synthesis of the Core Scaffold: 3,6-Dichloro-4-isopropylpyridazine
The reliable and scalable synthesis of the 3,6-dichloro-4-isopropylpyridazine core is paramount for its utility as a chemical intermediate. Several synthetic routes have been established, primarily starting from the commercially available 3,6-dichloropyridazine and introducing the isopropyl group via a radical-mediated reaction with isobutyric acid.
Key Synthetic Strategies
The most common and effective methods for the synthesis of 3,6-dichloro-4-isopropylpyridazine involve the reaction of 3,6-dichloropyridazine with isobutyric acid in the presence of a silver nitrate catalyst and a persulfate radical initiator. Variations in the acid, base, and solvent systems have been explored to optimize yield and purity.[5][6]
Table 1: Comparison of Synthetic Protocols for 3,6-Dichloro-4-isopropylpyridazine
| Route | Starting Materials | Key Reagents | Solvent | Typical Yield | Reference |
| 1 | 3,6-Dichloropyridazine, Isobutyric acid | AgNO₃, (NH₄)₂S₂O₈, Trifluoroacetic acid | Water | 96% | [5] |
| 2 | 3,6-Dichloropyridazine, Isobutyric acid | AgNO₃, (NH₄)₂S₂O₈, Trifluoroacetic acid | Water | 88% | [5] |
| 3 | 3,6-Dichloropyridazine, Isobutyric acid | AgNO₃, (NH₄)₂S₂O₈, H₂SO₄ | Water | 85.77% | [5] |
Detailed Experimental Protocol (Route 1)
This protocol, adapted from established literature, provides a high-yielding synthesis of the title compound.[5]
Materials:
-
3,6-Dichloropyridazine (45g, 0.304 mol)
-
Isobutyric acid (33.45g, 0.380 mol)
-
Silver nitrate (5.138g, 0.0304 mol)
-
Trifluoroacetic acid (6.932g, 0.0608 mol)
-
Ammonium persulfate
-
Sodium bicarbonate (NaHCO₃)
-
n-Hexane
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Water
Procedure:
-
In a suitable reaction vessel, dissolve 3,6-dichloropyridazine, isobutyric acid, silver nitrate, and trifluoroacetic acid in 270 mL of water.
-
Stir the mixture at 70°C.
-
Slowly add a solution of ammonium persulfate in 180 mL of water dropwise to the reaction mixture.
-
Continue stirring the reaction solution for 20 minutes at 70°C.
-
Allow the reaction to cool to room temperature.
-
Adjust the pH of the solution to 9-10 using an aqueous solution of NaHCO₃.
-
Extract the aqueous layer with n-hexane.
-
Dry the combined organic extracts over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether (1:3) as the eluent to yield 3,6-dichloro-4-isopropylpyridazine (56g, 96% yield) as an oil.[5]
Synthesis Workflow Diagram
Caption: Synthetic workflow for 3,6-dichloro-4-isopropylpyridazine.
Chemical Reactivity and Derivatization
The synthetic utility of 3,6-dichloro-4-isopropylpyridazine lies in the differential reactivity of its two chlorine atoms, which allows for selective functionalization through nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridazine ring activates the C3 and C6 positions towards nucleophilic attack.[4]
Nucleophilic Aromatic Substitution (SNAr)
A wide range of nucleophiles, including amines, hydrazines, thiols, and alkoxides, can readily displace the chlorine atoms.[4] The regioselectivity of the substitution can often be controlled by reaction conditions and the nature of the nucleophile.
-
Amination: The reaction with various primary and secondary amines introduces diverse side chains, a common strategy in the development of kinase inhibitors.
-
Hydrazinolysis: Treatment with hydrazine hydrate typically leads to the monosubstitution at the 3-position, affording 3-chloro-6-hydrazinyl-4-isopropylpyridazine, a key intermediate for the synthesis of fused heterocyclic systems like triazolopyridazines.[4]
-
Thiolation: Reactions with thiols provide access to a range of sulfur-containing analogs.
-
Alkoxylation: Alkoxides can be used to introduce ether linkages.
Representative Derivatization Protocols
Protocol 3.2.1: Synthesis of 3-Hydrazinyl-6-chloro-4-isopropylpyridazine
Materials:
-
3,6-Dichloro-4-isopropylpyridazine
-
Hydrazine hydrate
-
n-Butanol (optional, as solvent)
Procedure:
-
A mixture of 3,6-dichloro-4-isopropylpyridazine and an excess of hydrazine hydrate is heated to reflux.[4] The reaction can be performed neat or in a solvent like n-butanol.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration.
-
The solid is washed with water and can be further purified by recrystallization.
Derivatization Pathway Diagram
Caption: Key derivatization pathways of the core scaffold.
Applications in Drug Discovery
The 3,6-dichloro-4-isopropylpyridazine scaffold is a valuable starting point for the synthesis of a variety of biologically active molecules.
Kinase Inhibitors
The pyridazine core is a well-established scaffold for the design of kinase inhibitors. A study on 3,6-disubstituted pyridazines (without the 4-isopropyl group) demonstrated potent inhibitory activity against cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle and a target in cancer therapy.[4] For instance, compound 11m from this study, featuring two morpholine moieties, exhibited an IC₅₀ of 20.1 nM against CDK2.[4] This highlights the potential of the 3,6-disubstituted pyridazine scaffold in developing novel anticancer agents.
Table 2: CDK2 Inhibitory Activity of Representative 3,6-Disubstituted Pyridazines [4]
| Compound | R¹ Substituent | R² Substituent | CDK2 IC₅₀ (nM) |
| 11e | Morpholine | 4-Fluorophenyl | 151 |
| 11h | Morpholine | 4-Chlorophenyl | 43.8 |
| 11l | Morpholine | 4-Methoxyphenyl | 55.6 |
| 11m | Morpholine | Morpholine | 20.1 |
Thyroid Hormone Receptor Agonists
Analogs of 3,6-dichloro-4-isopropylpyridazine have been investigated as selective agonists of the thyroid hormone receptor-β (THR-β).[4] Activation of THR-β is a promising strategy for the treatment of dyslipidemia and non-alcoholic steatohepatitis (NASH). The pyridazinone core, often derived from the dichloropyridazine precursor, plays a crucial role in the selective binding to the THR-β ligand-binding domain.[4]
Other Potential Applications
The versatility of the pyridazine scaffold suggests its potential in a broader range of therapeutic areas, including as anti-inflammatory and antimicrobial agents.[2][3] The ability to readily generate diverse libraries of compounds from the 3,6-dichloro-4-isopropylpyridazine core makes it an attractive starting point for high-throughput screening campaigns.
Physicochemical and Spectroscopic Characterization
Table 3: Physicochemical Properties of 3,6-Dichloro-4-isopropylpyridazine
| Property | Value | Reference |
| Molecular Formula | C₇H₈Cl₂N₂ | [2] |
| Molecular Weight | 191.06 g/mol | [2] |
| CAS Number | 107228-51-3 | [2] |
| Appearance | Oil | [6] |
| Boiling Point | 278.7 ± 35.0 °C (Predicted) |
Spectroscopic Data:
-
¹H NMR: Spectral data is available from commercial suppliers and literature.[7] A typical spectrum would show signals corresponding to the isopropyl protons (a doublet and a septet) and the aromatic proton.
-
¹³C NMR: Predicted shifts can be calculated, and experimental data may be available from suppliers.
-
Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the two chlorine atoms.
-
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic bands for the aromatic C-H and C=N stretching vibrations.
Conclusion
3,6-Dichloro-4-isopropylpyridazine is a highly valuable and versatile building block for modern drug discovery. Its straightforward synthesis, coupled with the tunable reactivity of its two chlorine atoms, provides a robust platform for the creation of diverse chemical libraries. The demonstrated and potential applications of its derivatives as kinase inhibitors, thyroid hormone receptor agonists, and other therapeutic agents underscore the strategic importance of this scaffold. This guide has provided a comprehensive overview of the synthesis, reactivity, and applications of 3,6-dichloro-4-isopropylpyridazine, offering researchers a solid foundation to explore its full potential in their quest for novel and effective medicines.
References
- 1. Design, synthesis and biological evaluation of 3-amino-6-(2-hydroxyphenyl)pyridazin-4-aryl derivatives as SMARCA2/4 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3,6-Dichloro-4-isopropylpyridazine | C7H8Cl2N2 | CID 14024162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pyridazine, 3,6-dichloro- [webbook.nist.gov]
- 4. Buy 3,6-Dichloro-4-isopropylpyridazine | 107228-51-3 [smolecule.com]
- 5. Page loading... [guidechem.com]
- 6. prepchem.com [prepchem.com]
- 7. 3,6-dichloro-4-isopropylpyridazine(107228-51-3) 1H NMR spectrum [chemicalbook.com]
A Technical Guide to the Biological Activities of Pyridazine Derivatives: Mechanisms, Applications, and Evaluation Protocols
Executive Summary: The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including its ability to act as a hydrogen bond acceptor and its π-deficient nature, make it a versatile core for designing novel therapeutic agents.[1][2] Pyridazine derivatives have demonstrated a remarkable breadth of biological activities, attracting significant interest from researchers in drug discovery and development.[3][4] This guide provides an in-depth exploration of the key pharmacological activities of these compounds, focusing on their anticancer, anti-inflammatory, antimicrobial, and cardiovascular effects. We will delve into the molecular mechanisms of action, discuss structure-activity relationships (SAR), and provide detailed, field-proven experimental protocols for their evaluation, aimed at researchers, scientists, and drug development professionals.
Chapter 1: The Pyridazine Scaffold: A Cornerstone in Modern Medicinal Chemistry
Introduction to the Pyridazine Core: Structure and Physicochemical Rationale
The pyridazine ring is a 1,2-diazine, an aza-analogue of pyridine. The presence of two adjacent nitrogen atoms imparts distinct electronic properties that are highly advantageous for drug design. These nitrogen atoms can serve as hydrogen bond acceptors, facilitating strong and specific interactions with biological targets like enzyme active sites and receptors.[5] This inherent ability to form crucial molecular interactions is a primary reason for the scaffold's success. Furthermore, the electron-withdrawing nature of the nitrogen atoms creates a π-deficient aromatic system, influencing the molecule's overall polarity, solubility, and metabolic stability—key parameters in drug development.[5]
The "Privileged Scaffold" Concept
The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple, diverse biological targets, leading to a wide array of pharmacological activities. Pyridazine and its oxidized form, pyridazinone, are exemplary of this concept.[1][2][6] The ease with which the pyridazine core can be functionalized at various positions allows for the creation of large, diverse chemical libraries.[4] This synthetic tractability enables medicinal chemists to fine-tune the steric and electronic properties of the derivatives to optimize potency, selectivity, and pharmacokinetic profiles for specific therapeutic applications. The result is a vast chemical space of compounds with activities spanning from anticancer and anti-inflammatory to neuroprotective and antihypertensive.[5][6]
A Spectrum of Biological Activities
The therapeutic potential of pyridazine derivatives is exceptionally broad. They are most notably recognized for their anticancer properties, often acting as potent kinase inhibitors.[1][7][8] Beyond oncology, they have emerged as powerful anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[9][10] Their efficacy as antimicrobial agents against a range of bacteria and fungi addresses a critical need for new antibiotics.[11][12] Furthermore, significant research has highlighted their roles in treating cardiovascular diseases as vasodilators and cardiotonic agents, and in neurology as potential treatments for Alzheimer's and neuropathic pain.[13][14][15][16]
Chapter 2: Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The anticancer activity of pyridazine derivatives is one of the most extensively studied areas, with numerous compounds targeting key pathways involved in tumor growth, survival, and metastasis.[1]
Mechanism of Action: The Power of Kinase Inhibition
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Pyridazine-based compounds have been successfully designed as potent inhibitors of several key kinase families.[8]
-
Tyrosine Kinase Inhibition (e.g., VEGFR-2): Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, the process of forming new blood vessels that tumors require to grow. By inhibiting VEGFR-2, pyridazine derivatives can cut off a tumor's blood supply, thereby halting its growth.[5][17] The pyridazine scaffold often serves as a hinge-binding motif, anchoring the inhibitor in the ATP-binding pocket of the kinase.
-
Serine/Threonine Kinase Inhibition (e.g., CDKs, Mps1): Cyclin-dependent kinases (CDKs) control the progression of the cell cycle. Inhibiting specific CDKs, such as CDK2, can arrest cancer cells in a particular phase of the cycle, leading to apoptosis (programmed cell death).[18][19] Similarly, Monopolar spindle 1 (Mps1) kinase is critical for the spindle assembly checkpoint, and its inhibition can induce catastrophic mitotic errors in cancer cells.[20][21]
-
Other Emerging Targets: Recent research has expanded the scope of pyridazine derivatives to include novel targets like glutaminase 1 (GLS1), involved in tumor metabolism, and the Embryonic Ectoderm Development (EED) subunit of the PRC2 complex, which plays a role in epigenetic regulation.[1][22]
Structure-Activity Relationship (SAR) Insights
The rational design of potent anticancer pyridazines relies on understanding their SAR. Key insights include:
-
Core Structure: The pyridazine or pyridazinone ring is fundamental for activity, often forming essential hydrogen bonds within the target's active site.[7]
-
Substituents: The nature and position of substituents dramatically influence potency and selectivity. For example, bulky hydrophobic groups at certain positions can enhance binding affinity by occupying hydrophobic pockets in the kinase domain, while flexible side chains can optimize interactions with the protein surface.[1][7]
Data Presentation: Representative Anticancer Pyridazine Derivatives
| Compound/Series | Target Kinase | Activity (IC₅₀) | Cancer Cell Line | Reference |
| Imidazo[1,2-b]pyridazine (27f) | Mps1 | 0.70 nM (cellular) | A549 (Lung) | [20][21] |
| Pyridazine 11m | CDK2 | 20.1 nM | T-47D (Breast) | [19] |
| Pyridazinone Derivative 9e | JNK1 Pathway | - | NCI-60 Panel | [23] |
| Pyridazinone Derivative 39 | EED | 0.62 µM | PC3 (Prostate) | [22] |
| Pyridazine 5b | VEGFR-2 | 30.3 µM | HCT-116 (Colon) | [17] |
Visualization: Kinase Inhibition Workflow
This diagram illustrates the typical workflow for identifying and characterizing pyridazine-based kinase inhibitors.
Caption: Workflow for anticancer pyridazine drug discovery.
Experimental Protocol: In Vitro Cell Proliferation (MTT) Assay
This protocol is a standard method for assessing the cytotoxic effect of a compound on cancer cell lines.
Objective: To determine the concentration of a pyridazine derivative that inhibits cell growth by 50% (GI₅₀ or IC₅₀).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Methodology:
-
Cell Culture: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyridazine test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Chapter 3: Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is implicated in numerous diseases, and pyridazinone derivatives have emerged as promising anti-inflammatory agents with potentially fewer side effects than traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[9]
Mechanism of Action: Selective COX-2 Inhibition
The primary mechanism for the anti-inflammatory action of many pyridazinones is the inhibition of cyclooxygenase (COX) enzymes.[9]
-
COX-1 vs. COX-2: COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa. COX-2 is inducible and is upregulated at sites of inflammation.
-
The Advantage of Selectivity: Traditional NSAIDs inhibit both COX-1 and COX-2, leading to gastrointestinal side effects. Pyridazine derivatives have been specifically designed to selectively inhibit COX-2, thereby reducing inflammation while sparing the protective functions of COX-1.[24][25] This selectivity is often achieved by designing molecules with specific structural features that can fit into a side pocket present in the COX-2 active site but not in COX-1.[24]
Visualization: COX Pathway Inhibition
Caption: Selective inhibition of COX-2 by pyridazine derivatives.
Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema Assay
This is a classic animal model for evaluating the acute anti-inflammatory activity of a compound.[25]
Objective: To assess the ability of a pyridazine derivative to reduce acute inflammation in vivo.
Principle: Injection of carrageenan (a seaweed polysaccharide) into the paw of a rat or mouse induces a localized inflammatory response characterized by edema (swelling). The effectiveness of an anti-inflammatory drug is measured by its ability to reduce this swelling over time.
Methodology:
-
Animal Acclimatization: Use male Wistar rats or Swiss albino mice. Allow them to acclimatize for at least one week before the experiment. Fast the animals overnight before the test, with free access to water.
-
Grouping: Divide animals into groups (n=6):
-
Group 1: Control (Vehicle, e.g., 0.5% CMC solution)
-
Group 2: Standard (e.g., Indomethacin, 10 mg/kg, p.o.)
-
Group 3-5: Test Compound (Pyridazine derivative at different doses, e.g., 10, 20, 50 mg/kg, p.o.)
-
-
Dosing: Administer the vehicle, standard, or test compounds orally (p.o.) one hour before the carrageenan injection.
-
Baseline Measurement: Just before the carrageenan injection, measure the initial volume of the right hind paw of each animal using a plethysmometer. This is the 0-hour reading.
-
Induction of Inflammation: Inject 0.1 mL of a 1% w/v carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula:
-
% Inhibition = [(Vc - Vt) / Vc] * 100
-
Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
Chapter 4: Antimicrobial Activity: A Scaffold for New Antibiotics
With the rise of antimicrobial resistance, there is an urgent need for new chemical entities with novel mechanisms of action. Pyridazine derivatives have shown promising activity against a variety of pathogenic microbes.[5][11]
Spectrum of Activity and Mechanisms
Pyridazine compounds have demonstrated both antibacterial and antifungal properties.[2][26]
-
Antibacterial Activity: Studies have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[11][27] Some chloro-substituted derivatives have exhibited minimum inhibitory concentrations (MICs) lower than the standard antibiotic chloramphenicol. While mechanisms are still being fully elucidated, some derivatives are thought to act by inhibiting essential bacterial enzymes like DNA gyrase.[27]
-
Antifungal Activity: Activity has also been reported against fungal strains such as Candida albicans and Aspergillus niger.[11][26]
Data Summary: Representative Antimicrobial Pyridazine Derivatives
| Compound/Series | Target Organism | Activity (MIC in µg/mL) | Reference |
| Chloro Derivatives | E. coli, P. aeruginosa | 0.892 - 3.744 | [27] |
| Pyridazinium Compounds | P. aeruginosa, C. albicans | Active (qualitative) | [11] |
| Pyridazinone (IIId) | A. niger, C. albicans | "Very Good" (qualitative) | [26] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Objective: To quantify the antimicrobial potency of pyridazine derivatives.
Principle: The broth microdilution method involves challenging a standardized inoculum of bacteria with serial dilutions of the antimicrobial compound in a liquid nutrient broth. Growth is assessed visually or by spectrophotometry after a defined incubation period.
Methodology:
-
Preparation of Inoculum: Grow the bacterial strain (e.g., S. aureus ATCC 29213) overnight in a suitable broth (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in the broth. The typical concentration range might be from 128 µg/mL down to 0.25 µg/mL.
-
Controls: Include the following controls on each plate:
-
Sterility Control: Broth only (no bacteria, no compound).
-
Growth Control: Broth + Bacteria (no compound).
-
Positive Control: Broth + Bacteria + Standard Antibiotic (e.g., Ciprofloxacin).
-
-
Inoculation: Add the prepared bacterial inoculum to all wells except the sterility control. The final volume in each well should be 100 or 200 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be determined by visual inspection or by reading the optical density (OD) at 600 nm.
Chapter 5: Cardiovascular and Other Notable Biological Activities
Beyond the major areas of oncology and infectious and inflammatory diseases, the pyridazine scaffold has proven effective in other therapeutic domains.
-
Cardiovascular Effects: Pyridazinone derivatives, such as Pimobendan, are known for their dual vasodilating and positive inotropic (increasing the force of heart contraction) properties.[16] This makes them valuable in the treatment of heart failure.[16] The mechanism often involves the inhibition of phosphodiesterase (PDE) enzymes, leading to increased levels of cyclic AMP and subsequent vasodilation and enhanced cardiac contractility.[28][29]
-
Neuroprotective Activity: Certain pyridazine derivatives have been identified as activators of the Excitatory Amino Acid Transporter 2 (EAAT2).[15] In conditions like neuropathic pain, excess glutamate in the synaptic cleft can lead to excitotoxicity. By enhancing EAAT2 function, these compounds help restore normal glutamate clearance, offering a neuroprotective effect.[15]
-
Acetylcholinesterase (AChE) Inhibition: As inhibitors of AChE, pyridazine derivatives have potential applications in treating Alzheimer's disease by preventing the breakdown of the neurotransmitter acetylcholine.[13][30]
-
Analgesic and Anticonvulsant Activities: Various pyridazine and pyridazinone derivatives have also been reported to possess analgesic (pain-relieving) and anticonvulsant properties, indicating their potential utility in managing pain and seizure disorders.[4][6]
Chapter 6: Future Directions and Conclusion
The versatility of the pyridazine scaffold is far from exhausted. Future research will likely focus on:
-
New Targets: Exploring the activity of pyridazine libraries against novel biological targets identified through genomics and proteomics.
-
Dual-Target Inhibitors: Designing single molecules that can modulate two distinct targets, which could be beneficial for complex diseases like cancer or cardio-oncology.[28][31]
-
Computational Chemistry: Leveraging in silico tools, such as molecular docking and molecular dynamics, to rationally design the next generation of pyridazine derivatives with enhanced potency, selectivity, and improved drug-like properties.[32][30]
References
- 1. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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- 4. rjptonline.org [rjptonline.org]
- 5. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. [Antimicrobial activity of new pyridazine derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. Design, synthesis, and structure-activity relationships of a series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jchemrev.com [jchemrev.com]
- 15. Synthesis and Biological Evaluation of Novel Neuroprotective Pyridazine Derivatives as Excitatory Amino Acid Transporter 2 (EAAT2) Activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cardiovascular profile of pimobendan, a benzimidazole-pyridazinone derivative with vasodilating and inotropic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity [jstage.jst.go.jp]
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- 20. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 26. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 27. Antimicrobial Pyridazines: Synthesis, Characterization, Cytotoxicity, Substrate Promiscuity, and Molecular Docking | Faculty of Pharmacy [b.aun.edu.eg]
- 28. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
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- 30. The structure-AChE inhibitory activity relationships study in a series of pyridazine analogues [pubmed.ncbi.nlm.nih.gov]
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- 32. mdpi.com [mdpi.com]
3-Chloro-6-isopropylpyridazine role in medicinal chemistry
An In-Depth Technical Guide to 3,6-Dichloro-4-isopropylpyridazine: A Privileged Scaffold in Modern Medicinal Chemistry
Introduction
In the landscape of contemporary drug discovery, heterocyclic scaffolds form the bedrock of numerous therapeutic agents. Among these, the pyridazine core, a six-membered aromatic ring containing two adjacent nitrogen atoms, has garnered significant attention due to its unique electronic properties and versatile synthetic handles. This guide focuses on a particularly valuable derivative: 3,6-dichloro-4-isopropylpyridazine . This molecule is not merely an inert building block but a highly adaptable platform, offering medicinal chemists a robust starting point for developing novel therapeutics across a range of disease areas. Its strategic placement of two reactive chlorine atoms, differentiated by the electronic influence of the isopropyl group and the pyridazine nitrogens, allows for sequential and regioselective functionalization. This inherent reactivity, coupled with the physicochemical properties imparted by the pyridazine ring, makes it a privileged scaffold for library synthesis and lead optimization.
This technical whitepaper, intended for researchers, scientists, and drug development professionals, will provide a comprehensive overview of 3,6-dichloro-4-isopropylpyridazine. We will delve into its synthesis, explore its chemical reactivity, and present a detailed analysis of its role in the design of bioactive molecules, supported by field-proven insights and detailed experimental protocols.
Physicochemical and Structural Properties
The utility of a scaffold in medicinal chemistry begins with its fundamental properties. 3,6-Dichloro-4-isopropylpyridazine is a solid at room temperature, possessing a molecular structure that provides both rigidity and opportunities for diverse chemical modifications.
| Property | Value | Reference |
| IUPAC Name | 3,6-dichloro-4-propan-2-ylpyridazine | [1] |
| CAS Number | 107228-51-3 | [2] |
| Molecular Formula | C₇H₈Cl₂N₂ | [1] |
| Molecular Weight | 191.06 g/mol | [2] |
| Appearance | Light yellow oil or solid | [3] |
| XLogP3 | 2.9 | [1] |
| Topological Polar Surface Area (TPSA) | 25.78 Ų | [2] |
| Hydrogen Bond Donors | 0 | [2] |
| Hydrogen Bond Acceptors | 2 | [2] |
Synthesis of the Core Scaffold
The efficient construction of the 3,6-dichloro-4-isopropylpyridazine core is critical for its application in drug discovery programs. The most common and scalable approaches begin with commercially available 3,6-dichloropyridazine, introducing the isopropyl group via a radical alkylation reaction.
The key transformation involves the generation of an isopropyl radical from isobutyric acid, which then attacks the electron-deficient pyridazine ring. This reaction is typically facilitated by a silver nitrate catalyst and an oxidizing agent like ammonium persulfate.
Caption: General workflow for the synthesis of 3,6-dichloro-4-isopropylpyridazine.
Detailed Experimental Protocol: Radical Isopropylation
This protocol outlines a common laboratory-scale synthesis of 3,6-dichloro-4-isopropylpyridazine from 3,6-dichloropyridazine.[3]
Materials:
-
3,6-Dichloropyridazine (10g, 67.12 mmol)
-
Isobutyric acid (6.21g, 70.48 mmol)
-
Silver nitrate (AgNO₃) (5.70g, 33.56 mmol)
-
Sulfuric acid (H₂SO₄) (19.75g, 201.37 mmol)
-
Ammonium persulfate ((NH₄)₂S₂O₈)
-
Water (H₂O)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a mixture of 3,6-dichloropyridazine, isobutyric acid, and AgNO₃ in H₂O (200 mL) at 60°C, slowly add sulfuric acid.
-
Prepare a solution of ammonium persulfate in water and add it dropwise to the reaction mixture.
-
Maintain the reaction at 60-70°C and stir for 0.5 to 2 hours, monitoring progress by TLC.
-
After completion, cool the reaction to room temperature and extract the product with ethyl acetate.
-
Wash the combined organic phases with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting crude product (a light yellow oil) can be purified by column chromatography to yield pure 3,6-dichloro-4-isopropylpyridazine.[3]
Causality: The use of silver nitrate is crucial as it catalyzes the oxidative decarboxylation of isobutyric acid by ammonium persulfate to generate the necessary isopropyl radical. The acidic conditions of the reaction medium protonate the pyridazine ring, increasing its electrophilicity and making it more susceptible to radical attack.
Chemical Reactivity and Strategic Functionalization
The synthetic power of 3,6-dichloro-4-isopropylpyridazine lies in the differential reactivity of its two chlorine atoms. The electron-withdrawing nature of the pyridazine ring activates both positions towards nucleophilic aromatic substitution (SₙAr). However, computational studies show the C6 position has a higher positive charge density compared to the C3 position, making it the more electrophilic site and thus more susceptible to initial nucleophilic attack.[4] This regioselectivity is the cornerstone of its utility, allowing for controlled, stepwise derivatization.
Caption: Key reaction pathways for the functionalization of the core scaffold.
Nucleophilic Aromatic Substitution (SₙAr)
SₙAr reactions are the most direct method for functionalizing the pyridazine core. By carefully selecting the nucleophile and controlling reaction conditions, chemists can selectively displace one or both chlorine atoms.[4]
Protocol: Selective Monosubstitution at C6 This protocol describes the selective replacement of the C6-chloro group with a methoxy group.[4]
Materials:
-
3,6-dichloro-4-isopropylpyridazine
-
Sodium methoxide (NaOMe)
-
Methanol (MeOH)
Procedure:
-
Dissolve 3,6-dichloro-4-isopropylpyridazine in methanol.
-
Add a solution of sodium methoxide in methanol dropwise at room temperature.
-
Stir the reaction for a specified time, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify by chromatography to yield 3-chloro-6-methoxy-4-isopropylpyridazine .[4]
Trustworthiness: This protocol is self-validating. The regioselectivity is governed by the inherent electronics of the substrate.[4] The remaining chlorine at the C3 position is now available for a second, different functionalization, enabling the synthesis of diverse, unsymmetrically substituted pyridazines.
Palladium-Catalyzed Cross-Coupling Reactions
For the construction of C-C and C-N bonds, which are fundamental in medicinal chemistry, palladium-catalyzed cross-coupling reactions are indispensable tools.[5][6] The chloro-substituents on the pyridazine ring are excellent handles for reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[7]
Protocol: Suzuki-Miyaura Coupling This protocol outlines a general procedure for introducing an aryl or heteroaryl group at one of the chloro positions.
Materials:
-
Substituted 3-chloro-6-functionalized-4-isopropylpyridazine
-
Arylboronic acid (Ar-B(OH)₂)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Dioxane/Water, Toluene, DMF)
Procedure:
-
In a reaction vessel, combine the pyridazine substrate, arylboronic acid, palladium catalyst, and base.
-
Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Add the degassed solvent(s) and heat the reaction mixture to the required temperature (typically 80-110°C).
-
Stir until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the mixture, dilute with water, and extract with an organic solvent.
-
Wash, dry, and concentrate the organic phase. Purify the residue by column chromatography.
Expertise: The choice of catalyst, ligand, base, and solvent is critical and must be optimized for each specific substrate combination. For example, electron-rich boronic acids may require different conditions than electron-poor ones. The use of bulky, electron-rich phosphine ligands can often improve catalytic turnover and prevent catalyst deactivation.[7]
The 3,6-Dichloro-4-isopropylpyridazine Scaffold in Drug Discovery
The true value of this scaffold is realized in its application to the synthesis of biologically active molecules. The pyridazine core can act as a bioisostere for other aromatic systems and its nitrogen atoms can serve as key hydrogen bond acceptors, while the substituents installed at the C3, C4, and C6 positions can be tailored to probe the binding pockets of various biological targets.
| Biological Target | Therapeutic Area | Role of Scaffold | Representative Molecules/Derivatives |
| Thyroid Hormone Receptor-β (THR-β) | Dyslipidemia, Non-alcoholic steatohepatitis (NASH) | The chloro-substituted pyridazine core occupies the ligand-binding pocket, mimicking endogenous thyroid hormones. The isopropyl group enhances binding via van der Waals forces.[4] | Resmetirom (experimental drug)[8] |
| Phosphodiesterase 4 (PDE4) | Inflammatory Diseases (e.g., COPD, Psoriasis) | The electron-deficient pyridazine ring and chloro-substituents are key pharmacophoric features that enhance binding affinity to the enzyme's catalytic domain.[4] | Triazolopyridazine derivatives[4] |
| Thromboxane A2 Synthase | Cardiovascular Disease | The scaffold provides a rigid core for orienting substituents. The isopropyl group adds hydrophobic interactions to stabilize the enzyme-inhibitor complex.[4] | β-substituted pyridazine derivatives[4] |
| Protein Tyrosine Phosphatase 1B (PTP1B) | Diabetes, Obesity | The pyridazine structure can interact with molecular oxygen to generate reactive oxygen species, leading to the inactivation of the enzyme.[4] | Pyridazine analogues[4] |
Case Study: Resmetirom and THR-β Agonism
A prominent example of the scaffold's utility is in the development of Resmetirom, an investigational drug for NASH and hypercholesterolemia.[8] Resmetirom is a selective agonist of the thyroid hormone receptor-β (THR-β), which is predominantly expressed in the liver. Activation of THR-β increases hepatic fat metabolism and reduces lipotoxicity.
In the design of Resmetirom and its analogues, the 3,6-dichloro-4-isopropylpyridazine core serves as the central building block. One chlorine atom is displaced by a substituted phenol to form a critical diaryl ether linkage, while the other is used to introduce another functional group that fine-tunes the molecule's properties. The isopropyl group at the C4 position is thought to enhance binding affinity through favorable hydrophobic interactions within the receptor's ligand-binding pocket.[4]
Caption: Structure-Activity Relationship (SAR) logic for pyridazine derivatives.
Conclusion
3,6-Dichloro-4-isopropylpyridazine has firmly established itself as a cornerstone scaffold in medicinal chemistry. Its straightforward synthesis and, most importantly, the predictable and regioselective reactivity of its two chlorine atoms provide a reliable and powerful platform for molecular diversification. The successful application of this core in developing clinical candidates like Resmetirom for complex diseases such as NASH underscores its significance. For drug discovery teams, this scaffold represents a validated starting point, offering a high degree of synthetic tractability and a proven ability to form the basis of potent and selective modulators of critical biological targets. As research continues, the strategic deployment of the 3,6-dichloro-4-isopropylpyridazine framework will undoubtedly continue to fuel the discovery of the next generation of therapeutic agents.
References
- 1. 3,6-Dichloro-4-isopropylpyridazine | C7H8Cl2N2 | CID 14024162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
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- 8. An Improved Process For The Preparationof 3,6 Dichloro 4 [quickcompany.in]
An In-Depth Technical Guide to the Reactivity of Chloropyridazine Compounds
Introduction
Pyridazine, a six-membered heteroaromatic ring containing two adjacent nitrogen atoms, is a cornerstone scaffold in medicinal chemistry and materials science.[1] The introduction of a chlorine atom onto this π-deficient ring system dramatically enhances its chemical reactivity, establishing chloropyridazines as versatile and highly sought-after intermediates in the synthesis of complex, biologically active molecules.[2] This guide provides a comprehensive exploration of the reactivity of chloropyridazine compounds, offering insights into the underlying principles that govern their transformations and providing actionable protocols for researchers, scientists, and drug development professionals.
The pyridazine nucleus is characterized by its electron-deficient nature, a consequence of the two electronegative nitrogen atoms.[3] This inherent electronic property is central to understanding the reactivity of its chlorinated derivatives. The chlorine atom, a good leaving group, further activates the ring towards nucleophilic attack, making nucleophilic aromatic substitution (SNAr) a predominant reaction pathway. Furthermore, the C-Cl bond provides a handle for a diverse array of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of carbon and heteroatom substituents.
This document will delve into the core aspects of chloropyridazine reactivity, including their synthesis, nucleophilic aromatic substitution, and transition-metal-catalyzed cross-coupling reactions. We will explore the factors influencing regioselectivity in these transformations and provide detailed experimental workflows to empower researchers in their synthetic endeavors.
I. Synthesis of Chloropyridazine Scaffolds
The accessibility of chloropyridazine building blocks is a critical first step in their synthetic application. Several reliable methods exist for their preparation, often starting from pyridazinone precursors.
A widely employed and robust method for the synthesis of chloropyridazines involves the treatment of the corresponding pyridazinone with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[4][5] This transformation is efficient and generally high-yielding.
Experimental Protocol: Synthesis of 3-Chloropyridazine from 3(2H)-Pyridazinone[5]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3(2H)-pyridazinone (1 equivalent) in phosphorus oxychloride (10 equivalents).
-
Heating: Heat the mixture to 90°C and maintain this temperature for 4 hours.
-
Work-up: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice (100g).
-
Neutralization: Basify the aqueous mixture with a 50% sodium hydroxide solution until alkaline.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 150 mL).
-
Drying and Concentration: Combine the organic extracts, dry over magnesium sulfate (MgSO₄), and concentrate under reduced pressure to yield the 3-chloropyridazine product.
For dichlorinated pyridazines, such as 4,6-dichloropyridazine, a direct chlorination approach starting from a monochlorinated precursor can be employed.[6]
Experimental Protocol: Synthesis of 4,6-Dichloropyridazine from 6-Chloropyridazine[6]
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer and a gas inlet, add 6-chloropyridazine.
-
Heating and Chlorination: Heat the flask to 100°C to melt the starting material. Bubble chlorine gas through the molten liquid.
-
Temperature Increase: Gradually increase the temperature to 120°C and continue the introduction of chlorine gas for at least 6 hours. Monitor the reaction progress by thin-layer chromatography.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The crude 4,6-dichloropyridazine can be purified by recrystallization or column chromatography.
II. Nucleophilic Aromatic Substitution (SNAr) Reactions
The electron-deficient nature of the pyridazine ring, amplified by the presence of a chlorine atom, makes chloropyridazines excellent substrates for nucleophilic aromatic substitution (SNAr) reactions.[7] This class of reactions is a cornerstone of chloropyridazine chemistry, allowing for the introduction of a wide variety of functional groups.
The mechanism of SNAr involves the attack of a nucleophile on the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7] The subsequent departure of the chloride ion restores the aromaticity of the ring, yielding the substituted product.
Caption: Generalized SNAr mechanism on a chloropyridazine.
Regioselectivity in Dichloropyridazines
In dichloropyridazines, the position of nucleophilic attack is governed by the electronic environment of the chlorine atoms. The presence and nature of other substituents on the ring can significantly influence the regioselectivity of the SNAr reaction.[8][9]
For instance, in the case of 4,6-dichloropyridazine, ammoniation with methanol and ammonia leads to the selective substitution at the 5-position to yield 5-amino-3-chloropyridazine.[6] This selectivity is driven by the electronic effects of the nitrogen atoms and the existing chlorine substituent.
Key Nucleophiles and Reaction Conditions
A broad range of nucleophiles can be employed in SNAr reactions with chloropyridazines, including:
-
O-Nucleophiles: Alkoxides and phenoxides are commonly used to introduce ether linkages. For example, 3,6-dichloropyridazine reacts with 4-hydroxybenzaldehyde in the presence of potassium carbonate to form 4-((6-chloropyridazin-3-yl)oxy)benzaldehyde.[3]
-
N-Nucleophiles: Amines, hydrazines, and other nitrogen-containing compounds readily displace the chlorine atom. The reaction of a 3-chloropyridazine derivative with hydrazine hydrate can afford the corresponding hydrazinylpyridazine.[4]
-
S-Nucleophiles: Thiolates are effective nucleophiles for the synthesis of thioethers. High regioselectivity for substitution at the C2 position of 2,3-dichloropyridine has been observed with soft nucleophiles like thiols.[10]
Reaction conditions for SNAr reactions typically involve polar aprotic solvents like DMF or DMSO and may require heating to proceed at a reasonable rate.[10] The choice of base is also crucial and often depends on the pKa of the nucleophile.
Experimental Protocol: General Procedure for SNAr with an Amine
-
Reaction Setup: To a solution of the chloropyridazine (1 equivalent) in a suitable solvent (e.g., DMF, NMP, or dioxane), add the amine nucleophile (1-1.5 equivalents) and a base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA, 2-3 equivalents).
-
Heating: Heat the reaction mixture to a temperature between 80-150°C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and pour it into water.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, dry over a drying agent (e.g., Na₂SO₄ or MgSO₄), concentrate under reduced pressure, and purify the crude product by column chromatography or recrystallization.
III. Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and chloropyridazines are excellent substrates for these powerful transformations.[11] These reactions allow for the formation of C-C and C-heteroatom bonds with high efficiency and functional group tolerance.
Caption: General workflow for a palladium-catalyzed cross-coupling reaction.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is one of the most widely used palladium-catalyzed reactions for the formation of C-C bonds.[12] It involves the reaction of a chloropyridazine with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This reaction is highly versatile for the synthesis of biaryl and heteroaryl-aryl compounds.[13]
| Catalyst System | Coupling Partner | Base | Solvent | Typical Yield | Reference |
| Pd(OAc)₂ | Arylboronic acids | K₂CO₃ | Aqueous | High | [12] |
| Pd(PPh₃)₄ | Phenylboronic acid | Na₂CO₃ | Toluene/Ethanol/Water | Good | [13] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. It enables the coupling of chloropyridazines with a wide range of primary and secondary amines. The choice of ligand is critical for achieving high yields and selectivity in these reactions.[10] For C2-selective amination of 2,4-dichloropyridine, ligands like Xantphos have proven effective.[10]
Sonogashira Coupling
The Sonogashira coupling is used to form C-C triple bonds by reacting a chloropyridazine with a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.
Regioselectivity in Cross-Coupling Reactions of Dichloropyridazines
Similar to SNAr reactions, regioselectivity is a key consideration in the cross-coupling of dichloropyridazines. The outcome is often influenced by the choice of ligand, catalyst, and reaction conditions. For instance, in the Suzuki coupling of 3,5-dichloropyridazine, the use of dppf as a ligand can favor reaction at the C3 position, while Qphos can direct the reaction to the C5 position.[10] In some cases, ligand-free conditions can also provide high regioselectivity.[10][12]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a reaction vessel, combine the chloropyridazine (1 equivalent), the boronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).
-
Solvent Addition: Add a degassed solvent system (e.g., dioxane/water or toluene/ethanol/water).
-
Heating: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to a temperature typically between 80-110°C. Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Extraction and Purification: Separate the layers, extract the aqueous layer with the organic solvent, combine the organic layers, dry, concentrate, and purify the product by column chromatography.
IV. Applications in Drug Discovery and Development
The diverse reactivity of chloropyridazines makes them invaluable building blocks in the synthesis of pharmaceuticals. The pyridazine moiety is considered a "privileged structure" due to its ability to interact with various biological targets.[2][3] The functionalization of the chloropyridazine core through the reactions described above allows for the fine-tuning of a molecule's physicochemical and pharmacological properties.
Chloropyridazine derivatives have been investigated for a wide range of therapeutic applications, including:
-
Anticancer agents: Many pyridazine-based compounds exhibit potent anticancer activity.[2][3]
-
Antiviral agents: Novel chloropyridazine derivatives have been synthesized and evaluated as potent inhibitors of human rhinovirus (HRV).[14]
-
Anti-inflammatory agents: Pyridazine and pyridazinone derivatives have shown promise as anti-inflammatory agents by targeting key inflammatory mediators.[15]
The ability to readily introduce diverse substituents onto the pyridazine ring via chloropyridazine intermediates is a key enabler for structure-activity relationship (SAR) studies in drug discovery programs.[2]
Conclusion
Chloropyridazine compounds are remarkably versatile and reactive building blocks in modern organic synthesis. Their electron-deficient nature, coupled with the presence of a labile chlorine atom, facilitates a rich chemistry dominated by nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. A thorough understanding of the principles governing their reactivity, particularly with respect to regioselectivity, empowers chemists to design and execute efficient synthetic routes to complex and valuable molecules. The continued exploration of the reactivity of chloropyridazines will undoubtedly lead to the discovery of new pharmaceuticals and advanced materials.
References
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- 12. researchgate.net [researchgate.net]
- 13. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and evaluation of novel chloropyridazine derivatives as potent human rhinovirus (HRV) capsid-binding inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Characteristics of Halogenated Pyridazines
Abstract
The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a structural motif of increasing importance in medicinal chemistry and materials science.[1][2] Halogenation of this core scaffold provides a powerful tool to modulate its physicochemical properties, offering fine control over electronic distribution, lipophilicity, metabolic stability, and intermolecular interactions. This guide provides an in-depth exploration of these characteristics, intended for researchers, scientists, and drug development professionals. We will delve into the underlying principles governing the effects of halogen substitution, detail robust experimental protocols for characterization, and provide insights into the rational design of halogenated pyridazine derivatives for targeted applications.
Introduction: The Strategic Role of Halogenation on the Pyridazine Core
The pyridazine heterocycle is distinguished by its unique physicochemical profile, which includes weak basicity, a significant dipole moment that influences π-π stacking interactions, and a capacity for dual hydrogen bonding.[1][2] These inherent features make it an attractive alternative to more common aromatic systems like the phenyl ring in drug design.[1] Halogen atoms (F, Cl, Br, I) are not mere passive substituents; they are strategic tools for medicinal chemists to address challenges in drug development, such as improving metabolic stability and optimizing pharmacological parameters like lipophilicity and permeability.[3]
The introduction of halogens onto the pyridazine ring can profoundly alter its properties in several key ways:
-
Electronic Modulation: Halogens exert a dual electronic effect: they are electronegative and thus electron-withdrawing through the sigma (σ) framework (inductive effect), while also capable of donating electron density through their lone pairs via resonance (mesomeric effect).[4] The interplay of these effects modifies the pKa, hydrogen bonding capacity, and reactivity of the pyridazine core.
-
Lipophilicity Tuning: Halogenation generally increases a molecule's lipophilicity, a critical parameter governing its absorption, distribution, metabolism, and excretion (ADME) profile.[5] The extent of this increase is dependent on the specific halogen and its position on the ring.
-
Metabolic Blocking: The carbon-halogen bond is often more stable to metabolic oxidation than a carbon-hydrogen bond. Strategically placing a halogen atom at a metabolically vulnerable position can block unwanted metabolism, thereby increasing the compound's half-life.[3]
-
Conformational Control and Halogen Bonding: Larger halogens like bromine and iodine can introduce steric bulk, influencing the molecule's preferred conformation. Furthermore, these halogens can participate in "halogen bonding," a non-covalent interaction with Lewis bases that can be exploited in drug-target binding.[6]
This guide will systematically explore these facets, providing both the theoretical foundation and practical methodologies for the comprehensive characterization of halogenated pyridazines.
Electronic Properties: The Inductive and Mesomeric Tug-of-War
The electronic nature of the pyridazine ring is a primary determinant of its interactions with biological targets and its overall chemical behavior. Halogenation directly perturbs this electronic landscape.
Basicity and pKa Modulation
The parent pyridazine is a weak base, with a pKa of approximately 2.10–2.33.[7][8] The two adjacent nitrogen atoms create a region of high electron density, but their proximity also leads to lone-pair repulsion, which influences basicity.[9]
Halogens, being electronegative, exert a powerful electron-withdrawing inductive effect, which decreases the electron density on the ring nitrogens and, consequently, lowers the basicity (reduces the pKa). This effect is generally proportional to the electronegativity of the halogen (F > Cl > Br > I).
Experimental Protocol: Potentiometric Titration for pKa Determination
This protocol outlines a standard method for determining the acid dissociation constant (pKa) of a halogenated pyridazine.
Objective: To accurately measure the pKa value, which reflects the basicity of the compound.
Methodology:
-
Preparation of Analyte Solution:
-
Accurately weigh approximately 1-5 mg of the halogenated pyridazine.
-
Dissolve the compound in a known volume (e.g., 50 mL) of a suitable co-solvent system if solubility in pure water is limited (e.g., water/methanol or water/DMSO). Ensure the organic solvent percentage is kept low and consistent.
-
Include an inert electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.
-
-
Titration Setup:
-
Calibrate a pH meter with at least two standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) at the desired experimental temperature (typically 25 °C).
-
Place the analyte solution in a thermostatted beaker with a magnetic stirrer.
-
Use a calibrated micro-burette to add a standardized solution of a strong acid (e.g., 0.1 M HCl) in precise increments.
-
-
Data Collection:
-
Record the pH of the solution after each addition of the titrant.
-
Continue the titration well past the equivalence point.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added.
-
The pKa can be determined from the pH at the half-equivalence point.
-
For more accurate results, use software to perform a Gran plot or a non-linear regression analysis of the titration curve to calculate the pKa.
-
Causality: Potentiometric titration directly measures the change in proton concentration (pH) as a strong acid is added, allowing for the precise determination of the equilibrium constant for the protonation of the pyridazine's nitrogen atoms.
Dipole Moment and Molecular Interactions
Pyridazine itself has a high dipole moment.[1][2] The introduction of a halogen atom, with its own significant partial negative charge, further modifies the magnitude and vector of the overall molecular dipole. This is critical for:
-
Solubility: A higher dipole moment generally enhances solubility in polar solvents like water.[10]
-
Crystal Packing: Dipole-dipole interactions play a significant role in the arrangement of molecules in the solid state, influencing crystal structure and melting point.[11]
-
Target Binding: The molecular dipole can orient the molecule within a binding pocket to optimize electrostatic interactions with the target protein.
The diagram below illustrates how halogenation alters the electron distribution and dipole moment of the pyridazine ring.
Caption: Impact of Halogenation on Pyridazine Electron Density.
Lipophilicity and Solubility: Balancing for Bioavailability
Lipophilicity is a cornerstone of drug design, encapsulated by parameters like the partition coefficient (logP) and the distribution coefficient (logD).[5] While high lipophilicity can improve membrane permeability, it often leads to poor solubility, increased metabolic clearance, and off-target toxicity.[5] Halogenated pyridazines offer a means to navigate this delicate balance.
LogP and LogD: Quantifying Lipophilicity
-
LogP is the logarithm of the partition coefficient of a neutral compound between an immiscible organic solvent (typically n-octanol) and water.
-
LogD is the logarithm of the distribution coefficient, which accounts for all forms of the compound (neutral and ionized) at a specific pH. For ionizable compounds like pyridazines, LogD is more physiologically relevant.[12]
Replacing a hydrogen atom with a halogen increases lipophilicity. The typical order of this increase is I > Br > Cl > F. However, the position of substitution on the pyridazine ring also matters, as it can influence intramolecular interactions and solvation. Replacing a lipophilic phenyl ring with a more polar pyridazine ring can reduce the overall LogD of a molecule, which can be beneficial for improving solubility.[1]
Table 1: Calculated LogP Values for Monohalogenated Pyridazines
| Compound | cLogP |
| Pyridazine | -0.70[13] |
| 3-Chloropyridazine | 0.45 |
| 4-Chloropyridazine | 0.39 |
| 3-Bromopyridazine | 0.73 |
| 4-Bromopyridazine | 0.67 |
| 3-Iodopyridazine | 1.15 |
| 4-Iodopyridazine | 1.09 |
Note: Values are computationally predicted and serve as a general guide. Experimental determination is crucial for accuracy.
Experimental Protocol: RP-HPLC for LogD₇.₄ Determination
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a rapid and reliable method for estimating lipophilicity.[14]
Objective: To determine the distribution coefficient at physiological pH (LogD₇.₄) by correlating retention time with compounds of known lipophilicity.
Methodology:
-
System Setup:
-
HPLC system with a UV detector.
-
A C18 stationary phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile phase: A gradient of an aqueous buffer (e.g., 20 mM phosphate buffer at pH 7.4) and an organic modifier (e.g., acetonitrile or methanol).
-
-
Calibration:
-
Prepare a set of 5-7 standard compounds with well-documented LogP/LogD₇.₄ values that bracket the expected range of the test compounds.
-
Inject each standard individually and record its retention time (t_R).
-
Determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).
-
Calculate the capacity factor (k) for each standard: k = (t_R - t_0) / t_0.
-
Generate a calibration curve by plotting the known LogP/LogD₇.₄ values of the standards against their corresponding log(k) values.
-
-
Sample Analysis:
-
Dissolve the halogenated pyridazine test compounds in a suitable solvent (e.g., mobile phase).
-
Inject the sample and record its retention time.
-
Calculate log(k) for the test compound.
-
-
Calculation:
-
Interpolate the log(k) value of the test compound onto the calibration curve to determine its LogD₇.₄.
-
Trustworthiness: This method's validity rests on the assumption that the retention mechanism on the non-polar stationary phase is analogous to the partitioning process between octanol and water. Using a well-curated set of standards ensures the reliability of the correlation.
Metabolic Stability: Enhancing In Vivo Performance
Metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver, is a major route of elimination for many drugs. The pyridazine ring itself is generally considered to have low CYP inhibitory effects.[1] However, the ring or its substituents can be susceptible to oxidative metabolism.
Halogenation is a key strategy to enhance metabolic stability.[3] Replacing a C-H bond with a C-X (where X is a halogen) bond at a site of metabolism can "block" the oxidative process, as the C-X bond is significantly stronger and less prone to enzymatic cleavage. Fluorine and chlorine are most commonly used for this purpose.
Caption: Workflow for Assessing Metabolic Stability.
Experimental Protocol: In Vitro Metabolic Stability Assay with Liver Microsomes
This assay simulates phase I metabolism and is a standard tool in early drug discovery.
Objective: To determine the intrinsic clearance rate of a halogenated pyridazine by liver microsomes.
Methodology:
-
Reagent Preparation:
-
Thaw pooled human liver microsomes (HLM) on ice.
-
Prepare a NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a phosphate buffer (pH 7.4).
-
Prepare stock solutions of the test compound and a positive control (a compound with known metabolic instability, e.g., verapamil).
-
-
Incubation:
-
Pre-warm the microsomal suspension and buffer to 37°C.
-
Initiate the reaction by adding the NADPH-regenerating system to the microsome/compound mixture. The final concentration of the test compound is typically low (e.g., 1 µM) to ensure first-order kinetics.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to precipitate the protein.
-
Transfer the supernatant to an HPLC vial.
-
Analyze the samples using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system to quantify the remaining amount of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the line from this plot is the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as: t½ = 0.693 / k.
-
Calculate intrinsic clearance (CL_int) using the equation: CL_int (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).
-
Expertise Insight: A compound with a longer half-life and lower intrinsic clearance in this assay is predicted to have greater metabolic stability in vivo. Comparing a halogenated derivative to its non-halogenated parent directly demonstrates the impact of the halogen in blocking metabolism.
Analytical Characterization
A comprehensive suite of analytical techniques is required to confirm the identity, purity, and structure of synthesized halogenated pyridazines.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the core structure and the position of the halogen substituent. The chemical shifts and coupling patterns are highly informative. For fluorinated compounds, ¹⁹F NMR is also a critical tool.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can provide the exact mass to four or five decimal places, allowing for unambiguous molecular formula determination. The isotopic pattern for chlorine (³⁵Cl/³⁷Cl ≈ 3:1) and bromine (⁷⁹Br/⁸¹Br ≈ 1:1) is a distinctive signature.
-
X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule, confirming connectivity and revealing details about bond lengths, bond angles, and intermolecular interactions in the solid state.[11]
-
Infrared (IR) Spectroscopy: Used to identify the presence of specific functional groups. The C-X stretching vibrations and ring breathing modes can be diagnostic.[15]
Conclusion
Halogenation of the pyridazine core is a versatile and powerful strategy in modern chemical and pharmaceutical research. By judiciously selecting the halogen and its position, scientists can fine-tune the electronic properties, modulate lipophilicity and solubility, and enhance metabolic stability. This guide has provided a framework for understanding these physicochemical characteristics, grounded in established scientific principles and supported by detailed, validated experimental protocols. A thorough characterization using the described analytical and in vitro methodologies is paramount for the rational design of novel halogenated pyridazines with optimized properties for their intended application, whether as therapeutic agents, agrochemicals, or advanced materials.
References
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use | MDPI [mdpi.com]
- 4. quora.com [quora.com]
- 5. LogD Contributions of Substituents Commonly Used in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. researchgate.net [researchgate.net]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. researchgate.net [researchgate.net]
- 12. acdlabs.com [acdlabs.com]
- 13. Pyridazine | C4H4N2 | CID 9259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
An In-depth Technical Guide to 3-Chloro-6-isopropylpyridazine: From Synthetic Emergence to Modern Applications
Abstract
This technical guide provides a comprehensive overview of 3-Chloro-6-isopropylpyridazine, a heterocyclic compound of significant interest in the fields of medicinal chemistry and agrochemical research. While a singular "discovery" paper for this specific molecule is not prominent in the historical literature, its emergence can be understood as a logical progression in the exploration of the pyridazine scaffold. This document delineates the likely synthetic pathways leading to its creation, grounded in the established reactivity of pyridazine precursors. Furthermore, it details the physicochemical and spectroscopic characteristics of this compound, supported by data from closely related analogs. The guide culminates in a discussion of its contemporary applications as a key intermediate in the development of targeted therapeutics and specialized agrochemicals.
Introduction: The Pyridazine Scaffold in Chemical Innovation
Pyridazine, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents a "privileged scaffold" in drug discovery and agrochemical design.[1][2] The inherent asymmetry and electronic properties of the pyridazine ring, conferred by the nitrogen lone pairs, provide a unique chemical space for developing molecules with specific biological activities.[3] The introduction of various substituents onto the pyridazine core allows for the fine-tuning of a molecule's steric and electronic profile, profoundly influencing its interaction with biological targets.
The history of pyridazine chemistry is rich with examples of compounds exhibiting a wide array of pharmacological effects, including antihypertensive, analgesic, and antimicrobial properties.[4] In agriculture, pyridazine derivatives have been successfully developed as herbicides and plant growth regulators.[5][6] The exploration of halogenated pyridazines, in particular, has been a fertile ground for innovation, as the labile nature of the carbon-halogen bond provides a convenient handle for further synthetic transformations.
This guide focuses on a specific, yet important, member of this family: this compound. Its story is not one of a sudden, isolated discovery, but rather an embodiment of the systematic and logical evolution of synthetic chemistry.
The Emergence of this compound: A Synthetic Perspective
The first synthesis of this compound is not explicitly detailed in a landmark publication. Instead, its development can be inferred from the extensive research into the functionalization of the pyridazine nucleus, particularly the readily available precursor, 3,6-dichloropyridazine. The primary impetus for the synthesis of such 3-chloro-6-alkylpyridazines was likely the need for chemical intermediates with tailored lipophilicity and steric bulk for structure-activity relationship (SAR) studies in agrochemical and pharmaceutical research.
The most probable synthetic routes to this compound stem from the differential reactivity of the two chlorine atoms in 3,6-dichloropyridazine.
Key Precursor: The Synthesis of 3,6-Dichloropyridazine
The journey to this compound begins with the synthesis of its key precursor, 3,6-dichloropyridazine. This is typically achieved through the reaction of maleic anhydride with hydrazine to form 3,6-dihydroxypyridazine, followed by chlorination.
Generalized Synthetic Workflow for 3,6-Dichloropyridazine
Caption: Generalized workflow for the synthesis of 3,6-Dichloropyridazine.
This two-step process provides a scalable and efficient route to the key intermediate for a vast array of pyridazine derivatives.[3]
Selective Functionalization of 3,6-Dichloropyridazine
The synthesis of this compound from 3,6-dichloropyridazine hinges on the ability to selectively replace one of the chlorine atoms with an isopropyl group. This can be achieved through several established organometallic cross-coupling reactions.
Reaction Mechanism: Nucleophilic Substitution
Caption: General scheme for the synthesis of this compound.
The regioselectivity of this reaction (i.e., substitution at the 6-position) is a critical aspect. While the electronic environment of the C3 and C6 positions in 3,6-dichloropyridazine is similar, steric factors can play a role in directing the incoming nucleophile.
Key Synthetic Methodologies
The following section details a plausible, detailed experimental protocol for the synthesis of this compound, based on established methodologies for similar compounds.
Synthesis of 3,6-Dichloropyridazine
Protocol 1: Synthesis of 3,6-Dichloropyridazine
-
Step 1: Synthesis of 3,6-Dihydroxypyridazine.
-
In a round-bottom flask equipped with a reflux condenser, dissolve maleic anhydride (1.0 eq) in a suitable solvent (e.g., water or acetic acid).
-
Slowly add hydrazine hydrate (1.0-1.2 eq) to the solution.
-
Heat the reaction mixture to reflux for 2-4 hours.
-
Cool the reaction mixture and collect the precipitated 3,6-dihydroxypyridazine by filtration. Wash with cold water and dry.
-
-
Step 2: Chlorination of 3,6-Dihydroxypyridazine.
-
To a flask containing phosphorus oxychloride (POCl₃, 3-5 eq), carefully add the dried 3,6-dihydroxypyridazine (1.0 eq) in portions.
-
Heat the mixture to reflux for 2-3 hours.
-
After cooling, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a base (e.g., sodium carbonate or ammonia solution).
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3,6-dichloropyridazine.
-
Synthesis of this compound
Protocol 2: Synthesis of this compound via Grignard Reaction
-
Preparation of Isopropyl Magnesium Bromide:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to initiate the reaction.
-
Slowly add a solution of 2-bromopropane (1.1 eq) in anhydrous diethyl ether or THF to the magnesium turnings with stirring.
-
Maintain a gentle reflux until all the magnesium has reacted.
-
-
Cross-Coupling Reaction:
-
In a separate flask under an inert atmosphere, dissolve 3,6-dichloropyridazine (1.0 eq) in anhydrous THF.
-
Add a suitable catalyst, such as [1,2-Bis(diphenylphosphino)ethane]dichloronickel(II) (NiCl₂(dppe)) (0.05 eq).
-
Cool the solution to 0 °C and slowly add the prepared isopropyl magnesium bromide solution via a syringe or dropping funnel.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
-
Physicochemical and Spectroscopic Characterization
| Property | Predicted/Expected Value |
| Molecular Formula | C₇H₉ClN₂ |
| Molecular Weight | 156.61 g/mol |
| Appearance | Colorless to pale yellow oil or low-melting solid |
| Boiling Point | Estimated 220-240 °C at 760 mmHg |
| Solubility | Soluble in most organic solvents (e.g., dichloromethane, ethyl acetate, methanol). Sparingly soluble in water. |
Spectroscopic Data (Expected)
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
A doublet in the aromatic region corresponding to the proton at the C4 position.
-
A doublet in the aromatic region corresponding to the proton at the C5 position.
-
A septet for the methine proton of the isopropyl group.
-
A doublet for the six equivalent methyl protons of the isopropyl group.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Four distinct signals in the aromatic region for the four unique carbon atoms of the pyridazine ring.
-
A signal for the methine carbon of the isopropyl group.
-
A signal for the methyl carbons of the isopropyl group.
-
-
IR (Infrared) Spectroscopy:
-
Characteristic C-H stretching vibrations for the aromatic and alkyl groups.
-
C=N and C=C stretching vibrations within the pyridazine ring.
-
A C-Cl stretching vibration.
-
-
MS (Mass Spectrometry):
-
A molecular ion peak (M⁺) at m/z 156, with a characteristic M+2 peak at m/z 158 in an approximate 3:1 ratio, indicative of the presence of one chlorine atom.
-
Fragmentation patterns corresponding to the loss of a methyl group and the isopropyl group.
-
Applications in Drug Discovery and Agrochemicals
The utility of this compound lies in its role as a versatile chemical intermediate. The presence of the reactive chlorine atom at the 3-position allows for its displacement by a variety of nucleophiles, enabling the synthesis of a diverse library of compounds for biological screening.
Potential Applications Workflow
Caption: Workflow illustrating the use of this compound in discovery pipelines.
-
In Medicinal Chemistry: The isopropyl group can provide beneficial hydrophobic interactions within the binding pocket of a target protein, while the pyridazine core can act as a bioisosteric replacement for other aromatic systems. The chlorine at the 3-position serves as a key attachment point for introducing other pharmacophoric groups.
-
In Agrochemicals: The overall lipophilicity and metabolic stability of the molecule can be modulated by the isopropyl group, influencing its uptake and translocation in plants. The 3-position allows for the introduction of toxophoric moieties to develop new herbicides or fungicides.[1]
Conclusion
While the precise historical moment of the "discovery" of this compound remains unarchived, its conceptualization and synthesis are a clear outcome of the systematic exploration of pyridazine chemistry. This technical guide has outlined the logical synthetic pathways, from its key precursor 3,6-dichloropyridazine, and provided an expected profile of its physicochemical and spectroscopic properties. The true significance of this compound lies not in a singular discovery event, but in its enduring utility as a versatile building block, enabling the continued innovation in the vital fields of drug discovery and modern agriculture. Its history is intrinsically woven into the broader narrative of scientific progress, where the creation of new molecules paves the way for future advancements.
References
- 1. WO2015168010A1 - Pyridazinone herbicides - Google Patents [patents.google.com]
- 2. US7220858B2 - Synthesis of hydrazine and chlorinated derivatives of bicyclic pyridazines - Google Patents [patents.google.com]
- 3. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]
- 4. Pyridazine - Wikipedia [en.wikipedia.org]
- 5. US11292770B2 - Pyridazinone herbicides - Google Patents [patents.google.com]
- 6. WO2020069057A1 - Pyridazinone herbicides and pyridazinone intermediates used to prepare a herbicide - Google Patents [patents.google.com]
The Pyridazine Scaffold in Drug Design: A Technical Guide for the Modern Medicinal Chemist
Abstract
The pyridazine ring, a 1,2-diazine heterocycle, has emerged from relative obscurity to become a "privileged scaffold" in modern drug discovery.[1][2] Endowed with a unique constellation of physicochemical properties—including a high dipole moment, distinct hydrogen bonding capabilities, and weak basicity—it offers medicinal chemists a powerful tool to overcome challenges in potency, selectivity, and ADME-Tox profiles.[3][4] This guide provides an in-depth technical analysis of the pyridazine core, moving beyond a simple survey of its applications. We will dissect the causal relationships between its electronic structure and its utility as a pharmacophore, provide validated, step-by-step synthetic protocols for key intermediates, and explore its role in successful, market-approved drugs through detailed case studies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the pyridazine scaffold to solve complex design challenges and unlock new therapeutic possibilities.
Introduction: The Rise of a Privileged Heterocycle
For decades, the medicinal chemist's toolbox has been dominated by a familiar set of aromatic rings, with the phenyl ring being nearly ubiquitous. However, the drive for molecules with improved physicochemical properties and novel intellectual property has spurred the exploration of bioisosteric replacements. The pyridazine scaffold has proven to be a particularly advantageous substitute.[5][6] Unlike its isomeric diazines (pyrimidine and pyrazine), the adjacent nitrogen atoms in pyridazine create a unique electronic distribution, polarity, and set of interaction vectors.[6] This has led to its successful incorporation into a diverse range of therapeutic agents, targeting everything from cancer and inflammation to endocrine disorders.[1][7][8] The recent FDA approvals of Deucravacitinib and Relugolix, both containing a core pyridazine ring, underscore its arrival as a mainstream and highly valuable structural motif.[3]
The Physicochemical Landscape: Why Choose Pyridazine?
The decision to incorporate a pyridazine ring is a strategic choice rooted in its distinct physicochemical properties. These properties, when compared to benzene and other common azines, provide a clear rationale for its utility in modulating solubility, target engagement, and metabolic stability.
The core advantage of pyridazine stems from the introduction of two adjacent, sp²-hybridized nitrogen atoms into a six-membered aromatic ring. This has several profound consequences:
-
High Dipole Moment: The adjacent nitrogen atoms create a significant dipole moment, making pyridazine substantially more polar than benzene and even its own isomers, pyrimidine and pyrazine.[6][9] This increased polarity is a primary driver for improving aqueous solubility, a common hurdle in drug development.[10]
-
Hydrogen Bonding Capability: The two nitrogen lone pairs act as hydrogen bond acceptors. This dual-acceptor capacity, located on adjacent atoms, can facilitate unique and potent interactions with biological targets, often leading to enhanced binding affinity and selectivity.[4]
-
Modulated Basicity: Pyridazine is a weak base (pKa ≈ 2.0), significantly less basic than pyridine (pKa ≈ 5.2).[6][10] This low basicity is often advantageous, as it can reduce the likelihood of off-target interactions with aminergic GPCRs and decrease clearance by cationic transporters. However, the basicity can be readily tuned; for instance, 3-aminopyridazines are more basic, allowing for the formation of highly soluble crystalline salts.[6]
-
Lower Lipophilicity: As a bioisosteric replacement for a phenyl ring, the pyridazine core typically lowers the calculated LogP (cLogP) of a molecule, which can lead to a more favorable ADME profile.[10]
Data Presentation: Comparative Physicochemical Properties
The following table provides a quantitative comparison of pyridazine against other common aromatic scaffolds, illustrating the causality behind its selection in drug design.
| Scaffold | Structure | pKa (of conjugate acid) | Dipole Moment (Debye) | cLogP | TPSA (Ų) |
| Benzene | C₆H₆ | N/A | 0 D | 2.13 | 0.0 |
| Pyridine | C₅H₅N | 5.23[10] | 2.2 D[9] | 0.65 | 12.89 |
| Pyrimidine | C₄H₄N₂ | 1.23[11] | 2.3 D[9] | 0.11 | 25.78 |
| Pyrazine | C₄H₄N₂ | 0.65 | 0 D | 0.11 | 25.78 |
| Pyridazine | C₄H₄N₂ | 2.0 [6] | 4.22 D [9] | 0.42 | 25.78 |
Data compiled from multiple sources. cLogP and TPSA are calculated values and may vary slightly between algorithms.
Strategic Synthesis of Pyridazine Cores
The utility of the pyridazine scaffold is underpinned by accessible and versatile synthetic chemistry. The classic approach involves the condensation of a 1,4-dicarbonyl compound with hydrazine, a variant of the Paal-Knorr synthesis.[12] However, for pharmaceutical applications, building substituted pyridazines from readily available precursors is more common. A key and highly versatile intermediate is 3,6-dichloropyridazine , synthesized from maleic anhydride.
Experimental Protocol: Synthesis of 3,6-Dichloropyridazine
This two-step protocol is a self-validating system, as the successful formation of the intermediate maleic hydrazide (pyridazine-3,6-diol) is a prerequisite for the final chlorination.
Step 1: Synthesis of Pyridazine-3,6-diol (Maleic Hydrazide)
-
Reaction Setup: In a 500 mL three-necked flask equipped with a reflux condenser and mechanical stirrer, add 72.5 mL of hydrazine hydrate (80%).
-
Acidification: Slowly add 120 mL of 30% hydrochloric acid dropwise while stirring.
-
Addition of Anhydride: Add 98 g (1 mol) of maleic anhydride to the mixture.
-
Reflux: Heat the mixture to 110°C and maintain reflux for 3-4 hours. The product will begin to precipitate.
-
Isolation: Cool the reaction mixture, collect the precipitate by vacuum filtration, wash with cold water, and dry to yield pyridazine-3,6-diol.
Step 2: Synthesis of 3,6-Dichloropyridazine
-
Reaction Setup: In a 2L round-bottom flask under a nitrogen atmosphere, charge 125 g (1.115 mol) of the pyridazine-3,6-diol from Step 1.
-
Chlorination: Carefully add 520 mL (5.576 mol) of phosphorus oxychloride (POCl₃) at room temperature.[4]
-
Reflux: Heat the reaction mixture to 80-90°C and maintain for 12-16 hours (overnight).[4][13]
-
Work-up:
-
Cool the reaction mixture and concentrate under high vacuum at 55-60°C to remove excess POCl₃, obtaining a thick residue.[4]
-
Dilute the residue with 1 L of ethyl acetate.
-
Slowly and carefully quench the mixture by pouring it into a large beaker containing an ice-cold saturated solution of sodium bicarbonate until the pH is ~8. Caution: This is a highly exothermic reaction with gas evolution.
-
-
Extraction & Isolation:
-
Separate the layers in a separatory funnel. Extract the aqueous layer twice more with 500 mL portions of ethyl acetate.[4]
-
Combine the organic layers, wash with 1 L of water, then 1 L of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3,6-dichloropyridazine as a solid.[4] The typical yield is around 85%.[4]
-
Mandatory Visualization: Synthetic Workflow
The following diagram illustrates the pivotal role of 3,6-dichloropyridazine as a branching point for creating diverse pyridazine derivatives.
Caption: General synthetic workflow for functionalized pyridazines.
Pyridazine as a Pharmacophore in Modern Drug Design
The true power of the pyridazine scaffold lies in its application as a pharmacophore—an ensemble of steric and electronic features necessary for optimal molecular interactions with a specific biological target.
Bioisosteric Replacement Strategy
One of the most common and effective strategies is using pyridazine as a bioisostere for a phenyl ring. This substitution maintains the overall size and planarity required for occupying a binding pocket while fundamentally altering the electronics and interaction potential.
-
Causality: Replacing a C-H group with a nitrogen atom introduces a hydrogen bond acceptor and removes a nonpolar hydrogen. Replacing two C-H groups with the 1,2-N,N arrangement of pyridazine introduces two H-bond acceptors and a strong local dipole. This can transform a previously hydrophobic interaction into a specific, directional hydrogen bond or a favorable dipole-dipole interaction, significantly increasing binding affinity and selectivity.
Mandatory Visualization: Bioisosterism Logic Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. What is the mechanism of action of Deucravacitinib? [synapse.patsnap.com]
- 4. 3,6-Dichloropyridazine synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure of the human gonadotropin-releasing hormone receptor GnRH1R reveals an unusual ligand binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pyridine - Wikipedia [en.wikipedia.org]
- 11. Pyrimidine - Wikipedia [en.wikipedia.org]
- 12. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 13. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]
The Synthetic Versatility of 3-Chloro-6-isopropylpyridazine: A Technical Primer for Medicinal Chemists
An In-depth Guide to a Valuable Heterocyclic Building Block
For researchers, scientists, and professionals in drug development, the strategic selection of molecular scaffolds is paramount to the successful discovery of novel therapeutics. Among the vast landscape of heterocyclic compounds, pyridazine derivatives have consistently demonstrated a broad spectrum of biological activities, rendering them privileged structures in medicinal chemistry. This technical guide provides a comprehensive review of 3-chloro-6-isopropylpyridazine, a key intermediate whose structural features offer a versatile platform for the synthesis of diverse and potent bioactive molecules. While specific literature on this exact monochlorinated isopropylpyridazine is nascent, this paper will consolidate available data and provide expert insights derived from closely related analogs to illuminate its synthesis, reactivity, and potential applications.
Strategic Importance of the Pyridazine Core
The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a cornerstone in the design of numerous pharmaceuticals and agrochemicals.[1] The inherent electron-deficient nature of the ring system, coupled with the strategic placement of substituents, allows for a fine-tuning of physicochemical properties and biological target engagement. The introduction of a chlorine atom, as in this compound, provides a reactive handle for a variety of chemical transformations, most notably nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of a wide array of functional groups, enabling the exploration of vast chemical space in the quest for new drug candidates. The isopropyl group at the 6-position can contribute to favorable hydrophobic interactions within protein binding pockets, potentially enhancing potency and selectivity.
Synthesis of this compound: A Proposed Pathway
Proposed Synthetic Workflow
The proposed synthesis commences with the readily available starting materials, maleic anhydride and hydrazine, and proceeds through the formation of a dichlorinated intermediate, which is then selectively dehalogenated.
Figure 1. Proposed synthetic workflow for this compound.
Detailed Experimental Protocols (Proposed)
Step 1: Synthesis of 3,6-Pyridazinediol
-
To a solution of concentrated hydrochloric acid, cooled to below 10°C, slowly add hydrazine hydrate (80% solution).
-
To this mixture, add maleic anhydride in portions, maintaining the temperature below 10°C.
-
After the addition is complete, raise the temperature to 105-110°C and maintain for 4-6 hours.[2]
-
Cool the reaction mass to 55-60°C and dilute with water.
-
Stir at room temperature, and collect the resulting precipitate by filtration. Dry the solid to obtain 3,6-pyridazinediol.
Step 2: Synthesis of 3,6-Dichloropyridazine
-
In a flask, prepare a stirred solution of 3,6-pyridazinediol in dichloromethane or chloroform.
-
Cool the solution to below 10°C.
-
Add phosphorus oxychloride (POCl₃) to the solution.
-
Add triethylamine (TEA) dropwise over a period of 45-60 minutes, maintaining the temperature below 10°C.[2]
-
After the reaction is complete, quench the reaction with ice water and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3,6-dichloropyridazine.
Step 3: Synthesis of 3,6-Dichloro-4-isopropylpyridazine
-
Dissolve 3,6-dichloropyridazine, isobutyric acid, and silver nitrate in water and stir at 25-35°C for 30-45 minutes.[2]
-
Cool the reaction mixture to 15-20°C and slowly add a solution of ammonium persulfate in water.[3]
-
Stir the reaction for 5 hours at 15-20°C.
-
Adjust the pH to 9.5-10.5 with an aqueous ammonia solution.[2]
-
Extract the product with dichloromethane. Combine the organic phases, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography to obtain pure 3,6-dichloro-4-isopropylpyridazine.
Step 4: Synthesis of this compound (Selective Dechlorination)
Rationale: Selective dechlorination of polychlorinated heteroaromatics is a well-established method, often achieved through catalytic hydrogenation. The choice of catalyst and reaction conditions can influence the selectivity.
-
Dissolve 3,6-dichloro-4-isopropylpyridazine in ethanol.
-
Add a catalytic amount of palladium on carbon (10% Pd/C) and sodium acetate.
-
Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to maximize the formation of the mono-dechlorinated product.
-
Upon completion, filter the catalyst through a pad of celite and wash with ethanol.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to isolate this compound.
Physicochemical Properties
Experimentally determined physicochemical data for this compound are not widely available. However, computational methods provide valuable estimates for guiding its use in synthesis and for predicting its behavior in biological systems.
| Property | Predicted Value | Source |
| Molecular Formula | C₇H₉ClN₂ | - |
| Molecular Weight | 156.61 g/mol | - |
| CAS Number | 570416-35-2 | - |
| XLogP3 | 1.9 | PubChem |
| Topological Polar Surface Area | 25.8 Ų | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
Chemical Reactivity: A Hub for Derivatization
The primary utility of this compound in medicinal chemistry stems from the reactivity of the C3-chloro substituent. The electron-withdrawing nature of the pyridazine ring activates the chlorine atom for nucleophilic aromatic substitution (SNAr), allowing for its displacement by a wide range of nucleophiles.
Figure 2. Key nucleophilic substitution reactions of this compound.
Reactions with N-Nucleophiles
The displacement of the chloro group with amines is a common strategy to introduce diverse side chains.
Experimental Protocol: General Procedure for Amination
-
In a sealed tube, dissolve this compound (1 equivalent) and the desired primary or secondary amine (1.5-2.0 equivalents) in a suitable solvent such as n-butanol, dioxane, or DMF.
-
Add a base, such as triethylamine or diisopropylethylamine (2.0 equivalents).
-
Heat the reaction mixture at a temperature ranging from 80°C to 150°C, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Reactions with O-Nucleophiles
Alkoxides can readily displace the chlorine to form ether linkages, which can be important for modulating solubility and metabolic stability.
Experimental Protocol: General Procedure for Etherification
-
Prepare the desired alkoxide by reacting the corresponding alcohol with a strong base like sodium hydride in an anhydrous solvent such as THF or DMF at 0°C.
-
Add a solution of this compound (1 equivalent) in the same solvent to the alkoxide solution.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify by column chromatography.
Applications in Medicinal Chemistry
The this compound scaffold is a valuable starting point for the synthesis of compounds targeting a variety of biological pathways. The following table highlights the therapeutic areas where related pyridazine derivatives have shown significant promise.
| Therapeutic Area | Target | Example of Related Bioactive Scaffold | Reference |
| Oncology | Kinase Inhibitors (e.g., JNK1, CDK2) | 3,6-disubstituted pyridazines | [4] |
| Inflammatory Diseases | p38 MAP Kinase | 3,6-disubstituted pyridazines | [5] |
| Metabolic Diseases | Thyroid Hormone Receptor-β (THR-β) | 6-(substituted-phenoxy)-4-isopropylpyridazin-3(2H)-one | [6] |
| Infectious Diseases | Various bacterial and fungal targets | General pyridazine derivatives | |
| Central Nervous System Disorders | Various CNS targets | 3,4,6-trisubstituted pyridazines | [] |
The synthesis of Resmetirom, a selective thyroid hormone receptor-β agonist, utilizes a structurally similar intermediate, 3,6-dichloro-4-isopropylpyridazine, underscoring the relevance of this scaffold in the development of therapies for metabolic diseases like non-alcoholic steatohepatitis (NASH).[8]
Conclusion
This compound represents a strategically important, albeit under-documented, building block for medicinal chemistry and drug discovery. Its synthesis, while not explicitly detailed in the literature, can be reliably achieved through a multi-step sequence involving the selective dechlorination of a dichlorinated precursor. The true value of this compound lies in the reactivity of its C3-chloro substituent, which provides a gateway for the introduction of a vast array of chemical functionalities through nucleophilic aromatic substitution. As the demand for novel therapeutics continues to grow, the versatile this compound scaffold is poised to be a valuable tool in the arsenal of medicinal chemists, enabling the efficient construction of compound libraries and the optimization of lead candidates across multiple therapeutic areas. Further research into the specific synthesis and applications of this compound is warranted and will undoubtedly uncover new opportunities for drug innovation.
References
- 1. Buy 3,6-Dichloro-4-isopropylpyridazine | 107228-51-3 [smolecule.com]
- 2. An Improved Process For The Preparationof 3,6 Dichloro 4 [quickcompany.in]
- 3. Page loading... [guidechem.com]
- 4. accelachem.com [accelachem.com]
- 5. 3-Chloro-6-methylpyridazine 97 1121-79-5 [sigmaaldrich.com]
- 6. WO2007009913A1 - Pyridazinone derivatives as thyroid hormone receptor agonists - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Spectroscopic Characterization of 3-Chloro-6-isopropylpyridazine: A Technical Guide for Drug Discovery Professionals
This guide provides an in-depth exploration of the spectroscopic techniques essential for the structural elucidation and characterization of 3-Chloro-6-isopropylpyridazine, a heterocyclic compound of interest in medicinal chemistry and drug development. Given the novelty of this specific molecule, this document synthesizes predictive analysis based on foundational spectroscopic principles and comparative data from analogous pyridazine derivatives to offer a robust framework for its identification.
The pyridazine core is a prevalent scaffold in a multitude of biologically active compounds.[1] A comprehensive spectroscopic characterization is, therefore, a cornerstone for advancing any research or development program involving such molecules, ensuring unequivocal structural confirmation, purity assessment, and the establishment of a reliable analytical profile for future studies.
Molecular Structure and Isotopic Considerations
This compound possesses the molecular formula C₇H₉ClN₂. The presence of a chlorine atom is a key feature that will manifest distinctly in mass spectrometry due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl.
References
Methodological & Application
The Synthetic Versatility of 3-Chloro-6-isopropylpyridazine: Application Notes for Nucleophilic Aromatic Substitution in Drug Discovery
Introduction: The Pyridazine Core in Modern Medicinal Chemistry
The pyridazine scaffold is a cornerstone in the design of novel therapeutics, owing to its unique physicochemical properties and its prevalence in a wide array of biologically active molecules.[1] As a six-membered heteroaromatic ring containing two adjacent nitrogen atoms, the pyridazine nucleus is characterized by a high dipole moment and robust hydrogen-bonding capacity, which are crucial for molecular recognition and drug-target interactions.[2] Consequently, pyridazine derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][3] The functionalization of the pyridazine ring is therefore a critical task for medicinal chemists, and nucleophilic aromatic substitution (SNAr) stands out as a powerful and versatile strategy for achieving this.
This technical guide provides a detailed exploration of the SNAr reactions of 3-Chloro-6-isopropylpyridazine, a valuable building block for the synthesis of diverse compound libraries. We will delve into the underlying mechanistic principles that govern these transformations and present detailed, field-proven protocols for the reaction of this substrate with nitrogen, oxygen, and sulfur nucleophiles. These application notes are designed for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this versatile pyridazine derivative.
Mechanistic Insights: Nucleophilic Aromatic Substitution on the Pyridazine Ring
The nucleophilic aromatic substitution on this compound proceeds via a well-established addition-elimination mechanism.[4][5] The inherent electron-withdrawing nature of the two adjacent nitrogen atoms in the pyridazine ring renders the carbon atoms, particularly those at the C3 and C6 positions, electrophilic and thus susceptible to nucleophilic attack.[6][7]
The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the chlorine atom, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4][8] The negative charge in this complex is delocalized over the pyridazine ring, with the nitrogen atoms playing a key role in its stabilization.[6] The aromaticity of the ring is then restored through the expulsion of the chloride leaving group, yielding the substituted product.[4] The overall process is a two-step mechanism, where the initial nucleophilic addition is typically the rate-determining step.[9]
The presence of the isopropyl group at the C6 position can influence the reactivity through steric and electronic effects, though the primary driving force for the reaction remains the electronic activation provided by the ring nitrogens.
Caption: Generalized workflow of the SNAr reaction on this compound.
Application Protocols: Diversification of the Pyridazine Core
The following protocols provide detailed, step-by-step methodologies for the nucleophilic aromatic substitution of this compound with representative nitrogen, oxygen, and sulfur nucleophiles. These protocols are designed to be robust and can be adapted for a range of analogous nucleophiles to generate diverse chemical libraries.
Protocol 1: Amination with Nitrogen Nucleophiles
The introduction of nitrogen-containing functional groups is a common strategy in drug design to enhance solubility, modulate basicity, and introduce key hydrogen bonding interactions. This protocol details the reaction of this compound with a primary amine, using conditions analogous to those reported for similar chloropyridazine systems.[8][10]
Reaction Scheme:
Experimental Protocol: Synthesis of N-Benzyl-6-isopropylpyridazin-3-amine
-
Reagents and Equipment:
-
This compound (1.0 eq)
-
Benzylamine (1.2 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
-
-
Procedure: a. To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound. b. Add anhydrous DMF to dissolve the starting material. c. To the stirred solution, add benzylamine followed by anhydrous potassium carbonate. d. Equip the flask with a reflux condenser and heat the reaction mixture to 100-120 °C. e. In-process Control: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 6-12 hours). f. Upon completion, cool the reaction mixture to room temperature. g. Pour the mixture into water and extract with an organic solvent such as ethyl acetate (3 x volume of aqueous phase). h. Combine the organic layers, wash with brine to remove residual DMF and salts, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. i. Concentrate the filtrate under reduced pressure using a rotary evaporator. j. Self-Validation: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure N-benzyl-6-isopropylpyridazin-3-amine. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Table 1: Representative Conditions for Amination Reactions
| Nucleophile | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) |
| Primary/Secondary Amines | K₂CO₃, Cs₂CO₃ | DMF, Dioxane | 100 - 140 | 6 - 24 |
| Hydrazine Hydrate | None (reagent as solvent) | Reflux | 1 - 4 | |
| Anilines | NaOtBu, K₃PO₄ | Toluene, Dioxane | 80 - 120 | 12 - 36 |
Protocol 2: Etherification with Oxygen Nucleophiles
The synthesis of aryl ethers is a key transformation in medicinal chemistry. This protocol describes the reaction of this compound with a phenolic nucleophile to form a diaryl ether linkage, a common motif in bioactive molecules. The conditions are based on established procedures for SNAr reactions with phenoxides.
Reaction Scheme:
Experimental Protocol: Synthesis of 3-(4-Methoxyphenoxy)-6-isopropylpyridazine
-
Reagents and Equipment:
-
This compound (1.0 eq)
-
4-Methoxyphenol (1.1 eq)
-
Potassium carbonate (K₂CO₃, 1.5 eq), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Standard work-up and purification equipment
-
-
Procedure: a. In a dry round-bottom flask under an inert atmosphere, combine 4-methoxyphenol and anhydrous DMF. b. Add anhydrous potassium carbonate to the mixture and stir at room temperature for 15-20 minutes to facilitate the formation of the phenoxide. c. Add this compound to the reaction mixture. d. Heat the mixture to 80-100 °C and stir. e. In-process Control: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-8 hours. f. After cooling to room temperature, pour the reaction mixture into ice-water. g. Collect the precipitated solid by filtration. If no solid forms, extract with ethyl acetate. h. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and filter. i. Concentrate the organic phase under reduced pressure. j. Self-Validation: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by flash column chromatography to yield the pure 3-(4-methoxyphenoxy)-6-isopropylpyridazine. Confirm the structure and purity by spectroscopic methods.
Protocol 3: Thioetherification with Sulfur Nucleophiles
Thioethers are important functional groups in medicinal chemistry, contributing to lipophilicity and metabolic stability. This protocol outlines the synthesis of a thioether derivative of this compound using a thiol as the nucleophile. The procedure is adapted from general methods for the SNAr of heteroaryl halides with thiols.[3][11]
Reaction Scheme:
Experimental Protocol: Synthesis of 3-(Benzylthio)-6-isopropylpyridazine
-
Reagents and Equipment:
-
This compound (1.0 eq)
-
Benzyl mercaptan (1.1 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) or Potassium Carbonate (K₂CO₃, 2.0 eq)
-
Tetrahydrofuran (THF) or DMF, anhydrous
-
Round-bottom flask, magnetic stirrer, inert atmosphere setup
-
Standard work-up and purification equipment
-
-
Procedure: a. To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add anhydrous THF or DMF. b. If using NaH, carefully add the sodium hydride to the solvent and cool the suspension to 0 °C in an ice bath. c. Slowly add benzyl mercaptan dropwise to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature to ensure complete formation of the thiolate. d. If using K₂CO₃, add the base to the solvent followed by the thiol and stir at room temperature. e. Add a solution of this compound in the same anhydrous solvent to the thiolate mixture. f. Stir the reaction at room temperature or gently heat to 50-60 °C if the reaction is sluggish. g. In-process Control: Monitor the reaction by TLC or LC-MS until the starting material is no longer observed (typically 2-6 hours). h. Upon completion, cautiously quench the reaction by the slow addition of water (especially if NaH was used). i. Extract the aqueous mixture with ethyl acetate. j. Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and filter. k. Remove the solvent in vacuo. l. Self-Validation: Purify the resulting crude oil or solid by flash column chromatography to afford the pure 3-(benzylthio)-6-isopropylpyridazine. Verify the structure and purity using NMR and MS analysis.
Caption: A generalized experimental workflow for SNAr reactions.
Conclusion
This compound is a highly valuable and versatile substrate for nucleophilic aromatic substitution reactions. The electron-deficient nature of the pyridazine ring facilitates the displacement of the chloro substituent by a diverse range of nitrogen, oxygen, and sulfur nucleophiles under generally mild and accessible conditions. The protocols outlined in this guide provide a robust framework for the synthesis of novel pyridazine derivatives, enabling the rapid generation of compound libraries for screening in drug discovery and development programs. By understanding the underlying mechanistic principles and employing sound experimental techniques, researchers can effectively harness the synthetic potential of this important heterocyclic building block.
References
- 1. An Improved Process For The Preparationof 3,6 Dichloro 4 [quickcompany.in]
- 2. researchgate.net [researchgate.net]
- 3. Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. 3-Chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. jofamericanscience.org [jofamericanscience.org]
- 11. Synthesis of 3-alkylthio-6-allylthiopyridazine derivatives and their antihepatocarcinoma activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Palladium-catalyzed cross-coupling with 3-Chloro-6-isopropylpyridazine
An In-Depth Guide to the Palladium-Catalyzed Cross-Coupling of 3-Chloro-6-isopropylpyridazine: Protocols and Application Notes
Authored by: Gemini, Senior Application Scientist
Date: December 31, 2025
Introduction: The Pyridazine Scaffold in Modern Chemistry
The pyridazine moiety, a six-membered aromatic ring with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a cornerstone of numerous biologically active compounds, including anticancer agents and kinase inhibitors.[1][2] The functionalization of the pyridazine core is therefore a critical task for drug development professionals and organic chemists.
Among the various pyridazine building blocks, This compound (CAS: 107228-51-3) has emerged as a versatile and valuable intermediate. The isopropyl group provides desirable lipophilicity and metabolic stability, while the chlorine atom at the 3-position serves as an excellent handle for introducing molecular diversity. The electron-withdrawing nature of the pyridazine ring activates the C-Cl bond, making it a suitable substrate for palladium-catalyzed cross-coupling reactions—the most powerful and widely used methods for forming carbon-carbon and carbon-heteroatom bonds in modern synthesis.[3][4]
This comprehensive guide provides detailed application notes and step-by-step protocols for the three most pivotal palladium-catalyzed cross-coupling reactions with this compound: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. The content is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying principles and rationale to empower effective experimental design and troubleshooting.
Core Principles: The Palladium Catalytic Cycle
Palladium-catalyzed cross-coupling reactions, a discovery awarded the 2010 Nobel Prize in Chemistry, operate through a common catalytic cycle involving Pd(0) and Pd(II) oxidation states.[4][5] Understanding this cycle is fundamental to optimizing reaction conditions.
-
Oxidative Addition : A coordinatively unsaturated Pd(0) complex reacts with the organohalide (in our case, this compound), breaking the C-Cl bond and oxidizing the metal center to Pd(II). This is often the rate-limiting step, especially for less reactive aryl chlorides.
-
Transmetalation : The organic group from a second reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the Pd(II) complex, displacing the halide.
-
Reductive Elimination : The two organic fragments on the palladium center couple, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.
Caption: Generalized Palladium Catalytic Cycle.
Application Note 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is the preeminent method for constructing C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and heteroaryl-aryl motifs prevalent in pharmaceuticals.[6][7] It is renowned for its mild reaction conditions, high functional group tolerance, and the commercial availability and low toxicity of its organoboron reagents.[8][9]
Causality Behind Experimental Choices
-
Catalyst & Ligand : The C-Cl bond of this compound is less reactive than corresponding C-Br or C-I bonds. Therefore, successful coupling requires a catalyst system that promotes the challenging oxidative addition step. This is achieved by using electron-rich and sterically bulky phosphine ligands (e.g., XPhos, SPhos, Ad₂PⁿBu) which stabilize the Pd(0) center and facilitate the reaction.[9]
-
Base : The base plays a crucial role in the Suzuki reaction. It activates the organoboron species by forming a more nucleophilic boronate complex ("ate" complex), which facilitates the transmetalation step.[8] Inorganic bases like K₂CO₃ or K₃PO₄ are commonly used, often in an aqueous solution to aid solubility and reaction rate.
-
Solvent : Aprotic solvents like 1,4-dioxane or toluene are standard, typically with a small amount of water to dissolve the inorganic base and facilitate the formation of the active boronate species.
Optimized Conditions for Chloropyridazine Suzuki Coupling
| Parameter | Reagent/Condition | Rationale |
| Substrate | This compound | Activated chloro-heterocycle. |
| Coupling Partner | Aryl- or Heteroarylboronic Acid | Readily available, stable organoboron reagent. |
| Pd Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ (1-5 mol%) | Common, air-stable Pd(0) or Pd(II) sources. |
| Ligand | XPhos or SPhos (2-10 mol%) | Bulky, electron-rich ligand to promote oxidative addition. |
| Base | K₃PO₄ or K₂CO₃ (2-3 equiv.) | Activates the boronic acid for transmetalation. |
| Solvent | 1,4-Dioxane/H₂O (e.g., 10:1) | Aprotic solvent with water to dissolve the base. |
| Temperature | 80-110 °C | Thermal energy needed to overcome the activation barrier. |
Detailed Protocol: Suzuki-Miyaura Coupling
This protocol describes the coupling of this compound with 4-methoxyphenylboronic acid.
Materials:
-
This compound (1.0 mmol, 170.6 mg)
-
4-Methoxyphenylboronic acid (1.2 mmol, 182.4 mg)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 18.3 mg)
-
XPhos (0.08 mmol, 38.1 mg)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 424.6 mg)
-
1,4-Dioxane (5 mL)
-
Deionized Water (0.5 mL)
-
Nitrogen or Argon gas supply
Procedure:
-
Reaction Setup : To a dry oven-dried Schlenk flask, add this compound, 4-methoxyphenylboronic acid, K₃PO₄, Pd₂(dba)₃, and XPhos.
-
Inert Atmosphere : Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition : Add the degassed 1,4-dioxane (5 mL) and water (0.5 mL) via syringe.
-
Reaction : Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring : Monitor the reaction progress by TLC or LC-MS by taking small aliquots.
-
Work-up : Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Extraction : Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Application Note 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds.[10] It has revolutionized the synthesis of aryl amines, which are ubiquitous in pharmaceuticals, by offering a broad substrate scope and high functional group tolerance compared to classical methods.[5][10][11]
Causality Behind Experimental Choices
-
Catalyst & Ligand : This reaction is highly dependent on the ligand. The development of sterically hindered, electron-rich biaryl phosphine ligands (e.g., BINAP, Josiphos, and various Buchwald ligands) was the key breakthrough.[10][12] These ligands facilitate both the oxidative addition of the aryl chloride and the final reductive elimination step to form the C-N bond.
-
Base : A strong, non-nucleophilic base is essential to deprotonate the amine (or a Pd-amine complex) to generate the active amide nucleophile for the catalytic cycle. Sodium tert-butoxide (NaOtBu) is the most common choice, though weaker bases like Cs₂CO₃ can be effective with more advanced catalyst systems.
-
Solvent : Anhydrous, aprotic solvents such as toluene or 1,4-dioxane are required to prevent quenching of the strong base and interference with the catalytic cycle.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Optimized Conditions for Chloropyridazine Amination
| Parameter | Reagent/Condition | Rationale |
| Substrate | This compound | Activated chloro-heterocycle. |
| Coupling Partner | Primary or Secondary Amine | The nucleophile for C-N bond formation. |
| Pd Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ (1-5 mol%) | Standard palladium sources. |
| Ligand | BINAP or a Buchwald Ligand (2-10 mol%) | Essential for catalytic activity with aryl chlorides. |
| Base | NaOtBu or K₂CO₃ (1.5-2.5 equiv.) | Strong, non-nucleophilic base for deprotonation. |
| Solvent | Toluene or 1,4-Dioxane (anhydrous) | Anhydrous, aprotic solvent. |
| Temperature | 80-110 °C | Provides energy for the catalytic cycle. |
Detailed Protocol: Buchwald-Hartwig Amination
This protocol describes the amination of this compound with morpholine.
Materials:
-
This compound (1.0 mmol, 170.6 mg)
-
Morpholine (1.2 mmol, 104.5 µL)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)
-
(±)-BINAP (0.04 mmol, 24.9 mg)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 134.5 mg)
-
Anhydrous Toluene (5 mL)
-
Nitrogen or Argon gas supply
Procedure:
-
Reaction Setup : In a glovebox or under a stream of inert gas, add Pd(OAc)₂, BINAP, and NaOtBu to an oven-dried Schlenk flask.
-
Inert Atmosphere : Seal the flask, remove from the glovebox (if used), and attach to a Schlenk line.
-
Reagent Addition : Add the this compound, followed by anhydrous toluene (5 mL) and morpholine (104.5 µL) via syringe.
-
Reaction : Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring : Monitor the reaction progress by TLC or LC-MS.
-
Work-up : Cool the reaction to room temperature. Carefully quench by adding water (10 mL). Dilute with ethyl acetate (20 mL).
-
Extraction : Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Purification : Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Application Note 3: Sonogashira Coupling for C-C(sp) Bond Formation
The Sonogashira coupling is the most reliable method for coupling terminal alkynes with aryl or vinyl halides to form C(sp²)-C(sp) bonds.[13][14] The resulting arylalkynes are exceptionally versatile intermediates, readily undergoing further transformations like cyclizations, reductions, or click chemistry.
Causality Behind Experimental Choices
-
Dual Catalysis : The classical Sonogashira reaction employs a dual catalytic system.[13] The palladium catalyst performs the main cross-coupling cycle, while a copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne to form a copper acetylide intermediate.[13][15] This species is more reactive and readily undergoes transmetalation with the Pd(II) complex.
-
Base : An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is crucial. It serves three roles: deprotonating the terminal alkyne, acting as a ligand for the copper, and neutralizing the HX acid formed during the reaction.
-
Solvent : The reaction is often run in a solvent like THF or DMF, but can also be performed using the amine base as the solvent. Anhydrous and anaerobic conditions are typically required to prevent oxidative homocoupling of the alkyne (Glaser coupling).
Caption: The dual catalytic cycles of the Sonogashira reaction.
Optimized Conditions for Chloropyridazine Sonogashira Coupling
| Parameter | Reagent/Condition | Rationale |
| Substrate | This compound | Activated chloro-heterocycle. |
| Coupling Partner | Terminal Alkyne | The C(sp) coupling partner. |
| Pd Catalyst | PdCl₂(PPh₃)₂ (2-5 mol%) | A common and effective Pd(II) precatalyst. |
| Cu Co-catalyst | Copper(I) Iodide (CuI) (3-10 mol%) | Forms the reactive copper acetylide intermediate. |
| Base | Triethylamine (Et₃N) or DIPEA (2-5 equiv.) | Deprotonates alkyne and neutralizes HX byproduct. |
| Solvent | THF or DMF (anhydrous) | Anhydrous, aprotic solvent. |
| Temperature | Room Temperature to 60 °C | Often proceeds under milder conditions than other couplings. |
Detailed Protocol: Sonogashira Coupling
This protocol describes the coupling of this compound with phenylacetylene.
Materials:
-
This compound (1.0 mmol, 170.6 mg)
-
Phenylacetylene (1.1 mmol, 121 µL)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 mmol, 21.1 mg)
-
Copper(I) iodide (CuI) (0.06 mmol, 11.4 mg)
-
Triethylamine (Et₃N) (3.0 mmol, 418 µL)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
-
Nitrogen or Argon gas supply
Procedure:
-
Reaction Setup : To an oven-dried Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Inert Atmosphere : Seal the flask and evacuate and backfill with inert gas three times.
-
Solvent/Reagent Addition : Add anhydrous THF (5 mL) and triethylamine (418 µL) via syringe. Stir for 5 minutes. Then, add the phenylacetylene (121 µL) dropwise.
-
Reaction : Stir the reaction mixture at room temperature or gently heat to 50 °C for 6-18 hours.
-
Monitoring : Monitor the reaction progress by TLC or LC-MS.
-
Work-up : Upon completion, concentrate the reaction mixture under reduced pressure.
-
Extraction : Redissolve the residue in ethyl acetate (25 mL) and wash with saturated aqueous ammonium chloride (NH₄Cl) solution (2 x 15 mL) to remove copper salts, followed by brine (15 mL).
-
Purification : Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
General Experimental Workflow
Caption: A general workflow for cross-coupling experiments.
Conclusion
This compound is a highly effective building block for accessing a wide array of functionalized pyridazine derivatives. Through the strategic application of palladium-catalyzed cross-coupling reactions—namely the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—researchers can efficiently forge C-C and C-N bonds. The success of these transformations hinges on a rational selection of catalyst, ligand, base, and solvent, tailored to the specific demands of each reaction type. The protocols and insights provided herein serve as a robust starting point for scientists aiming to leverage this versatile substrate in their drug discovery and materials science programs.
References
- 1. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Chloro-6-iodo-4-methylpyridazine | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. nobelprize.org [nobelprize.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. chem.libretexts.org [chem.libretexts.org]
The Versatile Intermediate: A Guide to 3-Chloro-6-isopropylpyridazine in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Key Pyridazine Building Block
The pyridazine moiety is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds.[1] Its unique electronic properties and ability to participate in various chemical transformations make it a privileged scaffold in the design of novel therapeutics. Within this class of heterocycles, 3-Chloro-6-isopropylpyridazine emerges as a particularly valuable and versatile chemical intermediate. Its strategic substitution pattern—a reactive chlorine atom at the 3-position and a lipophilic isopropyl group at the 6-position—offers a gateway to a diverse range of functionalized pyridazine derivatives.
This comprehensive guide provides an in-depth exploration of this compound as a chemical intermediate. We will delve into its synthesis, physicochemical properties, and, most importantly, its application in key synthetic transformations. This document is designed to equip researchers, scientists, and drug development professionals with the necessary technical insights and detailed protocols to effectively utilize this powerful building block in their synthetic endeavors. Our focus is not merely on procedural steps but on the underlying chemical principles that govern the reactivity of this intermediate, thereby empowering you to make informed decisions in your experimental design.
Physicochemical Characteristics
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective use in the laboratory. The table below summarizes its key characteristics.
| Property | Value | Source |
| CAS Number | 570416-35-2 | [] |
| Molecular Formula | C₇H₉ClN₂ | [] |
| Molecular Weight | 156.61 g/mol | [] |
| Appearance | Inquire with supplier | - |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
Note: Experimental physical properties such as boiling and melting points are not widely reported in the literature. It is recommended to handle the compound with appropriate safety precautions for a potentially volatile and reactive substance.
Synthesis of this compound: A Proposed Pathway
While a direct, one-pot synthesis of this compound is not extensively documented, a highly plausible and efficient synthetic route can be devised based on the well-established synthesis of its precursor, 3,6-dichloro-4-isopropylpyridazine.[3][4] This proposed pathway involves a three-step sequence starting from readily available commercial reagents.
Proposed Synthetic Workflow
References
Experimental Procedure for the Chlorination of Isopropylpyridazine Derivatives
An Application Note and Protocol for Researchers
Abstract
Chlorinated pyridazine scaffolds are pivotal structural motifs in the fields of medicinal chemistry and agrochemicals, valued for their versatile reactivity and significant biological activities.[1][2][3] This document provides a comprehensive, field-proven protocol for the chlorination of an isopropyl-substituted pyridazinone to yield 3,6-dichloro-4-isopropylpyridazine. The procedure leverages phosphoryl chloride (POCl₃), a potent and common chlorinating agent for heteroaromatic systems.[4][5] This guide details the reaction mechanism, step-by-step experimental procedures, critical safety precautions, product purification, and analytical characterization, designed for researchers in drug development and organic synthesis.
Introduction: Significance of Chlorinated Pyridazines
The pyridazine ring, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in modern chemistry.[2] The introduction of chlorine atoms onto this ring significantly modulates its electronic properties and provides reactive handles for further functionalization through nucleophilic substitution reactions.[1][6] This versatility has led to the development of numerous compounds with applications as pharmaceuticals and agrochemicals.[1] For instance, pyridazine-based candidates have been investigated as PARP-1 inhibitors for cancer therapy.[2] The 3,6-dichloro-4-isopropylpyridazine is a key intermediate in the synthesis of more complex molecules, where the chlorine atoms can be selectively displaced to build diverse chemical libraries.[1][7]
This protocol focuses on the conversion of a pyridazinone precursor, 4-isopropyl-3,6-pyridazinediol, to its dichloro-derivative using phosphoryl chloride. This transformation is a fundamental step in many synthetic pathways.
Reaction Scheme and Mechanism
The overall transformation involves the replacement of two hydroxyl groups on the pyridazine ring with chlorine atoms.
Overall Reaction:
Caption: Chlorination of 4-isopropyl-3,6-pyridazinediol.
Mechanism of Chlorination: The chlorination of pyridazinones with phosphoryl chloride (POCl₃) is a well-established method. The reaction proceeds through the activation of the carbonyl (or hydroxyl tautomer) groups by the electrophilic phosphorus atom of POCl₃. This forms a highly reactive intermediate. Subsequent nucleophilic attack by chloride ions, generated from POCl₃, displaces the activated oxygen species, leading to the formation of the chlorinated pyridazine ring and phosphoric acid byproducts. The use of a base, such as pyridine, can facilitate the reaction by neutralizing the generated HCl.[8]
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 4-isopropyl-3,6-pyridazinediol | ≥97% Purity | Sigma-Aldrich | Starting material. |
| Phosphoryl chloride (POCl₃) | Reagent Grade, ≥99% | Sigma-Aldrich | Highly corrosive and water-reactive.[9] |
| Pyridine | Anhydrous, ≥99.8% | Fisher Scientific | Can act as both solvent and acid scavenger. |
| Dichloromethane (DCM) | ACS Grade | VWR | For extraction. |
| Saturated Sodium Bicarbonate (NaHCO₃) Soln. | ACS Grade | - | For neutralization wash. |
| Brine (Saturated NaCl Solution) | ACS Grade | - | For aqueous wash. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Fisher Scientific | For drying organic layer. |
| Silica Gel | 60 Å, 230-400 mesh | - | For column chromatography. |
| Ethyl Acetate | ACS Grade | VWR | Eluent for chromatography. |
| Petroleum Ether / Hexanes | ACS Grade | VWR | Eluent for chromatography. |
Experimental Workflow
The following diagram outlines the major steps from reaction setup to product isolation.
Caption: Experimental workflow for the chlorination of isopropylpyridazine.
Detailed Step-by-Step Protocol
Note: This entire procedure must be performed in a certified chemical fume hood.
-
Reaction Setup:
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a dropping funnel, add 4-isopropyl-3,6-pyridazinediol (10.0 g, 59.4 mmol).
-
Add dry pyridine (50 mL) to the flask.
-
Cool the mixture to 0°C using an ice-water bath.
-
-
Addition of Phosphoryl Chloride:
-
Slowly add phosphoryl chloride (POCl₃, 27.3 g, 178.3 mmol, ~16.5 mL) dropwise to the stirred suspension over a period of 30-45 minutes. Maintain the internal temperature below 10°C during the addition. The reaction is exothermic.
-
-
Reaction Execution:
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to reflux (approximately 115°C) and maintain for 5-6 hours.[4]
-
-
Reaction Monitoring:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate/petroleum ether (e.g., 1:3 v/v). The disappearance of the starting material spot indicates reaction completion.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
In a separate large beaker (1 L), prepare approximately 300 g of crushed ice.
-
Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring. Caution: This quenching step is highly exothermic and will release HCl gas.
-
Once the quench is complete, neutralize the acidic solution to a pH of 8-9 by the slow addition of solid sodium bicarbonate or a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).
-
Combine the organic layers and wash with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.[7]
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in petroleum ether (e.g., starting from 5% ethyl acetate and gradually increasing).
-
Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield 3,6-dichloro-4-isopropylpyridazine as a light yellow oil or solid.[7] Yields can range from 80-95% depending on the precise conditions.[7][10]
-
Safety Precautions: Handling Phosphoryl Chloride
Phosphoryl chloride (POCl₃) is a highly hazardous substance that requires strict safety protocols.
-
Corrosivity and Toxicity: POCl₃ is extremely corrosive and causes severe skin burns and eye damage.[9][11] It is fatal if inhaled.[9] All manipulations must be conducted in a well-ventilated chemical fume hood.
-
Water Reactivity: POCl₃ reacts violently with water and moisture, releasing toxic and corrosive hydrogen chloride gas and phosphoric acid.[9][11][12] Ensure all glassware is scrupulously dried before use and the reaction is run under an inert atmosphere (e.g., nitrogen).
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including:
-
Spill and Emergency Procedures:
-
In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[13][14]
-
For inhalation, move the person to fresh air and call for immediate medical assistance.[13][14]
-
Keep a suitable dry chemical powder (e.g., dry sand, sodium carbonate) nearby for small spills. Do not use water to extinguish a POCl₃ fire or clean a spill. [11][14]
-
Product Characterization
The identity and purity of the synthesized 3,6-dichloro-4-isopropylpyridazine should be confirmed by analytical methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum should show characteristic signals for the isopropyl group (a doublet and a septet) and a singlet for the aromatic proton on the pyridazine ring. The exact chemical shifts will depend on the solvent used.[15][16]
-
¹³C NMR: The spectrum will show distinct signals for the chlorinated carbons, the isopropyl group carbons, and the other carbons of the pyridazine ring.[17]
-
-
Mass Spectrometry (MS):
-
The mass spectrum provides crucial information about the molecular weight and isotopic composition.
-
For a compound with two chlorine atoms, the molecular ion region will exhibit a characteristic isotopic cluster pattern. Due to the natural abundance of ³⁵Cl (~75%) and ³⁷Cl (~25%), there will be peaks for the molecular ion (M⁺), M⁺+2, and M⁺+4.[18][19]
-
Expected Pattern for C₇H₈Cl₂N₂ (MW ≈ 190.02 for ³⁵Cl isotopes):
-
M⁺ (m/z ≈ 190): Contains two ³⁵Cl atoms.
-
M⁺+2 (m/z ≈ 192): Contains one ³⁵Cl and one ³⁷Cl atom.
-
M⁺+4 (m/z ≈ 194): Contains two ³⁷Cl atoms.
-
-
The relative intensity ratio of these peaks will be approximately 9:6:1, which is a definitive indicator of a dichloro-substituted compound.[18]
-
References
- 1. Buy 3,6-Dichloro-4-isopropylpyridazine | 107228-51-3 [smolecule.com]
- 2. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. patents.justia.com [patents.justia.com]
- 4. researchgate.net [researchgate.net]
- 5. CN103819410B - A kind of preparation method of 6-chlorine pyridazine-3-formic acid - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Page loading... [wap.guidechem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. opcw.org [opcw.org]
- 10. An Improved Process For The Preparationof 3,6 Dichloro 4 [quickcompany.in]
- 11. fishersci.co.uk [fishersci.co.uk]
- 12. nj.gov [nj.gov]
- 13. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 14. lobachemie.com [lobachemie.com]
- 15. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. spectrabase.com [spectrabase.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of 3-Chloro-6-isopropylpyridazine via Recrystallization
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Purity for 3-Chloro-6-isopropylpyridazine in Medicinal Chemistry
This compound is a substituted pyridazine, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The unique arrangement of its nitrogen atoms and substituents makes the pyridazine scaffold a valuable pharmacophore. The purity of such intermediates is paramount, as even minor impurities can lead to unwanted side reactions, lower yields of the final active pharmaceutical ingredient (API), and potential toxicological concerns. This application note provides a detailed, experience-driven guide to the purification of this compound using the robust and scalable technique of recrystallization.
The Foundation of Purity: Understanding Recrystallization
Recrystallization is a powerful purification technique for solid compounds based on the principle of differential solubility.[1] An ideal recrystallization solvent will dissolve the target compound sparingly or not at all at room temperature but will readily dissolve it at an elevated temperature.[2] Conversely, the impurities should either be insoluble in the hot solvent or remain soluble as the solution cools. This differential solubility allows for the selective crystallization of the desired compound in a higher state of purity as the solution cools, leaving the impurities behind in the solvent.
The process of crystal lattice formation is an ordered one, and as the molecules of this compound slowly arrange themselves into a crystalline structure, foreign molecules (impurities) are systematically excluded.[3] A slow cooling rate is crucial to allow for the formation of large, well-defined crystals, which are typically purer than the small crystals that result from rapid cooling.
Strategic Solvent Selection: A Data-Informed Approach
The success of any recrystallization procedure hinges on the appropriate choice of solvent. While specific solubility data for this compound is not extensively published, we can make informed decisions based on the properties of structurally similar pyridazine derivatives. Studies on related compounds, such as 6-phenyl-pyridazin-3(2H)-one, have shown moderate to low solubility in alcohols like isopropanol (IPA) and ethanol, which increases with temperature.[4][5] This makes them excellent primary candidates for screening. Aromatic chlorides can also be effectively recrystallized from alcohols or alcohol/water mixtures. For a related compound, 3-Chloro-4-methyl-6-phenylpyridazine, a mixture of isopropanol and isopropyl ether has been reported to be effective.
Recommended Solvents for Initial Screening:
-
Isopropanol (IPA)
-
Ethanol
-
Methanol
-
Ethyl Acetate
-
Heptane or Cyclohexane (as potential anti-solvents)
The ideal solvent will exhibit the following characteristics:
-
The compound is highly soluble at the solvent's boiling point.
-
The compound has low solubility at room temperature or below.
-
Impurities are either insoluble at high temperatures or remain soluble at low temperatures.
-
The solvent does not react with the compound.
-
The solvent is volatile enough to be easily removed from the purified crystals.
Visualizing the Path to Purity: The Recrystallization Workflow
The following diagram illustrates the key stages of the recrystallization process for this compound.
Caption: A step-by-step workflow for the purification of this compound.
Detailed Recrystallization Protocol
This protocol is a robust starting point and may require optimization based on the nature and quantity of impurities in the crude material.
Materials and Equipment:
-
Crude this compound
-
Selected recrystallization solvent (e.g., Isopropanol)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Condenser (optional, but recommended for volatile solvents)
-
Buchner funnel and flask
-
Vacuum source
-
Filter paper
-
Spatula
-
Glass stirring rod
-
Melting point apparatus
Procedure:
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask of appropriate size.
-
Add a magnetic stir bar.
-
Add a small amount of the selected solvent (e.g., isopropanol) to the flask, enough to create a slurry.
-
Gently heat the mixture on a hot plate with stirring.
-
Add more hot solvent in small portions until the solid just dissolves completely. It is crucial to use the minimum amount of hot solvent to ensure a good yield.
-
-
Hot Filtration (if necessary):
-
If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration.
-
Preheat a second Erlenmeyer flask containing a small amount of boiling solvent on the hot plate.
-
Place a stemless funnel with fluted filter paper into the neck of the second flask.
-
Carefully and quickly pour the hot solution through the filter paper. The boiling solvent in the receiving flask will help prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Remove the flask from the heat and cover it with a watch glass.
-
Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.
-
If crystallization does not occur, try scratching the inside of the flask with a glass rod at the air-solvent interface to create nucleation sites. Seeding with a pure crystal, if available, is also an effective method.
-
-
Maximizing Yield:
-
Once the solution has reached room temperature and crystal formation appears to have ceased, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the product from the solution.
-
-
Isolation and Washing:
-
Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of the cold recrystallization solvent to create a seal.
-
Turn on the vacuum and pour the cold crystal slurry into the funnel.
-
Use a small amount of the cold solvent to rinse any remaining crystals from the flask into the funnel.
-
Wash the crystals on the filter paper with a small portion of fresh, cold solvent to remove any residual soluble impurities from the crystal surfaces.
-
-
Drying:
-
Leave the crystals in the funnel with the vacuum on for a few minutes to air-dry them as much as possible.
-
Transfer the purified crystals to a watch glass or drying dish and dry them further in a vacuum oven at a temperature well below the compound's melting point until a constant weight is achieved.
-
Assessing Purity: The Proof of Success
The purity of the recrystallized this compound should be assessed to validate the effectiveness of the purification.
-
Chromatographic Analysis: Techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can provide a more quantitative assessment of purity by separating the target compound from any remaining impurities.
Data Summary and Troubleshooting
The following table provides a quick reference for key parameters and troubleshooting common issues encountered during recrystallization.
| Parameter | Recommendation/Guideline |
| Primary Solvents for Screening | Isopropanol, Ethanol, Ethyl Acetate |
| Potential Anti-solvents | Heptane, Hexane, Cyclohexane |
| Cooling Rate | Slow and undisturbed for optimal crystal growth |
| Purity Assessment | Sharp melting point range, single spot on TLC |
| Problem | Potential Cause(s) | Solution(s) |
| No crystals form upon cooling | - Too much solvent was used.- The solution is supersaturated but nucleation has not occurred. | - Evaporate some of the solvent and allow to cool again.- Scratch the inner surface of the flask with a glass rod.- Add a seed crystal of the pure compound. |
| Oiling out | - The boiling point of the solvent is higher than the melting point of the compound.- The solution is too concentrated. | - Re-heat the solution to dissolve the oil, add more solvent, and cool again.- Use a lower-boiling point solvent. |
| Low recovery/yield | - Too much solvent was used.- Premature crystallization during hot filtration.- Incomplete crystallization before filtration. | - Concentrate the mother liquor and cool to obtain a second crop of crystals.- Ensure the filtration apparatus is hot during hot filtration.- Ensure the solution is thoroughly cooled in an ice bath before filtering. |
| Product is still impure | - The cooling was too rapid, trapping impurities.- The chosen solvent is not effective at separating the impurities. | - Repeat the recrystallization, ensuring slow cooling.- Perform a second recrystallization with a different solvent system. |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the purification of this compound by recrystallization. By following a systematic approach to solvent selection, adhering to the principles of controlled crystallization, and employing rigorous purity assessment, researchers can obtain this valuable intermediate in a highly purified form, suitable for the demanding requirements of pharmaceutical and chemical research.
References
- 1. CAS # 570416-35-2, this compound, 3-Chloro-6-(1-methylethyl)pyridazine - chemBlink [chemblink.com]
- 2. CAS 107228-51-3: Pyridazine, 3,6-dichloro-4-(1-methylethyl… [cymitquimica.com]
- 3. 3-Chloro-6-methylpyridazine 97 1121-79-5 [sigmaaldrich.com]
- 4. 20375-65-9 | CAS DataBase [chemicalbook.com]
- 5. 3,6-Dichloro-4-isopropylpyridazine | C7H8Cl2N2 | CID 14024162 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Thin Layer Chromatography (TLC) Monitoring of Pyridazine Reactions
Abstract
This comprehensive guide provides researchers, medicinal chemists, and drug development professionals with an in-depth framework for utilizing Thin Layer Chromatography (TLC) to monitor the synthesis and functionalization of pyridazine derivatives. Pyridazine scaffolds are crucial pharmacophores in numerous therapeutic agents, making efficient reaction monitoring essential for optimizing yields, minimizing impurities, and accelerating development timelines.[1] This document moves beyond a simple recitation of steps to explain the underlying chemical principles that govern the separation of these nitrogen-containing heterocycles. We present validated protocols, troubleshooting guides, and expert insights to ensure reliable and reproducible TLC analysis in a research and development setting.
Introduction: The Strategic Role of TLC in Pyridazine Chemistry
In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical research, the ability to rapidly and accurately assess the progress of a chemical reaction is paramount.[2] Thin Layer Chromatography (TLC) serves as a simple, fast, and cost-effective qualitative technique for this purpose.[3] For chemists working with pyridazine-based molecules—a class of heterocycles known for a wide spectrum of biological activities including antiviral, antimicrobial, and anticancer properties—TLC is an indispensable tool.[4]
Its primary applications in this context include:
-
Reaction Progress Monitoring: Determining the consumption of starting materials and the formation of products over time.[5]
-
Purity Assessment: Quickly evaluating the purity of isolated products or reaction intermediates.
-
Solvent System Optimization: Aiding in the selection of an appropriate mobile phase for purification by flash column chromatography.[3]
The unique electronic properties of the pyridazine ring, conferred by its two adjacent nitrogen atoms, necessitate specific considerations in TLC method development, which this guide will address in detail.
Foundational Principles of TLC for Nitrogen Heterocycles
TLC separates components of a mixture based on their differential partitioning between a stationary phase (typically polar silica gel) and a mobile phase (a less polar organic solvent or solvent mixture).[3][6]
-
Stationary Phase: For pyridazine chemistry, the vast majority of applications utilize silica gel (SiO₂) coated on an aluminum or glass support.[6][7] Silica gel is a polar adsorbent due to the presence of surface silanol (Si-OH) groups.
-
Mobile Phase (Eluent): A solvent or mixture of solvents that travels up the plate via capillary action, carrying the sample components with it.[6]
-
Separation Mechanism: More polar compounds in the sample mixture will have a stronger affinity for the polar silica gel and will travel shorter distances up the plate. Conversely, less polar compounds interact more weakly with the stationary phase and are carried further by the mobile phase.[8] This leads to a separation of components based on polarity.
The presence of basic nitrogen atoms in the pyridazine ring can lead to strong interactions with the acidic silanol groups of the silica gel. This can cause significant "streaking" or "tailing" of the spots, which obscures separation and leads to inaccurate analysis. This is a primary challenge in the TLC of aza-heterocycles.[9][10]
Core Protocol: Monitoring a Pyridazine Synthesis Reaction
This section details a universal workflow for monitoring a generic pyridazine reaction. Specific examples and modifications are discussed in subsequent sections.
Materials
-
TLC Plates: Silica gel 60 F₂₅₄ plates (fluorescent indicator allows visualization under UV light at 254 nm).[11]
-
TLC Chamber (Developing Tank) with Lid
-
Capillary Spotters (pulled from glass Pasteur pipettes).[11]
-
Pencil (for marking, never use ink).[6]
-
Forceps
-
Mobile Phase Solvents (e.g., Ethyl Acetate, Hexane)
-
Visualization tools: UV lamp (254 nm), staining jar, heat gun.
Workflow Diagram
Caption: Workflow for TLC Monitoring of a Pyridazine Reaction.
Step-by-Step Methodology
-
Plate Preparation:
-
Using a pencil, lightly draw a baseline (origin) approximately 1 cm from the bottom of the TLC plate.[6] Be gentle to avoid scraping off the silica.
-
Mark three or more lanes on the baseline for spotting: one for the starting material (SM), one for the reaction mixture (R), and one "co-spot" (C) where both SM and R are applied to the same spot.[11]
-
-
Chamber Preparation:
-
Pour the chosen mobile phase (eluent) into the TLC chamber to a depth of about 0.5 cm. The solvent level must be below the baseline on your TLC plate.[10]
-
Place a piece of filter paper inside the chamber, allowing it to become saturated with the eluent. This ensures the chamber atmosphere is saturated with solvent vapors, which promotes even solvent front development.[8] Cover the chamber with the lid.
-
-
Sample Spotting:
-
Prepare dilute solutions of your starting material and the reaction mixture in a volatile solvent like ethyl acetate or dichloromethane.
-
Using a capillary spotter, touch it to the surface of the starting material solution and then briefly and gently touch it to the baseline in the "SM" lane. The goal is a small, concentrated spot, no more than 1-2 mm in diameter.[12]
-
Repeat the process for the reaction mixture in the "R" lane.
-
For the "C" lane, spot the starting material first, then, using a clean spotter, spot the reaction mixture directly on top of it.
-
Ensure the solvent from each spot has fully evaporated before proceeding.
-
-
Development:
-
Using forceps, carefully place the spotted TLC plate into the prepared chamber, ensuring it stands vertically and does not touch the filter paper.[10]
-
Replace the lid and allow the mobile phase to ascend the plate via capillary action. Do not disturb the chamber during development.
-
When the solvent front is about 1 cm from the top of the plate, remove the plate with forceps.[7]
-
-
Visualization and Interpretation:
-
Immediately mark the position of the solvent front with a pencil.[8]
-
Allow the plate to dry completely in a fume hood.
-
Visualize the spots. The first, non-destructive method is a UV lamp.[13] Circle any dark spots observed under 254 nm light with a pencil.
-
If spots are not UV-active or for confirmation, use a chemical stain (see Section 5).
-
Analyze the plate:
-
Starting Material (SM) Lane: Shows the position of the starting material.
-
Reaction (R) Lane: Shows the starting material spot (if any remains), the product spot(s), and any byproducts.
-
Co-spot (C) Lane: Confirms the identity of the starting material spot in the reaction lane. If the SM spot in the 'R' lane is genuine, it will merge with the SM spot in the 'C' lane.
-
-
The reaction is considered complete when the starting material spot is no longer visible in the reaction lane.[5]
-
Calculating the Retention Factor (Rf)
The Rf value is a key parameter that quantifies the movement of a compound. It is a ratio, and therefore a unitless value between 0 and 1.[8]
Rf = (Distance traveled by the compound spot) / (Distance traveled by the solvent front)
Both distances are measured from the baseline (origin). An ideal Rf value for the compound of interest is typically between 0.2 and 0.4 to ensure good separation from other potential components.[7]
Mobile Phase Selection for Pyridazine Derivatives
The choice of mobile phase is the most critical factor in achieving good separation.[7] Pyridazines cover a wide range of polarities depending on their substitution.
General Principles & Starting Points
-
Normal Phase Chromatography: A non-polar mobile phase is used with a polar stationary phase (silica). To increase the Rf of a compound, you must increase the polarity of the mobile phase.[7][9]
-
Common Solvent Systems:
-
For non-polar to moderately polar pyridazines: Start with a mixture of Hexane/Ethyl Acetate (EtOAc) . A 1:1 ratio is a good initial system.[7] Adjust the ratio based on the result (e.g., 4:1 for less polar, 1:4 for more polar).
-
For more polar pyridazines: A mixture of Dichloromethane (DCM)/Methanol (MeOH) is effective. Start with a low percentage of MeOH (e.g., 98:2 DCM/MeOH) and increase as needed.[7]
-
The "Nitrogen Heterocycle" Modification: Preventing Tailing
As discussed, the basic nitrogen atoms of pyridazines can cause streaking on acidic silica gel. To counteract this, a small amount of a basic modifier is often added to the mobile phase.[9]
-
Triethylamine (Et₃N): Add 0.1-2% triethylamine to the eluent. This neutralizes the acidic sites on the silica, resulting in sharper, more symmetrical spots.[14]
-
Ammonia: For very basic compounds, using a solution of 1-10% ammonia in methanol as the polar component of the mobile phase can be effective.[14]
Expert Tip: If your pyridazine starting material or product contains an acidic functional group (e.g., a carboxylic acid), streaking may occur for the opposite reason. In this case, adding 0.1-2% acetic acid (AcOH) or formic acid to the mobile phase can improve spot shape.[14]
Visualization Techniques for Pyridazines
While many pyridazines contain aromatic rings and are thus UV-active, chemical staining is often required for confirmation or for compounds lacking a strong chromophore.
Non-Destructive Method: UV Light
Most commercial TLC plates contain a fluorescent indicator that glows green under short-wave (254 nm) UV light. Compounds that absorb UV light (especially those with conjugated π-systems, common in pyridazines) will quench this fluorescence and appear as dark spots.[15] This should always be the first method used as it does not alter the compounds on the plate.[13]
Destructive Methods: Chemical Stains
After UV visualization, a chemical stain can be applied. The plate is dipped into or sprayed with the reagent, followed by gentle heating with a heat gun to develop the color.[5]
| Stain Name | Recipe | Target Analytes & Visualization | Causality / Mechanism |
| Potassium Permanganate (KMnO₄) | 1.5 g KMnO₄, 10 g K₂CO₃, 1.25 mL 10% NaOH in 200 mL water. | Universal stain for oxidizable groups (alkenes, alkynes, alcohols, etc.).[16] Appears as yellow-brown spots on a purple background.[15] | KMnO₄ (purple) is a strong oxidizing agent. It reacts with oxidizable functional groups on the analyte, being reduced to manganese dioxide (MnO₂, brown/yellow).[15][17] |
| p-Anisaldehyde | 135 mL EtOH, 5 mL conc. H₂SO₄, 1.5 mL glacial AcOH, 3.7 mL p-anisaldehyde.[2] | Excellent for nucleophilic groups (alcohols, phenols, some amines). Produces a range of colors (blue, green, purple) on a pink background after heating.[18] | Under the strong acidic conditions, anisaldehyde acts as an electrophile, reacting with nucleophilic sites on the analyte in an aldol-type or acetalization reaction to form highly conjugated, colored products.[19] |
| Dragendorff's Reagent | Solution A: 0.8 g bismuth nitrate in 10 mL glacial acetic acid and 40 mL water. Solution B: 20 g KI in 50 mL water. Mix A & B for use.[20] | Specific for alkaloids and other nitrogen-containing compounds , including many heterocycles.[3][20] Yields orange to brown spots. | The reagent (potassium iodobismuthate) forms insoluble, colored ion-pair complexes with the basic nitrogen atoms present in many alkaloids and heterocycles like pyridazines. |
| Ninhydrin | 0.3 g ninhydrin in 100 mL n-butanol and 3 mL acetic acid.[11][13] | Specific for primary and secondary amines .[20] Useful in reactions where an azide is reduced to an amine. Appears as purple/pink spots (Ruhemann's purple). | Ninhydrin reacts with primary amines to form a highly colored dimeric product known as Ruhemann's purple. This is particularly useful for monitoring the reduction of an azidopyridazine to an aminopyridazine. |
Troubleshooting Common TLC Problems
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Streaking / Tailing Spots | 1. Sample is too concentrated.[10] 2. Compound is interacting too strongly with the silica (common for basic pyridazines).[9] 3. Mobile phase polarity is inappropriate.[10] | 1. Dilute the sample solution and re-spot.[9] 2. Add 0.1-2% triethylamine or a few drops of ammonia to the mobile phase.[9][14] 3. Adjust the polarity of the eluent system. |
| Spots Remain at Baseline (Rf ≈ 0) | The mobile phase is not polar enough to move the compound.[9] | Increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate or methanol).[9] |
| Spots Run with Solvent Front (Rf ≈ 1) | The mobile phase is too polar for the compound.[9] | Decrease the polarity of the mobile phase (e.g., increase the percentage of hexane or dichloromethane).[9] |
| Uneven Solvent Front | 1. The bottom of the TLC plate is not flat. 2. The plate is touching the side of the chamber or the filter paper.[10] 3. The chamber was not properly sealed and saturated. | 1. Ensure the plate is cut evenly. 2. Reposition the plate in the center of the chamber. 3. Ensure the lid is sealed and the chamber is saturated with solvent vapor before running the plate. |
| No Spots Visible | 1. Sample is too dilute.[10] 2. Compound is not UV-active. 3. The solvent level in the chamber was above the baseline.[10] | 1. Re-spot the plate multiple times in the same location, allowing it to dry between applications, or concentrate the sample.[10] 2. Use a chemical stain for visualization.[9] 3. Ensure the solvent level is always below the origin line before developing the plate. |
Conclusion
Thin Layer Chromatography is a powerful, indispensable technique for the real-time monitoring of pyridazine reactions. By understanding the fundamental principles of chromatography and appreciating the specific chemical nature of pyridazine heterocycles, researchers can overcome common challenges such as spot tailing. The careful selection of an appropriate mobile phase, often with a basic modifier, coupled with a systematic approach to visualization, allows for the rapid and accurate assessment of reaction progress. The protocols and troubleshooting guides presented herein provide a robust framework for implementing TLC, enabling more efficient synthesis, purification, and development of novel pyridazine-based compounds.
References
- 1. Pyridazine - Wikipedia [en.wikipedia.org]
- 2. ChemicalDesk.Com: TLC Stains Preparation [allchemist.blogspot.com]
- 3. epfl.ch [epfl.ch]
- 4. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. silicycle.com [silicycle.com]
- 6. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 7. silicycle.com [silicycle.com]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. silicycle.com [silicycle.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 12. Chromatography [chem.rochester.edu]
- 13. aga-analytical.com.pl [aga-analytical.com.pl]
- 14. TLC stains [reachdevices.com]
- 15. depts.washington.edu [depts.washington.edu]
- 16. reddit.com [reddit.com]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. scs.illinois.edu [scs.illinois.edu]
- 20. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
Application Notes and Protocols: The Strategic Use of 3-Chloro-6-isopropylpyridazine in the Synthesis of Novel Kinase Inhibitors
Abstract
The pyridazine scaffold is a privileged heterocycle in modern medicinal chemistry, particularly in the design of kinase inhibitors.[1][2] Its unique electronic properties, including a high dipole moment and the capacity for dual hydrogen-bonding, allow it to serve as an effective hinge-binding motif, mimicking interactions of the native ATP ligand.[3] This guide focuses on the practical application of 3-Chloro-6-isopropylpyridazine (CAS: 570416-35-2), a versatile and strategically important building block for the synthesis of next-generation kinase inhibitors.[4][5] We provide an in-depth analysis of its reactivity, detailed experimental protocols for key synthetic transformations, and a discussion of its role in structure-activity relationship (SAR) studies, aimed at researchers, medicinal chemists, and drug development professionals.
Introduction: The Pyridazine Core in Kinase Inhibition
Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in oncology and immunology. The development of small molecule inhibitors that compete with ATP for the enzyme's active site has revolutionized treatment paradigms. The pyridazine nucleus is frequently employed in this context for several key reasons:
-
Hinge-Binding Mimicry: The adjacent nitrogen atoms of the pyridazine ring are potent hydrogen bond acceptors, enabling strong interactions with the backbone amide N-H of hinge region residues in the ATP binding pocket.[3][6]
-
Physicochemical Properties: The inherent polarity of the pyridazine ring can improve the aqueous solubility of a drug candidate, a critical parameter for bioavailability.
-
Synthetic Tractability: Halogenated pyridazines are highly amenable to functionalization through modern cross-coupling methodologies, allowing for the systematic exploration of chemical space.[7]
This compound emerges as a particularly useful starting material. The chlorine atom at the 3-position provides a reactive handle for introducing diverse chemical moieties via palladium-catalyzed cross-coupling reactions, while the isopropyl group at the 6-position can serve to modulate potency, selectivity, and pharmacokinetic properties by occupying hydrophobic pockets within the kinase active site.
Physicochemical Properties and Reactivity Profile
The utility of this compound stems from its specific chemical characteristics. The electron-withdrawing nature of the two nitrogen atoms in the pyridazine ring renders the chlorine-bearing carbon atom electrophilic and susceptible to nucleophilic aromatic substitution (SNAr) and, more importantly, oxidative addition in palladium-catalyzed cycles.[7]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 570416-35-2 | [4] |
| Molecular Formula | C₇H₉ClN₂ | [4] |
| Molecular Weight | 156.61 g/mol | [4] |
| IUPAC Name | 3-Chloro-6-(propan-2-yl)pyridazine | [4] |
| MDL Number | MFCD12143153 | [4] |
The primary synthetic applications leverage this reactivity for C-C and C-N bond formation, which are foundational steps in constructing a kinase inhibitor library.
Core Synthetic Methodologies & Protocols
The functionalization of the 3-chloro position is paramount. The following protocols for Suzuki-Miyaura and Buchwald-Hartwig amination are provided as robust, field-proven starting points for diversification of the pyridazine core.
Caption: General synthetic workflow using this compound.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
This reaction is essential for introducing aryl or heteroaryl moieties, which can extend into various sub-pockets of the kinase active site to enhance potency and selectivity.[8]
Objective: To synthesize a 3-aryl-6-isopropylpyridazine derivative from this compound and an appropriate arylboronic acid.
Causality Behind Reagent Choices:
-
Catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)): Palladium(0) is the active catalyst. Pd(PPh₃)₄ is a reliable choice, while catalysts with bulky phosphine ligands like dppf are often effective for heteroaryl chlorides, preventing catalyst deactivation.
-
Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃): The base is crucial for the transmetalation step, activating the boronic acid. An aqueous solution of an inorganic base is standard and generally effective.[9]
-
Solvent (e.g., Toluene/H₂O, Dioxane/H₂O): A biphasic solvent system is commonly used to dissolve both the organic starting materials and the inorganic base.[9]
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and base (e.g., Na₂CO₃, 2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene/Water 4:1) via syringe.
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3-aryl-6-isopropylpyridazine product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
This reaction is a powerful method for installing primary or secondary amines, which are often critical for direct hydrogen bonding to the kinase hinge region.[10][11]
Objective: To synthesize a 3-(substituted-amino)-6-isopropylpyridazine derivative.
Causality Behind Reagent Choices:
-
Catalyst/Ligand (e.g., Pd₂(dba)₃ / Xantphos): The combination of a palladium source (Pd₂(dba)₃) and a specialized ligand is key. Bidentate ligands like Xantphos are highly effective for coupling amines with electron-deficient heteroaryl chlorides, as they promote the reductive elimination step and stabilize the catalyst.[12]
-
Base (e.g., NaOt-Bu, Cs₂CO₃): A strong, non-nucleophilic base is required to deprotonate the amine, facilitating its coordination to the palladium center. Sodium tert-butoxide is a common choice for its high basicity and organic solvent solubility.[12][13]
-
Solvent (e.g., Dioxane, Toluene): Anhydrous, aprotic solvents are mandatory to prevent quenching of the strong base and interference with the catalytic cycle.
Step-by-Step Protocol:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 eq), the ligand (e.g., Xantphos, 0.05 eq), and the base (e.g., NaOt-Bu, 1.4 eq) to a flame-dried Schlenk flask.
-
Reagent Addition: Remove the flask from the glovebox. Add this compound (1.0 eq) and the desired amine (1.2 eq).
-
Inert Atmosphere & Solvent: Seal the flask, evacuate and backfill with Argon three times. Add anhydrous, degassed solvent (e.g., Dioxane) via syringe.
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS (typically 6-24 hours).
-
Work-up: Cool the reaction to room temperature. Quench carefully by adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product via silica gel chromatography to afford the target N-substituted pyridazine.
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and HRMS.
Application in Kinase Inhibitor Design & SAR
The pyridazine core acts as a scaffold upon which a kinase inhibitor's pharmacophore is built. The synthetic protocols described above allow for systematic modification to probe the Structure-Activity Relationship (SAR).
Caption: Conceptual diagram of pyridazine core binding to a kinase hinge.
A hypothetical SAR study for a series of inhibitors targeting "Kinase X" is presented below. This illustrates how diversification at the 3-position, enabled by the reactions described, can dramatically influence biological activity.
Table 2: Hypothetical Structure-Activity Relationship (SAR) Data for 3-Substituted-6-isopropylpyridazine Analogs
| Compound ID | R¹ Group (at C-3 Position) | Synthetic Route | Kinase X IC₅₀ (nM) | Rationale for Activity |
| Ref-1 | -Cl (Starting Material) | N/A | >10,000 | No key interactions with the active site. |
| KI-SZ-01 | 4-Fluorophenyl | Suzuki Coupling | 520 | Occupies a shallow hydrophobic pocket, but lacks specific interactions. |
| KI-SZ-02 | 3-Aminopyridine | Suzuki Coupling | 85 | Pyridyl nitrogen picks up an additional H-bond with a solvent-exposed residue. |
| KI-BH-01 | -NH(Cyclopropyl) | Buchwald-Hartwig | 250 | Small alkyl amine provides hinge interaction but lacks further contacts. |
| KI-BH-02 | -NH(4-methoxyphenyl) | Buchwald-Hartwig | 15 | Optimal hinge binding combined with the methoxy group reaching into a deeper selectivity pocket. |
Note: The IC₅₀ values are hypothetical and for illustrative purposes only, based on trends observed for analogous kinase inhibitors.[14][15][16]
This data demonstrates that C-N linked moieties (via Buchwald-Hartwig) that can act as hydrogen bond donors often lead to higher potency by securing the inhibitor to the hinge. Further optimization via Suzuki coupling allows for probing deeper pockets to gain selectivity and potency. Several kinase families, including DYRKs, CLKs, JNK1, and ALK, have been successfully targeted using pyridazine-based scaffolds.[1][12][17][18]
Conclusion
This compound is a high-value, versatile building block for the rapid and efficient synthesis of kinase inhibitor libraries. Its well-defined reactivity allows for the strategic implementation of robust palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. These methods enable the systematic exploration of structure-activity relationships by facilitating the introduction of diverse functionalities at the key C-3 position. The protocols and insights provided herein are intended to empower researchers and drug development professionals to leverage this powerful scaffold in their quest for novel, potent, and selective kinase inhibitors.
References
- 1. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CAS 570416-35-2 | this compound - Synblock [synblock.com]
- 5. This compound - CAS:570416-35-2 - Sunway Pharm Ltd [3wpharm.com]
- 6. blumberginstitute.org [blumberginstitute.org]
- 7. Buy 3,6-Dichloro-4-isopropylpyridazine | 107228-51-3 [smolecule.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Solid-Phase Synthesis of Pyridazine Libraries: A Guide for Drug Discovery
Introduction: The Rising Prominence of Pyridazines in Medicinal Chemistry
The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a privileged scaffold in modern drug discovery.[1] Its unique physicochemical properties, including a high dipole moment, capacity for dual hydrogen bonding, and ability to modulate pharmacokinetic properties, make it an attractive component for the design of novel therapeutics.[1] The recent FDA approvals of drugs like relugolix and deucravacitinib, both of which feature a pyridazine core, underscore the growing importance of this heterocycle in medicine.[1] The systematic exploration of the chemical space around the pyridazine scaffold through the generation of compound libraries is therefore a critical endeavor for identifying new drug candidates.
Solid-phase organic synthesis (SPOS) offers a powerful platform for the rapid and efficient construction of such libraries. By anchoring chemical intermediates to a solid support, SPOS facilitates the use of excess reagents to drive reactions to completion and simplifies purification by allowing for the easy removal of soluble reagents and byproducts through simple filtration. This application note provides a detailed guide to the solid-phase synthesis of pyridazine libraries, with a focus on a traceless synthesis strategy that ensures the final compounds are free from any linker-derived functionalities that could interfere with their biological activity.[1]
Strategic Considerations in Solid-Phase Pyridazine Synthesis
The successful solid-phase synthesis of a pyridazine library hinges on the judicious selection of a solid support, a linker, and the overall synthetic route.
Solid Supports: The choice of resin is critical and is dictated by the reaction conditions to be employed. Polystyrene resins, such as the widely used Merrifield resin, are suitable for a broad range of organic transformations. For syntheses involving polar reaction conditions or peptide-like structures, more polar supports like TentaGel or ChemMatrix resins may be preferred to ensure adequate swelling and reagent accessibility.[2]
Linker Strategies: The Key to Traceless Synthesis
A key challenge in SPOS is the cleavage of the final product from the solid support without leaving a residual functional group from the linker. Such "traceless" linkers are highly desirable as they do not introduce potentially confounding structural motifs into the final compounds.[3]
One elegant traceless strategy for the synthesis of 3(2H)-pyridazinones utilizes a dihydropyran (DHP)-functionalized resin, often referred to as Ellman's resin.[1][4] In this approach, the pyridazinone precursor is attached to the resin via an acid-labile acetal linkage. After on-resin modifications, the final product is cleaved from the support under acidic conditions, which concurrently triggers a retro-ene fragmentation to yield the desired N-H pyridazinone without any residual linker atoms.[1]
| Linker Type | Attachment Chemistry | Cleavage Conditions | Linker Remnant | Key Features |
| Dihydropyran (DHP) Linker (Ellman's Resin) | Acid-catalyzed addition of an alcohol (e.g., hydroxymethyl-pyridazinone) to the dihydropyran moiety.[4] | 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM), heated to 50°C.[1] | None (Traceless) | Enables traceless release of the N-H pyridazinone through a retro-ene fragmentation.[1] |
| Silicon-Based Linkers | Formation of a silicon-aryl or silicon-alkyl bond. | Acidic conditions (e.g., TFA or HF).[5] | None (Traceless) | Versatile for linking aromatic and aliphatic scaffolds.[5] |
| Thioether Linkers | Nucleophilic displacement of a halide on the resin by a thiol. | Oxidation to a sulfone followed by nucleophilic cleavage.[6] | None (Traceless) | The sulfur atom is part of the leaving group. |
| Safety-Catch Linkers | Formation of a stable bond (e.g., sulfonamide) that can be activated for cleavage. | Two-step process: activation (e.g., alkylation) followed by nucleophilic cleavage.[6] | Dependent on the specific linker structure. | Offers enhanced stability during synthesis and controlled cleavage. |
Protocol 1: Traceless Solid-Phase Synthesis of 4,5-Diaryl-3(2H)-pyridazinones via Suzuki Coupling
This protocol details a highly efficient and versatile traceless solid-phase synthesis of 4,5- and 5,6-diaryl-3(2H)-pyridazinones. The strategy relies on the immobilization of a hydroxymethyl-halopyridazinone onto a dihydropyran-functionalized resin, followed by a palladium-catalyzed Suzuki cross-coupling reaction for diversification, and a final traceless cleavage.[1]
Workflow Overview
Caption: Traceless solid-phase synthesis of diaryl-3(2H)-pyridazinones.
Materials and Reagents
-
Dihydropyran-functionalized polystyrene resin (Ellman's resin)
-
2-Hydroxymethyl-halopyridazinones (e.g., 2-hydroxymethyl-4,5-dichloro-3(2H)-pyridazinone)
-
Pyridinium p-toluenesulfonate (PPTS)
-
1,2-Dichloroethane (DCE)
-
Arylboronic acids
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
2 M Sodium carbonate (Na₂CO₃) solution
-
Dimethoxyethane (DME)
-
Ethanol (EtOH)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (MeCN)
-
Deionized water
-
Solid-phase synthesis vessel
-
Shaker or orbital mixer
-
Standard laboratory glassware
-
Filtration apparatus
Step-by-Step Procedure
Step 1: Immobilization of the Pyridazinone Precursor
-
Swell the dihydropyran-functionalized resin (1.0 g, ~1.0 mmol/g loading) in 1,2-dichloroethane (10 mL) in a solid-phase synthesis vessel for 30 minutes.
-
Add the 2-hydroxymethyl-halopyridazinone (3.0 mmol) and pyridinium p-toluenesulfonate (0.3 mmol) to the swollen resin.
-
Seal the vessel and shake the mixture at 40-45°C for 24 hours.
-
Filter the resin and wash sequentially with DCE (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).
-
Dry the resin under vacuum to a constant weight. To ensure quantitative conversion, this step can be repeated.
Step 2: On-Resin Suzuki Cross-Coupling
-
Swell the resin-bound pyridazinone (0.2 mmol) in a mixture of DME (8 mL) and ethanol (2 mL) in a clean reaction vessel.
-
In a separate vial, prepare a solution of the desired arylboronic acid (0.6 mmol), 2 M aqueous Na₂CO₃ (1 mL), and tetrakis(triphenylphosphine)palladium(0) (5 mol %).
-
Add the solution from step 2 to the swollen resin.
-
Seal the vessel and heat the mixture at 80°C under a nitrogen atmosphere with gentle shaking for 12-24 hours. The progress of the reaction can be monitored by cleaving a small sample of the resin and analyzing the product by LC-MS.
-
After the reaction is complete, cool the vessel to room temperature.
-
Filter the resin and wash sequentially with DME/water (1:1, 3 x 10 mL), DME (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).
-
Dry the resin under vacuum.
Step 3: Traceless Cleavage and Product Isolation
-
Place the dried resin (approximately 75 mg) in a glass vial.
-
Add a solution of 20% TFA in DCM (2 mL) to the resin.
-
Seal the vial and heat the mixture at 50°C for 12 hours. This step facilitates both the cleavage from the resin and the retro-ene fragmentation to yield the N-H pyridazinone.[1]
-
Filter the resin and wash with DCM (3 x 2 mL).
-
Combine the filtrates and concentrate under reduced pressure to obtain a residue.
-
Re-dissolve the residue in a 1:1 mixture of acetonitrile and water.
-
Remove the solvent under reduced pressure to yield the crude diaryl-3(2H)-pyridazinone.
-
The crude product can be further purified by flash chromatography or preparative HPLC if necessary.
Alternative Strategies: Cycloaddition Approaches
While the Suzuki coupling approach is excellent for decorating a pre-formed pyridazine core, cycloaddition reactions offer a powerful alternative for constructing the pyridazine ring directly on the solid support.
[4+2] Cycloaddition (Diels-Alder Reaction):
Aza-Diels-Alder reactions are a classic and efficient method for the synthesis of six-membered nitrogen heterocycles.[7] In a solid-phase context, a dienophile or a diene can be tethered to the solid support. For pyridazine synthesis, an electron-deficient azo-diene or a 1,2,4,5-tetrazine can react with a resin-bound alkyne or alkene. The subsequent cyclization and cleavage from the resin can directly yield the desired pyridazine library.[8]
Conceptual Workflow for a [4+2] Cycloaddition-Cleavage Strategy
Caption: Conceptual workflow for pyridazine synthesis via a [4+2] cycloaddition-cleavage strategy.
This approach often results in highly pure products, as only the correctly cyclized molecules are released from the solid support.[9]
Conclusion
Solid-phase synthesis is an indispensable tool for the generation of pyridazine libraries for drug discovery. The traceless synthesis strategy detailed in this application note, utilizing a dihydropyran linker and Suzuki coupling, provides a robust and efficient method for producing diverse diaryl-3(2H)-pyridazinones. By understanding the principles of solid-phase synthesis and carefully selecting resins, linkers, and reaction conditions, researchers can effectively explore the chemical space around the pyridazine scaffold and accelerate the discovery of new therapeutic agents.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. peptide.com [peptide.com]
- 5. Solid-Phase Synthesis of Nitrogenous Heterocycles | springerprofessional.de [springerprofessional.de]
- 6. researchgate.net [researchgate.net]
- 7. Solid phase synthesis of heterocycles by cyclization/cleavage methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sphinxsai.com [sphinxsai.com]
- 9. Development of new dihydropyran linker for solid-phase reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Spectroscopic Characterization of Pyridazine Derivatives
Introduction: The Chemical and Pharmacological Significance of Pyridazine Derivatives
The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science.[1] Derivatives of pyridazine exhibit a broad spectrum of biological activities, including but not limited to anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties.[1][2][3][4][5] The electronic nature of the pyridazine ring, characterized by its electron-deficient properties, allows for a diverse range of chemical modifications, leading to a vast chemical space for drug discovery and the development of novel materials with unique photophysical properties.[6][7]
A thorough and unambiguous structural characterization is paramount in the development of novel pyridazine derivatives. This application note provides a comprehensive guide to the general procedures for the spectroscopic characterization of this important class of compounds, intended for researchers, scientists, and professionals in drug development. The focus is not merely on the procedural steps but on the underlying principles and the rationale behind the selection of specific spectroscopic techniques.
The Integrated Spectroscopic Workflow: A Holistic Approach to Structural Elucidation
The structural elucidation of a novel pyridazine derivative is rarely accomplished by a single technique. Instead, a synergistic approach combining multiple spectroscopic methods is essential for a comprehensive and validated characterization. The general workflow involves a series of analyses that provide complementary information, culminating in the unambiguous determination of the molecular structure.
Figure 1: A generalized workflow for the spectroscopic characterization of pyridazine derivatives.
Mass Spectrometry (MS): The First Glimpse of the Molecule
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a newly synthesized pyridazine derivative.
Core Principles and Rationale
This technique measures the mass-to-charge ratio (m/z) of ions. For a newly synthesized compound, the most critical piece of information is the molecular ion peak ([M]⁺ or [M+H]⁺, [M+Na]⁺ etc., depending on the ionization method), which provides the molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass with high precision, allowing for the determination of the molecular formula.[8]
The fragmentation pattern observed in the mass spectrum can also offer valuable structural information. The pyridazine ring, being an aromatic system, can undergo characteristic fragmentation pathways, such as the loss of N₂ or HCN, which can aid in confirming the presence of the pyridazine core.[9][10]
Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Dissolve a small amount (approx. 1 mg/mL) of the purified pyridazine derivative in a suitable solvent such as methanol, acetonitrile, or a mixture of water and an organic solvent.[11] The choice of solvent should ensure good solubility and compatibility with the ESI source.
-
Instrument Setup:
-
Ionization Mode: ESI positive or negative ion mode. For most pyridazine derivatives, which contain basic nitrogen atoms, the positive ion mode is generally preferred.
-
Mass Analyzer: Set the mass analyzer (e.g., Quadrupole, Time-of-Flight (TOF), or Orbitrap) to scan a mass range appropriate for the expected molecular weight of the compound. A wider scan range can be used for initial screening.
-
Source Parameters: Optimize the capillary voltage, cone voltage, and desolvation gas flow and temperature to achieve a stable and intense signal for the molecular ion.
-
-
Data Acquisition: Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min). Acquire the mass spectrum over a sufficient period to obtain a good signal-to-noise ratio.
-
Data Analysis:
-
Identify the molecular ion peak. In ESI, this is often the protonated molecule [M+H]⁺.
-
If using HRMS, compare the measured exact mass with the theoretical mass for the proposed molecular formula to confirm the elemental composition.
-
Analyze the fragmentation pattern (if any) to gain insights into the structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework and the connectivity of atoms.
Core Principles and Rationale
NMR spectroscopy is based on the absorption of electromagnetic radiation by atomic nuclei in a strong magnetic field. The chemical shift (δ) of a nucleus is sensitive to its local electronic environment, providing information about the type of atom and its neighboring groups. The coupling between adjacent nuclei (J-coupling) gives rise to splitting of NMR signals, which reveals the connectivity of atoms in the molecule. For pyridazine derivatives, ¹H, ¹³C, and sometimes ¹⁵N NMR are routinely employed.[12][13]
-
¹H NMR: Provides information about the number, environment, and connectivity of protons. The chemical shifts of protons on the pyridazine ring are typically found in the aromatic region (δ 7-9.5 ppm).[14][15] The coupling patterns between these protons can help determine the substitution pattern on the ring.
-
¹³C NMR: Reveals the number of unique carbon atoms and their chemical environments. The carbon atoms of the pyridazine ring typically resonate in the range of δ 120-160 ppm.[16]
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the complete structure.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to trace out the spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is essential for connecting different fragments of the molecule and for assigning quaternary carbons.
-
Protocol: General NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the pyridazine derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD). The choice of solvent is critical and should be based on the solubility of the compound. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution and sensitivity.
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
If necessary for complete structural assignment, acquire 2D NMR spectra (COSY, HSQC, HMBC).
-
-
Data Analysis:
-
Integrate the ¹H NMR signals to determine the relative number of protons.
-
Analyze the chemical shifts and coupling constants to assign the protons to specific positions in the molecule.
-
Assign the carbon signals in the ¹³C NMR spectrum, often with the aid of DEPT experiments to determine the number of attached protons.
-
Use the correlations from the 2D NMR spectra to confirm the assignments and establish the complete connectivity of the molecule.
-
| Spectroscopic Data for a Hypothetical 3-chloro-6-phenylpyridazine | |
| Technique | Expected Data |
| HRMS (ESI+) | m/z [M+H]⁺ calculated for C₁₀H₈ClN₂: 191.0376; found: 191.0375 |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.05 (d, J = 8.0 Hz, 2H, Ar-H), 7.60-7.50 (m, 4H, Ar-H and Pyridazine-H), 7.45 (d, J = 9.0 Hz, 1H, Pyridazine-H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 159.0, 152.5, 135.0, 130.5, 129.0, 127.0, 126.0, 122.0 |
| IR (KBr, cm⁻¹) | 3060 (Ar C-H), 1595 (C=N), 1480 (C=C), 770 (C-Cl) |
| UV-Vis (CH₃OH, λmax, nm) | 255, 300 |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and simple technique for identifying the presence of specific functional groups in a molecule.
Core Principles and Rationale
Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds. The resulting IR spectrum is a plot of absorbance (or transmittance) versus wavenumber (cm⁻¹). The presence of characteristic absorption bands can confirm the presence of functional groups such as C=O, N-H, O-H, C-N, and C-Cl, and can also provide information about the aromatic nature of the pyridazine ring.[17][18][19]
Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount of the solid pyridazine derivative directly on the ATR crystal. If the sample is a liquid, a single drop is sufficient.
-
Instrument Setup: Ensure the ATR crystal is clean before and after the measurement.
-
Data Acquisition: Collect the background spectrum (with no sample). Then, collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups. For pyridazine derivatives, look for:
UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like pyridazine derivatives.
Core Principles and Rationale
This technique measures the absorption of ultraviolet and visible light by a molecule. The absorption of light promotes electrons from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are characteristic of a particular chromophore. For pyridazine derivatives, the UV-Vis spectrum is influenced by the nature and position of substituents on the ring.[6][20][21] Solvatochromism, the change in λmax with solvent polarity, can also provide insights into the nature of the electronic transitions.[6]
Protocol: UV-Vis Absorption Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the pyridazine derivative in a UV-transparent solvent (e.g., methanol, ethanol, acetonitrile, or water). The concentration should be adjusted to give an absorbance reading between 0.2 and 1.0 at λmax.
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Use a cuvette containing the pure solvent as the reference.
-
Data Acquisition: Scan the absorbance of the sample solution over a range of wavelengths (typically 200-800 nm).
-
Data Analysis: Determine the λmax values and, if the concentration is known accurately, calculate the molar absorptivity (ε).
X-ray Crystallography: The Definitive 3D Structure
For crystalline pyridazine derivatives, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional molecular structure, including bond lengths, bond angles, and stereochemistry.[14][22][23][24][25]
Core Principles and Rationale
When a beam of X-rays is passed through a single crystal, the X-rays are diffracted by the electrons in the crystal lattice. The diffraction pattern is unique to the crystal structure. By analyzing the positions and intensities of the diffracted beams, it is possible to determine the arrangement of atoms in the crystal, and thus the molecular structure.
Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the pyridazine derivative of suitable size and quality. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
Data Collection: Mount a suitable crystal on a goniometer in an X-ray diffractometer. Collect the diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: Process the diffraction data to obtain the unit cell parameters and the intensities of the reflections. Solve the crystal structure using direct methods or Patterson methods, and refine the structural model against the experimental data.
-
Data Analysis: Analyze the final refined structure to obtain precise bond lengths, bond angles, and torsional angles. The crystal packing can also be examined to identify intermolecular interactions such as hydrogen bonding and π-π stacking.[14]
Conclusion
The comprehensive spectroscopic characterization of pyridazine derivatives is a critical step in their development for various applications. By employing a combination of mass spectrometry, NMR spectroscopy, IR spectroscopy, UV-Vis spectroscopy, and, when possible, X-ray crystallography, researchers can confidently determine the structure and purity of these important heterocyclic compounds. This integrated approach not only validates the synthesis but also provides a deeper understanding of the structure-property relationships that are essential for the rational design of new and improved pyridazine-based drugs and materials.
References
- 1. jocpr.com [jocpr.com]
- 2. Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Substituted pyridazines as ligands in homoleptic (fac and mer) and heteroleptic Ru(ii) complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis X-ray Structure of a New Pyrrolo[1,2-b]-pyridazine Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pyridazine(289-80-5) 1H NMR spectrum [chemicalbook.com]
- 16. An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 17. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 18. files01.core.ac.uk [files01.core.ac.uk]
- 19. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. journals.iucr.org [journals.iucr.org]
- 23. journals.iucr.org [journals.iucr.org]
- 24. researchgate.net [researchgate.net]
- 25. growingscience.com [growingscience.com]
Troubleshooting & Optimization
Technical Support Center: Improving Yield in 3-Chloro-6-isopropylpyridazine Synthesis
Welcome to the technical support center for the synthesis of 3-Chloro-6-isopropylpyridazine. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic protocols, troubleshoot common issues, and improve the overall yield and purity of this valuable heterocyclic intermediate. Instead of a rigid manual, this resource is structured as a series of frequently asked questions and in-depth troubleshooting scenarios that arise in the lab.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and scalable synthetic route to this compound, and what are the critical control points?
The most robust and widely adopted method for synthesizing this compound involves a two-step process starting from maleic hydrazide. The overall yield is highly dependent on the efficiency and purity achieved in each distinct step.
The two critical stages are:
-
Dichlorination: Conversion of pyridazine-3,6-diol (the tautomer of maleic hydrazide) to 3,6-dichloropyridazine. This step is foundational, as the quality of the dichlorinated intermediate directly impacts the subsequent reaction.
-
Regioselective Isopropylation: Mono-substitution of 3,6-dichloropyridazine with an isopropyl group, typically using a Grignard reagent like isopropylmagnesium chloride. This step is the most common source of yield loss due to side reactions.
The entire workflow can be visualized as follows:
Success hinges on maximizing the yield of the 3,6-dichloropyridazine intermediate and then carefully controlling the stoichiometry and conditions of the Grignard reaction to favor mono-substitution.
Troubleshooting Guide: Step-by-Step Problem Solving
Part 1: The Dichlorination Step (Synthesis of 3,6-Dichloropyridazine)
Q2: My yield of 3,6-dichloropyridazine is consistently low (<70%), and the product is often discolored. What are the common causes and how can I fix this?
Low yield and impurity in this step are common but addressable. The reaction involves converting the hydroxyl groups of pyridazine-3,6-diol into chlorides, typically using phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).[1][2] The primary issues often stem from incomplete reaction, harsh reaction conditions leading to degradation, and inefficient workup.
Causality & Solutions:
-
Insufficient Chlorinating Agent: The conversion of the diol to the dichloride requires at least two equivalents of the chlorinating agent. However, due to the formation of phosphoric acid byproducts that can consume the reagent, a significant excess is often necessary. Using 3-5 equivalents of POCl₃ is common practice to drive the reaction to completion.[3][4]
-
Reaction Temperature and Time: This reaction requires heating to proceed at a reasonable rate. A temperature range of 80-110 °C is typical.[4]
-
Too low: The reaction will be sluggish and incomplete. Monitor progress with Thin Layer Chromatography (TLC) until the starting diol spot disappears.
-
Too high/long: Can lead to charring and the formation of difficult-to-remove colored impurities.
-
-
Workup Procedure: Quenching the reaction is a critical step. Pouring the hot reaction mixture directly into water is highly exothermic and can be hazardous. A safer and more effective method is to first distill off the excess POCl₃ under reduced pressure.[2][3] The remaining residue can then be carefully quenched by pouring it onto crushed ice, followed by neutralization with a base like sodium bicarbonate or ammonia solution to a pH of ~8.[1][4] This minimizes degradation and improves the isolation of the product.
Data Summary: Comparison of Dichlorination Conditions
| Parameter | Sub-Optimal Condition | Recommended Condition | Rationale & Reference |
| Chlorinating Agent | POCl₃ (1.5-2.0 eq) | POCl₃ (3.0-5.0 eq) | Ensures complete conversion by overcoming byproduct formation.[3][4] |
| Temperature | < 80 °C or > 120 °C | 80-110 °C | Balances reaction rate with thermal stability of the product.[2] |
| Reaction Time | Fixed duration (e.g., 2h) | Monitor by TLC for completion (typically 3-5h) | Accounts for batch-to-batch variability and ensures full conversion.[3] |
| Workup | Direct quench in water | 1. Distill excess POCl₃2. Quench onto ice3. Neutralize pH to 8 | Improves safety, reduces degradation, and facilitates purer product isolation.[1][4] |
Part 2: The Isopropylation Step (Grignard Reaction)
This nucleophilic aromatic substitution (SNAr) is the most challenging step. The electron-deficient pyridazine ring is readily attacked by the nucleophilic isopropyl Grignard reagent.[5] However, controlling the reaction to achieve high mono-substitution without forming the di-substituted byproduct is key to a high yield.
Q3: I'm observing very low conversion of 3,6-dichloropyridazine. My main isolated product is just my starting material. What's wrong?
This issue almost always points to a problem with the Grignard reagent itself. Grignard reagents are highly sensitive to moisture and air and can be difficult to form and maintain.[6]
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: This is non-negotiable. All glassware must be flame-dried or oven-dried under vacuum and cooled under an inert atmosphere (Nitrogen or Argon). The solvent (typically THF) must be anhydrous.[7] Any trace of water will quench the Grignard reagent, rendering it inactive.[6]
-
Verify Grignard Reagent Quality: If you are preparing the Grignard reagent yourself from isopropyl halide and magnesium turnings, its quality can vary.
-
Magnesium Activation: The surface of magnesium turnings is often coated with magnesium oxide, which prevents the reaction. Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to initiate the reaction.[7][8]
-
Titration: The concentration of a freshly prepared Grignard reagent is never theoretical. It is essential to determine the exact molarity by titration before use (e.g., with iodine or a known amount of an acid).[6] This ensures you are adding the correct stoichiometric amount to your reaction.
-
-
Reaction Temperature: While the addition is done at low temperatures, the reaction may need to be warmed to room temperature to proceed to completion. A common mistake is to quench the reaction while it is still cold and has not had enough time to react.[9]
Q4: My yield is poor because I'm forming a significant amount of the 3,6-diisopropylpyridazine byproduct. How can I improve selectivity for the mono-substituted product?
This is a classic selectivity problem. The mono-substituted product, this compound, is also susceptible to attack by the Grignard reagent. The key is to manipulate the reaction conditions to favor the first substitution while disfavoring the second.
Strategies for Improving Mono-selectivity:
-
Stoichiometry is Critical: Use a slight sub-stoichiometric amount of the Grignard reagent (e.g., 0.9-0.95 equivalents) relative to the 3,6-dichloropyridazine. This ensures there isn't enough nucleophile present to react with the product after the starting material is consumed.
-
Low Temperature Addition: The reaction is exothermic. Add the Grignard reagent solution dropwise to the solution of 3,6-dichloropyridazine in THF at a low temperature, typically -30 °C to 0 °C.[9] This helps control the reaction rate and prevents localized excesses of the Grignard reagent that can lead to double addition.
-
Inverse Addition: For maximum selectivity, consider "inverse addition." In this technique, the solution of 3,6-dichloropyridazine is added slowly to the Grignard reagent solution. This ensures that the Grignard reagent is never in excess at any point in the reaction, dramatically reducing the chance of double substitution.
Q5: How can I best purify the final product away from starting material and the di-substituted byproduct?
The polarity difference between the three key compounds allows for effective separation.
-
3,6-Dichloropyridazine (Starting Material): Least polar.
-
This compound (Product): Intermediate polarity.
-
3,6-Diisopropylpyridazine (Byproduct): Most polar (though still relatively non-polar).
Purification Methods:
-
Flash Column Chromatography: This is the most reliable method for achieving high purity. A silica gel column with a gradient elution starting from a non-polar solvent system (e.g., Hexane/Ethyl Acetate 98:2) and gradually increasing the polarity will effectively separate the components.[10]
-
Recrystallization: If the crude product is relatively clean (>85% pure), recrystallization can be effective. A solvent system where the product has good solubility at high temperatures but poor solubility at low temperatures is ideal. Isopropyl alcohol or hexane/toluene mixtures are good starting points to screen. However, this method may struggle to remove the di-substituted byproduct if it is present in high amounts.[10]
Experimental Protocols
Protocol 1: Synthesis of 3,6-Dichloropyridazine[3][4]
-
Setup: To a 500 mL round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add pyridazine-3,6-diol (maleic hydrazide) (28.0 g, 0.25 mol).
-
Reagent Addition: In a fume hood, carefully add phosphorus oxychloride (POCl₃) (115 mL, 1.25 mol, 5.0 eq).
-
Reaction: Heat the reaction mixture to 95-100 °C and maintain for 4 hours. Monitor the reaction by TLC (e.g., 1:1 Hexane:Ethyl Acetate) until the starting material is consumed.
-
Workup (Step 1): Allow the mixture to cool to room temperature. Set up a vacuum distillation apparatus and carefully distill off the excess POCl₃.
-
Workup (Step 2): Cautiously pour the cooled, thick residue onto 500 g of crushed ice with vigorous stirring.
-
Neutralization: Slowly add a saturated solution of sodium bicarbonate until the pH of the aqueous layer is ~8.
-
Extraction: Extract the mixture with ethyl acetate (3 x 150 mL). Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate, and filter.
-
Isolation: Concentrate the filtrate under reduced pressure to yield crude 3,6-dichloropyridazine as a solid, which can be used in the next step or further purified by recrystallization from hexane. (Typical yield: 85-92%).
Protocol 2: Optimized Synthesis of this compound
This protocol assumes the use of a commercially available or pre-titrated solution of isopropylmagnesium chloride.
-
Setup: Flame-dry a 500 mL three-neck flask equipped with a dropping funnel, a nitrogen inlet, and a thermometer. Allow it to cool to room temperature under a stream of nitrogen.
-
Initial Charge: Add 3,6-dichloropyridazine (14.9 g, 0.10 mol) and 200 mL of anhydrous THF to the flask.
-
Cooling: Cool the solution to -10 °C using an ice/salt bath.
-
Grignard Addition: Charge the dropping funnel with a 2.0 M solution of isopropylmagnesium chloride in THF (47.5 mL, 0.095 mol, 0.95 eq). Add the Grignard solution dropwise to the stirred dichloropyridazine solution over 1 hour, ensuring the internal temperature does not rise above -5 °C.
-
Reaction: After the addition is complete, stir the reaction mixture at -10 °C for an additional 2 hours. Then, allow the mixture to slowly warm to room temperature and stir for another 2 hours.
-
Quench: Cool the reaction mixture back to 0 °C and slowly quench by adding 50 mL of a saturated aqueous ammonium chloride solution.
-
Extraction: Add 100 mL of ethyl acetate and transfer the mixture to a separatory funnel. Wash the organic layer with water (2 x 50 mL) and then brine (1 x 50 mL).
-
Isolation & Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude oil/solid should be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure this compound.
References
- 1. CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents [patents.google.com]
- 2. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]
- 3. Method for synthetizing 3,6-dichloropyridazine - Eureka | Patsnap [eureka.patsnap.com]
- 4. 3,6-Dichloropyridazine synthesis - chemicalbook [chemicalbook.com]
- 5. Buy 3,6-Dichloro-4-isopropylpyridazine | 107228-51-3 [smolecule.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Sciencemadness Discussion Board - Grignard successes and failures - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Chloropyridazines
Welcome to the technical support center for the synthesis of chloropyridazines. This guide is designed for researchers, scientists, and drug development professionals who utilize chloropyridazines as critical intermediates. Chloropyridazines are foundational building blocks in the development of numerous pharmaceuticals and agrochemicals, largely due to the reactivity of the chlorine substituent which allows for straightforward nucleophilic displacement.[1][2]
The most prevalent synthetic route involves the deoxychlorination of pyridazinones using phosphorus oxychloride (POCl₃).[1][3] While effective, this reaction is frequently plagued by side reactions that can complicate purification, reduce yields, and impact the success of subsequent synthetic steps. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, grounded in mechanistic principles and field-proven solutions.
Frequently Asked Questions (FAQs)
This section addresses common high-level problems encountered during the synthesis of chloropyridazines.
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yields are a frequent challenge and can stem from several sources. A systematic approach is crucial for diagnosis.[4]
-
Purity of Starting Materials: Begin by verifying the purity of your pyridazinone substrate. Impurities from previous steps can introduce competing side reactions. It is always recommended to use freshly purified reagents.[4]
-
Reaction Temperature and Time: These two parameters are critically linked. An insufficient temperature or reaction time will result in an incomplete reaction. Conversely, excessively high temperatures or prolonged heating can lead to the decomposition of the starting material or the desired product.[4] The reaction's progress should be diligently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to establish the optimal endpoint.
-
Reagent Stoichiometry: Phosphorus oxychloride often serves as both the reagent and the solvent, and a significant excess (e.g., 5-10 volumes) is typically used to drive the reaction to completion.[1] Insufficient POCl₃ will lead to incomplete conversion.
-
Moisture Contamination: POCl₃ reacts violently with water. Ensure all glassware is thoroughly dried before use to prevent uncontrolled reactions and reagent decomposition.[1]
Q2: My TLC/LC-MS analysis shows multiple spots, indicating a complex mixture of products. What are the most likely side products?
The formation of multiple byproducts is a clear indicator of competing reaction pathways. Key possibilities include:
-
Unreacted Starting Material: The most common "impurity" is simply the starting pyridazinone, indicating an incomplete reaction.
-
Hydrolysis Product: The chloropyridazine product can be hydrolyzed back to the starting pyridazinone during the aqueous work-up. This is especially problematic if the quenching of POCl₃ is not carefully controlled.
-
Over-chlorinated Products: Depending on the substrate and reaction conditions, further chlorination of the pyridazine ring can occur, leading to di- or tri-chlorinated species.
-
Phosphorous Adducts: Incompletely hydrolyzed phosphorus-based intermediates can sometimes be carried through the work-up, complicating purification.
-
Ring-Opened Products: Under very harsh conditions or with specific substrates, cleavage of the pyridazine N-N bond or ring-opening chlorination can occur, leading to a complex mixture of degradation products.[4][5][6]
Q3: The reaction seems to stall, with significant starting material remaining even after extended heating. What is the mechanistic reason for this?
This issue points to a problem with the activation of the pyridazinone. The chlorination mechanism proceeds through an initial O-phosphorylation of the pyridazinone's tautomeric form, pyridazin-3-ol.[1] This forms a pyridazinyl dichlorophosphate intermediate, which converts the hydroxyl into an excellent leaving group. A subsequent Sₙ2 attack by a chloride ion yields the chloropyridazine.
If the reaction stalls, it is often because the initial O-phosphorylation step is not occurring efficiently. This can be due to:
-
Insufficient Temperature: The activation energy for this step may not be met.
-
Steric Hindrance: Bulky substituents near the carbonyl group can hinder the approach of POCl₃.
-
Poor Reagent Reactivity: In some cases, the addition of a catalyst like dimethylformamide (DMF) can be beneficial. The combination of POCl₃ and DMF forms the highly reactive Vilsmeier reagent, which can act as a more potent chlorinating agent for less reactive substrates.[7]
Q4: I seem to be losing my product during the work-up and purification. What could be causing this decomposition?
Product loss during work-up is most commonly caused by hydrolysis . The C-Cl bond on the electron-deficient pyridazine ring is susceptible to nucleophilic attack by water.
The most critical step is the quenching of excess POCl₃. This is a highly exothermic process that, if not managed, will generate significant heat and acidic conditions (from the formation of phosphoric and hydrochloric acid), creating a perfect environment for the hydrolysis of your product back to the pyridazinone.[1][8]
To prevent this:
-
Quench at Low Temperature: Always cool the reaction mixture to room temperature or below before slowly and carefully pouring it onto a large excess of crushed ice with vigorous stirring.[1]
-
Neutralize Promptly: After the quench, neutralize the acidic solution with a suitable base (e.g., solid sodium bicarbonate, or a cold aqueous solution of NaOH or K₂CO₃) until the pH is neutral or slightly basic.
-
Extract Quickly: Do not let the product sit in the aqueous phase for extended periods. Perform the extraction into a suitable organic solvent (e.g., dichloromethane, ethyl acetate) immediately after neutralization.
Troubleshooting Guide: Specific Side Reactions & Solutions
This section provides a deeper dive into specific side reactions and outlines targeted strategies for their mitigation.
Issue 1: Over-chlorination
-
Description: The formation of dichlorinated or other polychlorinated pyridazines. This occurs when other positions on the ring are susceptible to electrophilic attack under the reaction conditions.
-
Causality: This side reaction is favored by:
-
High reaction temperatures.
-
Prolonged reaction times.
-
The presence of electron-donating groups on the pyridazine ring, which activate it towards further chlorination.
-
-
Mitigation Strategies:
-
Temperature Control: Maintain the lowest effective temperature required for the conversion of the starting material. Monitor via TLC to avoid unnecessary heating after full conversion is achieved.
-
Time Management: Do not let the reaction run for an extended period after the starting material is consumed.
-
Alternative Reagents: For highly sensitive substrates, consider alternative, milder chlorinating agents such as oxalyl chloride or thionyl chloride, although these may require different reaction conditions.
-
Issue 2: Hydrolysis During Work-up
-
Description: Conversion of the desired chloropyridazine product back to the pyridazinone starting material during the quenching and extraction phases.
-
Causality: The C-Cl bond is labile and susceptible to nucleophilic substitution by water, a reaction catalyzed by both acid and heat generated during the exothermic quench of POCl₃.[1][8]
-
Mitigation Strategies:
-
Optimized Quenching Protocol: This is the single most important factor. Follow the detailed work-up protocol provided below, emphasizing slow addition to a large volume of ice.
-
Buffered Work-up: In some cases, quenching into a vigorously stirred, cold, saturated solution of sodium bicarbonate can simultaneously neutralize the acid as it forms.
-
Solvent Choice for Extraction: Use a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate for efficient extraction away from the aqueous phase.
-
Issue 3: Persistent Phosphorus Impurities
-
Description: The final product is contaminated with phosphorus-containing byproducts (e.g., phosphoric acid, polyphosphates), which can be oily or gummy residues that are difficult to remove.
-
Causality: POCl₃ is the source of these impurities. During the reaction, it is converted into various phosphorus oxides and acids.[1] If the aqueous work-up is not thorough enough, these polar, often non-volatile, species can be carried into the final product.
-
Mitigation Strategies:
-
Thorough Aqueous Washing: After the initial extraction, wash the combined organic layers multiple times with water and then with a saturated brine solution to remove residual water and polar impurities.
-
Basic Wash: A wash with a dilute, cold base solution (e.g., 5% NaHCO₃) can help neutralize and extract acidic phosphorus species.
-
Vacuum Distillation of Excess Reagent: For reactions where POCl₃ is used as the solvent, a significant portion can be removed under high vacuum before the quench. This minimizes the exotherm and the quantity of byproducts to be removed.[1]
-
Table 1: Summary of Common Problems and Recommended Solutions
| Problem | Primary Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction; Product decomposition | Optimize temperature/time via TLC monitoring; Ensure reagent excess; Check starting material purity.[4] |
| Multiple Byproducts | Over-chlorination; Hydrolysis; Incomplete reaction | Tighter control of reaction conditions; Implement optimized, cold work-up protocol.[1] |
| Reaction Stalls | Insufficient activation of pyridazinone | Increase temperature moderately; For difficult substrates, consider adding DMF as a catalyst.[7] |
| Product Loss in Work-up | Hydrolysis of the C-Cl bond | Quench reaction mixture by slowly adding to excess ice; Neutralize promptly before extraction.[1] |
| Oily/Gummy Product | Residual phosphorus byproducts | Remove excess POCl₃ under vacuum before quench; Perform multiple aqueous/brine washes of the organic extract.[1] |
Methodologies & Protocols
Experimental Protocol: Synthesis of 3-Chloropyridazine
This protocol details a standard procedure for the conversion of 3(2H)-pyridazinone to 3-chloropyridazine.[1][3]
Materials:
-
3(2H)-Pyridazinone
-
Phosphorus oxychloride (POCl₃)
-
Crushed Ice
-
Sodium Bicarbonate (NaHCO₃) or 50% Sodium Hydroxide (NaOH) solution
-
Dichloromethane (DCM) or Ethyl Acetate
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3(2H)-pyridazinone (1.0 eq).
-
Reagent Addition: Under a fume hood, carefully add phosphorus oxychloride (5.0 - 10.0 eq). POCl₃ can be used as the solvent.
-
Heating: Heat the reaction mixture to 80-90 °C. Monitor the reaction progress by TLC (e.g., using a 1:1 hexane/ethyl acetate eluent). The reaction is typically complete within 4-16 hours.[1]
-
Cooling: Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Work-up (Quenching): Prepare a large beaker containing a substantial amount of crushed ice. With vigorous stirring, slowly and carefully pour the cooled reaction mixture onto the ice. Caution: This process is highly exothermic.
-
Neutralization: Slowly add solid NaHCO₃ or carefully add a cold 50% NaOH solution to the mixture until the pH is ~7-8. Ensure the solution remains cold by adding more ice if necessary.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with DCM or ethyl acetate (3x volumes).
-
Washing & Drying: Combine the organic layers and wash sequentially with water and saturated brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 3-chloropyridazine.
-
Purification: The crude product can be purified by silica gel column chromatography or recrystallization as needed.
Analytical Methods for Purity Assessment
Effective analysis is key to confirming the success of the synthesis and identifying impurities. A combination of techniques provides the most reliable results.[9]
-
Thin-Layer Chromatography (TLC): The primary tool for monitoring reaction progress. Allows for rapid visualization of the consumption of starting material and the appearance of the product and any major byproducts.
-
Gas Chromatography (GC): An excellent technique for analyzing volatile and thermally stable chloropyridazines. It provides high resolution and allows for the quantification of the main component and volatile impurities.[9]
-
High-Performance Liquid Chromatography (HPLC): A versatile method suitable for a broader range of chloropyridazines, including those that are less volatile or thermally unstable. Reversed-phase HPLC is typically used for impurity profiling.[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation of the final product and can be used to identify and quantify impurities if their signals are resolved.
-
Mass Spectrometry (MS): Used in conjunction with GC or LC, MS confirms the molecular weight of the product and helps in the identification of unknown impurities.[10][11]
Visualizations
Diagrams of Key Processes
A clear understanding of the reaction mechanism and procedural workflows is essential for effective troubleshooting.
Caption: Proposed mechanism for the chlorination of pyridazinone using POCl₃.[1]
Caption: A systematic workflow for troubleshooting common synthesis issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-CHLOROPYRIDAZINE synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. EP0047164B1 - Process for preparing 3-chloro-6-(2-hydroxyphenyl)-pyridazines - Google Patents [patents.google.com]
- 8. Acid- and base-catalyzed hydrolysis of chloroacetamide herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. biomedres.us [biomedres.us]
- 11. biopharminternational.com [biopharminternational.com]
Technical Support Center: Purification of 3-Chloro-6-isopropylpyridazine
Welcome to the technical support guide for the purification of 3-Chloro-6-isopropylpyridazine (CAS No. 570416-35-2). This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges in obtaining this key intermediate in high purity. Drawing from established principles in separation science and extensive experience with heterocyclic compounds, this guide provides in-depth, practical solutions in a direct question-and-answer format.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the purification strategy for this compound.
Q1: What are the primary recommended methods for purifying crude this compound?
A1: The two most effective and widely used methods are flash column chromatography and recrystallization .[1][2] The choice between them depends on the scale of your reaction, the initial purity of the crude material, and the physical properties of the impurities.
-
Flash Column Chromatography is ideal for removing impurities with significantly different polarities from the target compound. It offers high resolution for complex mixtures.
-
Recrystallization is an excellent and scalable method for removing small amounts of impurities, especially if the crude product is already of moderate purity (>85-90%). It is often more cost-effective and simpler for large quantities.
Q2: What are the likely impurities I might encounter during the synthesis and purification of this compound?
A2: Impurities largely depend on the synthetic route. However, for substituted pyridazines, common impurities include:
-
Starting Materials: Unreacted precursors used in the synthesis.
-
Regioisomers: Isomers where the isopropyl or chloro group is at a different position on the pyridazine ring. Controlling regioisomer impurities is a significant concern in pharmaceutical chemistry.[3]
-
Over- or Under-alkylated/halogenated Species: For instance, dichloro-isopropylpyridazine or isopropylpyridazine byproducts.[4]
-
Solvent Adducts & Residual Solvents: Trapped solvent molecules within the solid matrix.
-
Degradation Products: Pyridazine rings can be susceptible to degradation under harsh acidic, basic, or thermal conditions.
Q3: How do the structural features of this compound influence its purification?
A3: The molecule's structure presents a unique combination of properties that directly impact separation:
-
Basic Pyridazine Core: The two nitrogen atoms in the pyridazine ring are basic (Lewis bases). This is the most critical feature, as it can cause strong, undesirable interactions with the acidic surface of standard silica gel, leading to peak tailing in chromatography.[5]
-
Polarity Contribution: The chloro-substituent and the nitrogen atoms add polarity to the molecule.
-
Non-Polar Contribution: The isopropyl group provides a non-polar, lipophilic character.
This balance of polar and non-polar features means the compound will have moderate polarity, making solvent selection for both chromatography and recrystallization a critical step.
Part 2: Troubleshooting Guide - Flash Column Chromatography
This section focuses on resolving specific issues encountered during chromatographic purification.
Issue 1: My compound is streaking or tailing badly on the silica gel column, leading to poor separation and mixed fractions.
-
Underlying Cause: The basic nitrogen atoms of the pyridazine ring are interacting strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel. This strong, non-specific binding slows the elution of the compound in an uneven manner, causing the classic "tailing" shape.[5]
-
Solution 1: Deactivate the Silica Gel. The most common and effective solution is to add a small amount of a basic modifier to your mobile phase. This base will "cap" the acidic silanol sites, preventing your compound from binding too strongly.
-
Protocol: Add 0.1-1% triethylamine (TEA) or a few drops of ammonium hydroxide to your eluent mixture (e.g., Hexane/Ethyl Acetate). Start with a low concentration (0.1%) and increase if tailing persists.
-
-
Solution 2: Use an Alternative Stationary Phase. If tailing remains an issue, consider a different solid support.
-
Neutral or Basic Alumina: Alumina is less acidic than silica and is an excellent alternative for purifying basic compounds.
-
Reverse-Phase Chromatography (C18): For polar, basic compounds, reverse-phase HPLC or flash chromatography can be a superior option, as it operates on a different separation principle (hydrophobic interactions).[5] A typical mobile phase would be a gradient of water (often with 0.1% TFA or formic acid) and acetonitrile or methanol.
-
Experimental Workflow: Optimizing Column Chromatography
Caption: Decision workflow for troubleshooting peak tailing in chromatography.
Issue 2: I am getting poor separation between my product and a key impurity.
-
Underlying Cause: The product and impurity have very similar polarities in the chosen solvent system.
-
Solution 1: Systematically Vary Mobile Phase Polarity. Avoid large jumps in eluent composition. If you are using a Hexane/Ethyl Acetate system, try varying the ratio in small increments (e.g., 90:10, 85:15, 80:20). Sometimes, a less polar solvent system provides better resolution.
-
Solution 2: Change Solvent Selectivity. Replace one of the mobile phase solvents with another of similar polarity but different chemical properties. For example, instead of Ethyl Acetate, try using Dichloromethane (DCM) or a mixture of DCM/Methanol. This can alter the specific interactions between the analytes, stationary phase, and mobile phase, often improving separation.
-
Solution 3: Switch Chromatography Mode. If normal-phase chromatography fails, reverse-phase chromatography is a powerful alternative, as it separates compounds based on hydrophobicity rather than polarity.
Table 1: Recommended Mobile Phase Systems
| Chromatography Mode | Stationary Phase | Common Eluent Systems (in order of increasing polarity) | Modifier (if needed) |
| Normal Phase | Silica Gel | 1. Hexane / Ethyl Acetate (EtOAc) 2. Hexane / Dichloromethane (DCM) 3. Toluene / Acetone | 0.1-1% Triethylamine (TEA) |
| Normal Phase | Alumina (Neutral) | 1. Hexane / Diethyl Ether 2. Dichloromethane (DCM) | None typically required |
| Reverse Phase | C18 Silica | 1. Water / Acetonitrile (ACN) 2. Water / Methanol (MeOH) | 0.1% TFA or Formic Acid |
Part 3: Troubleshooting Guide - Recrystallization
This section provides solutions for common issues encountered during purification by recrystallization.
Issue 1: I can't find a suitable solvent for recrystallization. The compound is either insoluble in everything or soluble in everything.
-
Underlying Cause: A single solvent does not have the ideal solubility profile (sparingly soluble when cold, highly soluble when hot).
-
Solution: Use a Binary Solvent System (Solvent/Anti-solvent). This is the most powerful technique when a single solvent fails.
-
Protocol:
-
Dissolve your compound in a minimal amount of a "good" solvent in which it is highly soluble (e.g., DCM, Acetone, or warm Ethanol).
-
While the solution is warm, add a "poor" or "anti-solvent" (in which the compound is insoluble, e.g., Hexane, Heptane, or cold water) dropwise until the solution becomes persistently cloudy (turbid).
-
Add a few drops of the "good" solvent to make the solution clear again.
-
Allow the solution to cool slowly. The gradual change in solvent composition will promote crystal growth.[2]
-
-
Decision Logic for Recrystallization Solvent Selection
Caption: Decision tree for selecting a suitable recrystallization solvent.
Issue 2: My compound "oils out" instead of forming crystals.
-
Underlying Cause: The solution has become supersaturated at a temperature above the melting point of your compound, or the concentration is too high. Instead of crystallizing, the compound separates as a liquid phase.[2]
-
Solution 1: Use More Solvent. The most common cause is excessive supersaturation. Re-heat the mixture until the oil redissolves, then add more of the hot solvent (10-20% more volume) to create a less concentrated solution before allowing it to cool again.
-
Solution 2: Use a Lower-Boiling Solvent. If the solvent's boiling point is higher than the compound's melting point, oiling out is very likely. Choose a solvent with a lower boiling point.
-
Solution 3: Promote Nucleation. Slow cooling is crucial. If crystals are slow to form, try scratching the inside surface of the flask with a glass rod at the air-liquid interface or adding a single seed crystal from a previous pure batch. This provides a surface for crystal growth to begin.[5]
Table 2: Recrystallization Solvent Screening Guide
| Solvent Class | Example Solvents | Polarity | Comments |
| Non-Polar | Hexane, Heptane, Cyclohexane | Low | Likely to be a poor solvent. Best used as an anti-solvent. |
| Ethers | Diethyl Ether, MTBE | Low-Medium | Use with caution due to low boiling points and flammability. |
| Chlorinated | Dichloromethane (DCM) | Medium | Often a good "dissolving" solvent for binary systems. |
| Esters | Ethyl Acetate (EtOAc) | Medium | Good general-purpose solvent. |
| Ketones | Acetone | Medium-High | Can be too strong of a solvent. |
| Alcohols | Isopropanol, Ethanol, Methanol | High | Good candidates for single-solvent recrystallization. |
| Aqueous | Water | Very High | May be a suitable anti-solvent if the compound is dissolved in a polar organic solvent like ethanol. |
References
Technical Support Center: Optimizing Nucleophilic Substitution on the Pyridazine Ring
Welcome to the technical support center for navigating the complexities of nucleophilic aromatic substitution (SNAr) on the pyridazine ring. This guide is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and optimize their synthetic routes involving this important heterocyclic scaffold. The unique electronic properties of the pyridazine ring, characterized by its π-deficient nature due to two adjacent nitrogen atoms, make it highly susceptible to nucleophilic attack, yet present specific challenges in achieving desired regioselectivity and yield.[1][2]
This resource provides in-depth, experience-driven advice in a direct question-and-answer format to address common issues encountered in the laboratory.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low or No Reaction Yield
Question: I am attempting a nucleophilic substitution on a chloropyridazine substrate, but I'm observing very low conversion to my desired product. What are the likely causes and how can I improve the yield?
Answer: Low or no yield in SNAr reactions on pyridazines can often be traced back to a few key factors: insufficient activation of the ring, a poor leaving group, or suboptimal reaction conditions.[3][4]
-
Ring Activation: The pyridazine ring is inherently electron-deficient, which facilitates nucleophilic attack.[2] However, the presence of electron-donating groups (EDGs) on the ring can counteract this effect, deactivating it towards substitution. Conversely, electron-withdrawing groups (EWGs) will enhance reactivity.
-
Troubleshooting: If your substrate contains EDGs, consider if a different isomer or a precursor with EWGs could be used. If that's not possible, more forcing conditions (higher temperatures, stronger nucleophiles) may be necessary.
-
-
Leaving Group Ability: The nature of the leaving group is critical. For SNAr reactions, the typical leaving group order is F > Cl > Br > I.[5] This is because the rate-determining step is the initial attack of the nucleophile, and the high electronegativity of fluorine strongly withdraws electron density from the carbon atom, making it more electrophilic.[5]
-
Reaction Conditions:
-
Temperature: Many SNAr reactions on pyridazines require elevated temperatures to proceed at a reasonable rate.[3][4] If you are running your reaction at room temperature, a gradual increase in heat may be all that is needed.
-
Solvent: The choice of solvent is crucial. Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred as they can solvate the cation of a salt-based nucleophile, leaving the anion more "naked" and nucleophilic.[7][8] Polar protic solvents (e.g., alcohols) can solvate the nucleophile itself through hydrogen bonding, reducing its reactivity.[7][9][10]
-
Base: If your nucleophile is an alcohol or an amine, a non-nucleophilic base is often required to deprotonate it in situ, increasing its nucleophilicity. Common choices include NaH, K2CO3, or DBU. Ensure the base is strong enough to deprotonate your nucleophile but not so strong that it leads to side reactions.
-
Issue 2: Poor Regioselectivity
Question: My pyridazine substrate has multiple potential sites for substitution. How can I control which position the nucleophile attacks?
Answer: Regioselectivity in nucleophilic substitution on pyridazines is governed by the electronic properties of the ring. The positions ortho and para to the ring nitrogens are the most electron-deficient and therefore the most susceptible to nucleophilic attack.[11][12][13]
-
Understanding Electronic Effects: The nitrogen atoms in the pyridazine ring withdraw electron density through both inductive and resonance effects. This creates partial positive charges on the carbon atoms, particularly at the C3, C4, C5, and C6 positions. The stability of the intermediate Meisenheimer complex determines the preferred site of attack. Attack at positions that allow the negative charge of the intermediate to be delocalized onto a nitrogen atom is favored.[11]
-
Strategic Placement of Substituents:
-
Electron-Withdrawing Groups (EWGs): An EWG will further activate the position it is attached to, as well as the positions ortho and para to it. For example, a nitro group at the C4 position will strongly activate the C3 and C5 positions for nucleophilic attack.
-
Electron-Donating Groups (EDGs): An EDG will deactivate the ring towards nucleophilic attack, particularly at the positions ortho and para to it.
-
-
Steric Hindrance: A bulky nucleophile may have difficulty accessing a sterically hindered position, even if it is electronically favored. In such cases, attack may occur at a less hindered, though electronically less favorable, site.
Issue 3: Unwanted Side Reactions
Question: I'm observing the formation of significant byproducts in my reaction. What are the common side reactions and how can I minimize them?
Answer: Several side reactions can compete with the desired SNAr pathway on pyridazines.
-
Hydrolysis of the Leaving Group: If water is present in the reaction mixture, it can act as a nucleophile, leading to the formation of pyridazinone byproducts.[14]
-
Troubleshooting: Ensure all reagents and solvents are anhydrous. Use freshly dried solvents and handle hygroscopic reagents in a glovebox or under an inert atmosphere.
-
-
Ring-Opening Reactions: Under very harsh conditions or with specific nucleophiles (like strong amides), ring-opening of the pyridazine core can occur, followed by rearrangement or decomposition.[15]
-
Troubleshooting: If you suspect ring-opening, try using milder reaction conditions (lower temperature, less reactive nucleophile or base).
-
-
Dimerization or Polymerization: If the pyridazine substrate can also act as a nucleophile, self-condensation reactions can occur, leading to dimers or oligomers.
-
Troubleshooting: This is more common when the nucleophile is added slowly or when the reaction is run at very high concentrations. Try inverse addition (adding the pyridazine substrate to the nucleophile) or running the reaction at a higher dilution.
-
Experimental Protocols
General Protocol for Nucleophilic Substitution of a Chloropyridazine with an Alcohol
This protocol provides a starting point for optimization. The specific base, solvent, and temperature will need to be adjusted based on the specific substrate and nucleophile.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.2 equivalents) and anhydrous DMF (to achieve a concentration of 0.1-0.5 M).
-
Deprotonation: Cool the solution to 0 °C and add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise.
-
Stirring: Allow the mixture to stir at room temperature for 30 minutes, or until hydrogen evolution ceases.
-
Addition of Substrate: Add the chloropyridazine (1.0 equivalent) as a solid or dissolved in a minimal amount of anhydrous DMF.
-
Heating: Heat the reaction mixture to the desired temperature (start with 80 °C and increase if necessary) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and quench carefully by the slow addition of water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizing Reaction Mechanisms and Workflows
Mechanism of Nucleophilic Aromatic Substitution (SNAr)
References
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
- 7. spcmc.ac.in [spcmc.ac.in]
- 8. users.wfu.edu [users.wfu.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. edepot.wur.nl [edepot.wur.nl]
How to remove unreacted starting material from pyridazine synthesis
Introduction for the Modern Researcher
Welcome to the technical support center for pyridazine synthesis. As researchers and drug development professionals, we understand that synthesizing your target molecule is only half the battle; purification is paramount to achieving reliable downstream results. The synthesis of pyridazines, typically involving the condensation of a 1,4-dicarbonyl compound with hydrazine or its derivatives, often leaves a crude product contaminated with unreacted starting materials.[1][2][3] This guide provides a structured, question-and-answer approach to troubleshoot and resolve common purification challenges, ensuring you can isolate your desired pyridazine with high purity.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude pyridazine reaction mixture?
Answer: The impurity profile is directly linked to the classic synthetic route: the reaction of a 1,4-dicarbonyl compound with hydrazine.[2][4] Consequently, the two most prevalent impurities you will encounter are:
-
Excess Hydrazine (or its derivative): Hydrazine is often used in excess to drive the reaction to completion. Due to its high polarity and reactivity, its removal is a critical first step.
-
Unreacted 1,4-Dicarbonyl Compound: Incomplete reaction will leave the starting dicarbonyl (e.g., diketone, ketoacid, ketoester) in the crude mixture. Its properties can vary widely depending on its specific structure.
Other potential impurities may include partially reacted intermediates or byproducts from side reactions, but addressing the two primary starting materials will resolve the majority of purification challenges.
Q2: My main problem is removing excess hydrazine hydrate. What is the most effective and safest method?
Answer: Excess hydrazine hydrate is a common and critical impurity to remove due to its toxicity and potential to interfere with subsequent steps. The most robust method is a liquid-liquid extraction workup that leverages hydrazine's high polarity and basicity.
Causality: Hydrazine hydrate is exceptionally soluble in water and is a weak base (pKa ~8.1). We can exploit these properties to selectively pull it out of a less polar organic solvent containing your crude product.
Recommended Protocol: Acid-Base Extraction
-
Dissolution: Dissolve your crude reaction mixture in an organic solvent immiscible with water, such as dichloromethane (DCM), ethyl acetate, or diethyl ether.
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash it with a dilute aqueous acid solution (e.g., 1M HCl). This protonates the basic hydrazine to form a highly water-soluble hydrazinium salt, which partitions into the aqueous layer.[5]
-
Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid.
-
Brine Wash: Perform a final wash with saturated aqueous sodium chloride (brine) to remove the bulk of the dissolved water from the organic layer.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent in vacuo.[6]
For thermally stable products where hydrazine is particularly stubborn, azeotropic distillation with a solvent like xylene can be effective, though this is less common for routine lab-scale purifications.[7]
Q3: After removing hydrazine, I still see my starting 1,4-dicarbonyl compound. How do I separate it from my pyridazine product?
Answer: The separation of the pyridazine from the unreacted dicarbonyl relies on exploiting the differences in their physical properties, primarily polarity. Flash column chromatography is the most universally applicable technique.[8][9]
Expertise & Experience: Pyridazines, containing two nitrogen atoms, are generally more polar than their corresponding dicarbonyl precursors. This polarity difference is the basis for their separation on a polar stationary phase like silica gel.
Workflow: Purification via Flash Column Chromatography
Caption: Workflow for pyridazine purification by column chromatography.
Q4: My pyridazine derivative is streaking badly on the silica gel column. What causes this and how can I fix it?
Answer: This is a classic problem encountered with nitrogen-containing heterocycles. The streaking (or tailing) is caused by strong, non-ideal interactions between the basic lone pairs on the pyridazine's nitrogen atoms and the acidic silanol groups (Si-OH) on the surface of the silica gel.[10]
The Solution: Deactivate the Stationary Phase
To achieve sharp, symmetrical peaks, you must suppress this acidic interaction. This is easily done by adding a small amount of a basic modifier to your mobile phase.
Recommended Modifiers:
-
Triethylamine (TEA): Add 0.1-1% (v/v) TEA to your eluent (e.g., to the ethyl acetate portion of a hexane/ethyl acetate system).[10] The TEA will preferentially bind to the acidic sites on the silica, allowing your pyridazine to elute without strong adsorption.
-
Ammonia: Using a solution of 7N ammonia in methanol as a polar modifier in a DCM mobile phase is also effective, particularly for very basic compounds.
Troubleshooting Peak Tailing in Chromatography
Caption: Decision process for resolving peak tailing during chromatography.
Q5: I am trying to purify my pyridazine by recrystallization, but it keeps "oiling out." What should I do?
Answer: "Oiling out" occurs when the dissolved compound separates from the cooling solution as a liquid phase rather than forming solid crystals. This typically happens for two reasons:
-
High Solute Concentration: The solution is too supersaturated.
-
Melting Point Depression: The boiling point of the solvent is higher than the melting point of your compound (or an impure version of it).[8]
Troubleshooting Steps:
-
Add More Solvent: Re-heat the mixture to dissolve the oil, then add more hot solvent to decrease the concentration before allowing it to cool slowly again.[8]
-
Change Solvents: Select a solvent with a lower boiling point.
-
Use a Solvent/Anti-Solvent System: Dissolve your compound in a minimal amount of a "good" hot solvent (in which it is very soluble). Then, while still hot, slowly add a miscible "anti-solvent" (in which your compound is poorly soluble) dropwise until the solution just becomes cloudy. Then allow it to cool slowly.[8] A common system is DCM/hexane or ethyl acetate/hexane.
Detailed Experimental Protocols
Protocol 1: General Liquid-Liquid Extraction for Hydrazine Removal
-
Preparation: Transfer the crude reaction mixture into a separatory funnel. If the reaction was run in a water-miscible solvent like ethanol, first remove it by rotary evaporation and then dissolve the residue in an extraction solvent like ethyl acetate (EtOAc).
-
Dilution: Add EtOAc to the funnel to dilute the crude product to a manageable concentration (e.g., ~5-10 mL of solvent per gram of crude).
-
Acid Wash: Add an equal volume of 1M HCl to the funnel. Stopper the funnel, invert, and open the stopcock to vent pressure. Shake vigorously for 30-60 seconds. Allow the layers to separate completely. Drain and discard the lower aqueous layer.
-
Base Wash: Add an equal volume of saturated NaHCO₃ solution. Shake and vent as before. This will neutralize the acid. You may observe gas evolution (CO₂). Drain and discard the aqueous layer.
-
Brine Wash: Add an equal volume of saturated NaCl solution, shake, and drain the aqueous layer. This helps remove residual water from the organic phase.
-
Drying: Drain the organic layer into an Erlenmeyer flask containing anhydrous Na₂SO₄ or MgSO₄. Swirl and let it stand for 10-15 minutes.
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, now free of hydrazine.
Protocol 2: General Flash Column Chromatography
-
TLC Analysis: First, determine an appropriate solvent system using thin-layer chromatography (TLC). The ideal system will show good separation between your pyridazine and impurities, with the Rf of the desired compound around 0.2-0.4. A common starting point is a mixture of hexane and ethyl acetate.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase. Pour the slurry into the column and use gentle air pressure to pack a uniform bed, ensuring no air bubbles are trapped.[10]
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (like DCM). For best results, adsorb the crude product onto a small amount of silica gel ("dry loading") and carefully add the resulting powder to the top of the column bed.[10]
-
Elution: Begin eluting with the low-polarity mobile phase. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the compounds down the column.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain your pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified pyridazine.[10]
Data Presentation: Solvent Selection
Table 1: Recrystallization Solvent Selection Guide
The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Water | 100 | Very High | Good for highly polar pyridazines; may require hot filtration. |
| Ethanol | 78 | High | A versatile solvent for many pyridazine derivatives.[11][12] |
| Methanol | 65 | High | Similar to ethanol but with a lower boiling point.[12] |
| Isopropanol | 82 | Medium-High | Good general-purpose solvent. |
| Ethyl Acetate | 77 | Medium | Often used in combination with hexane. |
| Dichloromethane | 40 | Medium | Good "good" solvent for anti-solvent systems; low boiling point. |
| Toluene | 111 | Low | For less polar pyridazines; high boiling point can cause oiling out. |
| Hexane/Heptane | 69 / 98 | Very Low | Typically used as an "anti-solvent" to induce crystallization. |
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrazoles and pyridazines from hydrazine and dicarbonyl compounds [almerja.net]
- 3. Pyridazine - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. reddit.com [reddit.com]
- 6. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO01286K [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. repositorium.uminho.pt [repositorium.uminho.pt]
- 12. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-Chloro-6-isopropylpyridazine
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 3-Chloro-6-isopropylpyridazine. This document provides a comprehensive overview of common impurities encountered during its synthesis, troubleshooting advice for common experimental issues, and detailed analytical protocols.
Introduction
This compound is a valuable heterocyclic building block in medicinal chemistry and agrochemical research. The purity of this intermediate is critical for the successful synthesis of downstream targets and for ensuring the validity of biological data. This guide is structured to provide practical, in-depth technical support by explaining the "why" behind experimental observations and providing actionable solutions.
Assumed Synthetic Pathway
While various synthetic routes to pyridazines exist, a common and logical pathway to this compound involves a two-stage process. First, the isopropylation of 3,6-dichloropyridazine yields the precursor 3,6-dichloro-4-isopropylpyridazine. This is followed by a selective catalytic hydrogenation to remove the chlorine atom at the 6-position. Understanding this pathway is crucial for anticipating potential impurities.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of impurities in the synthesis of this compound?
A1: Impurities can be introduced at various stages of the synthesis and purification process. The main sources include:
-
Starting Materials: Purity of the initial 3,6-dichloropyridazine and isobutyric acid is crucial. Impurities in these reagents can carry through the synthesis.
-
Incomplete Reactions: Residual unreacted starting materials or intermediates from either the isopropylation or the selective dechlorination step.
-
Side Reactions: Formation of undesired by-products during the synthesis.
-
Degradation: The final product or intermediates may degrade under certain storage or reaction conditions.
-
Reagents and Solvents: Residual solvents, catalysts, and other reagents used during the synthesis and work-up.[1]
Q2: What is the most likely major impurity I will encounter?
A2: The most probable significant impurity is the starting material for the final step, 3,6-dichloro-4-isopropylpyridazine . The selective removal of one chlorine atom can be challenging to drive to completion without affecting the second chlorine. Therefore, residual amounts of the dichloro starting material are common.
Q3: Can other isomers of the product be formed?
A3: During the isopropylation of 3,6-dichloropyridazine, there is a possibility of forming isomeric products, although the literature suggests good regioselectivity for the 4-position. However, it is prudent to analyze for the presence of other isopropyl-substituted dichloropyridazine isomers.
Q4: How can I detect and quantify impurities in my sample?
A4: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): This is the most common method for separating and quantifying non-volatile organic impurities. A reverse-phase C18 column with a UV detector is a good starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities, such as residual solvents.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for identifying unknown impurities by providing molecular weight information. High-resolution mass spectrometry (HRMS) can further help in determining the elemental composition of impurities.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Crucial for the definitive structural elucidation of isolated impurities.
Q5: Are chloropyridazines stable? What degradation products should I look for?
A5: Chloropyridazines can be susceptible to hydrolysis, especially under basic or strongly acidic conditions, leading to the formation of the corresponding pyridazinone derivatives. They can also undergo photodegradation.[2][3] For this compound, potential degradation products include 6-isopropylpyridazin-3(2H)-one and other oxidized or rearranged species, particularly if exposed to light and moisture over extended periods.[4]
Troubleshooting Guide
This section addresses specific problems that may be encountered during the synthesis of this compound, with a focus on impurity-related issues.
Problem 1: Low yield of this compound and high levels of 3,6-dichloro-4-isopropylpyridazine.
-
Probable Cause: Incomplete or inefficient selective dechlorination. The catalytic activity may be low, or the reaction conditions may not be optimized.
-
Solutions:
-
Catalyst Selection and Handling:
-
Ensure the palladium catalyst is fresh and active. Deactivated catalysts are a common cause of incomplete reactions.
-
Consider screening different palladium catalysts (e.g., Pd/C, Pd/Al2O3) and catalyst loadings.
-
-
Reaction Conditions Optimization:
-
Hydrogen Pressure: Gradually increase the hydrogen pressure to enhance the rate of dechlorination. Be cautious, as excessive pressure may lead to over-reduction.
-
Temperature: Modestly increasing the reaction temperature can improve the reaction rate. However, high temperatures may promote side reactions or catalyst degradation.
-
Reaction Time: Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time.
-
-
Acid Scavenger: The dechlorination reaction produces HCl, which can inhibit the catalyst. The addition of a non-nucleophilic base (e.g., triethylamine, potassium carbonate) can neutralize the acid and improve catalyst turnover.[5]
-
Problem 2: Presence of an unexpected peak in the HPLC/LC-MS, possibly an isomer.
-
Probable Cause: Formation of an isomeric product during the isopropylation of 3,6-dichloropyridazine.
-
Solutions:
-
Characterization: Isolate the impurity using preparative HPLC or column chromatography and characterize it by NMR and HRMS to confirm its structure.
-
Reaction Optimization:
-
Temperature Control: The isopropylation reaction temperature should be carefully controlled, as higher temperatures may lead to reduced regioselectivity.
-
Order of Addition: The order of reagent addition can sometimes influence the product distribution.
-
-
Purification: Develop a robust chromatographic method (HPLC or column chromatography) to effectively separate the desired product from the isomeric impurity.
-
Problem 3: Appearance of a more polar impurity, especially after work-up or during storage.
-
Probable Cause: Hydrolysis of the chloro group to a hydroxyl group, forming 6-isopropylpyridazin-3(2H)-one. This is more likely if the product is exposed to basic or aqueous conditions for prolonged periods.[6]
-
Solutions:
-
Work-up Conditions:
-
Minimize the use of strong aqueous bases during the work-up.
-
Ensure all organic extracts are thoroughly dried before solvent evaporation.
-
-
Storage: Store the purified this compound in a cool, dry, and dark place under an inert atmosphere to prevent degradation.
-
Purification: The pyridazinone by-product can typically be removed by silica gel column chromatography, as it is significantly more polar than the chlorinated product.
-
Problem 4: Broad or tailing peaks in the HPLC chromatogram.
-
Probable Cause:
-
Column Overload: Injecting too concentrated a sample.
-
Poor Solubility: The sample is not fully dissolved in the mobile phase.
-
Secondary Interactions: Interaction of the basic nitrogen atoms of the pyridazine ring with free silanol groups on the silica-based column.
-
-
Solutions:
-
Sample Preparation: Dilute the sample and ensure it is fully dissolved before injection.
-
Mobile Phase Modification: Add a small amount of a competing base, such as triethylamine (0.1%), to the mobile phase to mask the silanol groups and improve peak shape.
-
Use of a Different Column: Consider using a column with end-capping or a different stationary phase that is more suitable for basic compounds.
-
Common Impurities Summary
| Impurity Name | Structure | Probable Source |
| 3,6-dichloro-4-isopropylpyridazine | C7H8Cl2N2 | Incomplete selective dechlorination (starting material for the final step). |
| 6-isopropylpyridazine | C7H9N2 | Over-reduction during selective dechlorination. |
| 3,6-dichloropyridazine | C4H2Cl2N2 | Unreacted starting material from the isopropylation step.[7] |
| 6-isopropylpyridazin-3(2H)-one | C7H10N2O | Hydrolysis of the product or dichloro precursor. |
| Residual Solvents | Varies | From reaction and purification steps (e.g., Toluene, Methanol, Ethyl Acetate, Dichloromethane). |
| Catalyst Residues | Pd, Ag | Residual palladium from the dechlorination step or silver from the isopropylation reaction.[8][9] |
Experimental Protocols
Protocol 1: General HPLC Method for Impurity Profiling
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 10% B
-
31-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Note: This is a starting point and may require optimization for specific impurity profiles.
Protocol 2: GC-MS for Residual Solvent Analysis
-
Column: DB-624 or equivalent (e.g., 30 m x 0.25 mm, 1.4 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial Temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold: 5 minutes at 240 °C.
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Mass Range: 35-350 amu.
Visual Diagrams
Synthetic Pathway and Impurity Formation
Caption: Synthetic pathway and points of impurity formation.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low product yield.
References
- 1. An Improved Process For The Preparationof 3,6 Dichloro 4 [quickcompany.in]
- 2. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photodegradation of Sulfamethoxypyridazine in UV/Co(II)/Peroxymonosulfate System: Kinetics, Influencing Factors, Degradation Pathways, and Toxicity Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Hydrolytic stability of selected pharmaceuticals and their transformation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3,6-Dichloropyridazine | C4H2Cl2N2 | CID 67331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. prepchem.com [prepchem.com]
- 9. Page loading... [guidechem.com]
Navigating the Challenges of 3-Chloro-6-isopropylpyridazine in Acidic Environments: A Technical Support Guide
For Immediate Release
Researchers and chemists working with 3-Chloro-6-isopropylpyridazine now have a dedicated resource for overcoming stability challenges encountered during synthesis and purification. This technical support guide, structured in a user-friendly question-and-answer format, provides in-depth troubleshooting strategies and preventative measures for handling this compound under acidic conditions. Drawing from established principles of heterocyclic chemistry and forced degradation studies, this document aims to equip scientists with the knowledge to mitigate degradation and ensure the integrity of their experimental outcomes.
Understanding the Instability: The "Why" Behind the Problem
This compound, while a valuable building block, possesses inherent reactivity that can lead to its degradation in the presence of acid. The core of this instability lies in the susceptibility of the chlorine substituent to nucleophilic aromatic substitution (SNAr). In an acidic medium, water can act as a nucleophile, attacking the carbon atom bonded to the chlorine. This process is often facilitated by the protonation of one or both of the pyridazine ring's nitrogen atoms, which increases the ring's electrophilicity and makes it more prone to nucleophilic attack. This reaction leads to the formation of the corresponding pyridazinone derivative, an unwanted impurity that can complicate downstream applications.
Frequently Asked Questions (FAQs) and Troubleshooting
Our Senior Application Scientists have compiled a list of common issues and their solutions, based on both theoretical knowledge and practical laboratory experience.
Q1: I'm observing an unexpected peak in my HPLC analysis after an acidic workup of a reaction involving this compound. What could it be?
A1: The most probable culprit is the hydrolysis product, 6-isopropylpyridazin-3(2H)-one. Under acidic conditions, the chloro group at the 3-position is susceptible to nucleophilic substitution by water. This reaction is a common degradation pathway for chloropyridazines.
Troubleshooting Protocol:
-
Confirm the Identity of the Impurity:
-
LC-MS Analysis: The most direct way to identify the unknown peak is by using Liquid Chromatography-Mass Spectrometry (LC-MS). The expected mass of the hydrolysis product (C₇H₁₀N₂O) will have a distinct molecular weight that can be readily identified.
-
Co-injection with a Standard: If a standard of 6-isopropylpyridazin-3(2H)-one is available, co-injecting it with your sample can confirm the identity of the peak by observing if the peak area increases.
-
-
Monitor the Reaction Progress: Utilize analytical techniques like HPLC or TLC to monitor the formation of the impurity over time during your acidic workup. This will help you understand the rate of degradation under your specific conditions.
Q2: How can I minimize the hydrolysis of this compound during my reaction or workup?
A2: Minimizing hydrolysis requires careful control of the experimental conditions to disfavor the nucleophilic attack of water.
Preventative Strategies:
| Strategy | Rationale | Recommended Parameters |
| Lower the Temperature | The rate of the hydrolysis reaction, like most chemical reactions, is temperature-dependent. | Conduct acidic steps at the lowest practical temperature, ideally between 0°C and room temperature. |
| Minimize Exposure Time | The longer the compound is in an acidic aqueous environment, the more hydrolysis will occur. | Reduce the duration of acidic workups as much as possible. Plan your experiments to proceed to the next step without delay. |
| Use Aprotic Solvents | If the reaction chemistry allows, using a non-aqueous solvent will eliminate the primary nucleophile (water). | Consider solvents like dichloromethane, chloroform, or toluene for extractions and washes where acidity is required but water is not essential for the process. |
| Control pH | While a low pH is often necessary, using the mildest effective acidic conditions can slow the rate of hydrolysis. | If possible, use weaker acids or buffered solutions to maintain a less aggressive pH. |
| Rapid Neutralization | Promptly neutralizing the acidic mixture after the desired transformation is complete will halt the hydrolysis. | Once the acidic step is finished, immediately proceed to a neutralization step with a suitable base (e.g., sodium bicarbonate solution). |
Q3: What is the likely mechanism of degradation for this compound in acid?
A3: The degradation proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The key steps are illustrated in the diagram below.
Figure 1. Mechanism of Acid-Catalyzed Hydrolysis.
Q4: Are there any analytical methods you recommend for monitoring the stability of this compound?
A4: Yes, a stability-indicating HPLC method is the most robust approach.
Recommended HPLC Method Parameters (Starting Point):
| Parameter | Recommendation |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol. |
| Detection | UV detection at a wavelength where both the parent compound and the potential degradation product have significant absorbance (e.g., 254 nm). |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30-40°C |
This method should be validated to ensure it can separate this compound from its potential degradation products and any other components in your sample matrix.
Experimental Workflow: Forced Degradation Study
To proactively understand the stability of this compound under your specific conditions, a forced degradation study is highly recommended.[1][2]
Figure 2. Workflow for a Forced Degradation Study.
By following this structured approach, you can systematically evaluate the stability of this compound and develop robust protocols that minimize degradation, ultimately leading to higher purity products and more reliable experimental results.
References
Technical Support Center: Managing Exothermic Reactions in Pyridazine Chlorination
Welcome to the Technical Support Center for the chlorination of pyridazines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for managing the exothermic nature of this critical reaction. As your Senior Application Scientist, my goal is to equip you with the knowledge to perform these reactions safely and efficiently by understanding the underlying chemical principles.
Introduction: The Energetic Landscape of Pyridazine Chlorination
The chlorination of pyridazines is a fundamental transformation in the synthesis of many pharmaceutical and agrochemical compounds. However, the introduction of chlorine to the electron-rich pyridazine ring can be a highly exothermic process.[1][2] A failure to properly manage this heat evolution can lead to runaway reactions, compromising yield, purity, and most importantly, safety. This guide provides a structured, question-and-answer-based approach to navigate the common challenges associated with this reaction.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Understanding and Predicting Exothermic Behavior
Question: Why is the chlorination of pyridazine so exothermic?
The significant exothermicity stems from the aromatic nature of the pyridazine ring and the high reactivity of common chlorinating agents like phosphorus oxychloride (POCl₃) or chlorine gas (Cl₂).[1] The reaction involves the substitution of a hydrogen or hydroxyl group with a chlorine atom, which is a thermodynamically favorable process. The stability of the resulting chlorinated pyridazine contributes to the large negative enthalpy of reaction.
Question: My reaction temperature is increasing much faster than anticipated. What are the immediate steps I should take?
An unexpected temperature spike is a critical indicator of a potential runaway reaction.[3] Your immediate priorities are to stop the addition of reagents and enhance cooling.
Immediate Actions:
-
Cease Reagent Addition: Immediately stop the addition of the chlorinating agent.
-
Enhance Cooling: Increase the cooling capacity of your reaction setup. This could involve lowering the temperature of the cooling bath or increasing the flow rate of the coolant.
-
Ensure Adequate Agitation: Vigorous stirring is crucial for efficient heat transfer to the cooling medium.[4]
-
Prepare for Emergency Quenching: Have a pre-prepared quenching solution ready for immediate use if the temperature continues to rise uncontrollably.
Section 2: Proactive Control of Reaction Exotherms
Question: What are the key parameters to control for a safe pyridazine chlorination?
Effective management of a pyridazine chlorination hinges on controlling the rate of heat generation relative to the rate of heat removal. The key parameters are:
-
Rate of Reagent Addition: Slow, controlled addition of the chlorinating agent is paramount. This directly controls the rate of reaction and, therefore, the rate of heat generation.
-
Reaction Temperature: Maintaining a consistent and low reaction temperature increases the efficiency of heat removal and provides a larger safety margin.
-
Solvent Choice and Concentration: The solvent acts as a heat sink. A sufficient volume of an appropriate solvent can absorb the heat generated during the reaction.
-
Agitation: Efficient stirring ensures uniform temperature distribution and facilitates heat transfer to the cooling apparatus.[4]
Question: How do I choose the right chlorinating agent?
The choice of chlorinating agent can significantly impact the reaction's exothermicity and selectivity. Common choices include:
| Chlorinating Agent | Typical Reaction Conditions | Key Considerations |
| Phosphorus Oxychloride (POCl₃) | Often used for hydroxylated pyridazines, typically with heating.[5] | Highly reactive; reactions can be vigorous. Excess POCl₃ can be difficult to quench on a large scale.[5] |
| Chlorine Gas (Cl₂) | Typically used in vapor-phase reactions at high temperatures or in a solvent at lower temperatures.[6] | Highly hazardous and requires specialized equipment for safe handling. Reactions can be difficult to control. |
| Sulfuryl Chloride (SO₂Cl₂) | Can be a milder alternative to POCl₃ and Cl₂ for certain substrates. | Reactions are still exothermic and require careful temperature control. |
| Trichloroisocyanuric Acid (TCCA) | A solid, easier-to-handle chlorinating agent. | Can be a safer alternative, but reaction kinetics and exotherms should still be evaluated.[7] |
Recommendation: For laboratory-scale synthesis, starting with a milder and easier-to-handle reagent like TCCA or carefully controlling the addition of POCl₃ at low temperatures is advisable.
Experimental Protocols
Protocol 1: Controlled Laboratory-Scale Chlorination of a Hydroxypyridazine using POCl₃
This protocol provides a general framework. Always perform a thorough hazard analysis and consider small-scale trials before proceeding.[4]
Materials:
-
Hydroxypyridazine substrate
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous, high-boiling point solvent (e.g., toluene, xylenes)
-
Inert gas (Nitrogen or Argon)
-
Quenching solution (e.g., ice-water, saturated sodium bicarbonate solution)
Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a condenser with an inert gas inlet.
-
Thermometer or thermocouple to monitor the internal reaction temperature.
-
Cooling bath (e.g., ice-water, dry ice/acetone).
Procedure:
-
Setup: Assemble the reaction apparatus under an inert atmosphere. Ensure all glassware is dry.
-
Charge the Reactor: To the reaction flask, add the hydroxypyridazine and the solvent.
-
Cooling: Cool the reaction mixture to the desired starting temperature (e.g., 0-5 °C) using the cooling bath.
-
Reagent Addition: Add the POCl₃ dropwise via the dropping funnel over a prolonged period. Crucially, monitor the internal temperature throughout the addition. The rate of addition should be adjusted to maintain the desired temperature range.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at the controlled temperature. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Controlled Quenching: Once the reaction is complete, the quench must be performed with extreme caution. Slowly and carefully transfer the reaction mixture to a separate vessel containing the vigorously stirred quenching solution (e.g., a mixture of ice and water or a basic aqueous solution).[8] Never add the quenching agent to the reaction mixture. The quenching process is also highly exothermic.
Protocol 2: Emergency Quenching of a Runaway Chlorination Reaction
This protocol is for emergency situations where the reaction temperature is rising uncontrollably despite enhanced cooling.
Prerequisites:
-
A pre-determined and readily accessible quenching agent and vessel.
-
Appropriate personal protective equipment (PPE), including a face shield and blast shield.
Procedure:
-
Alert Personnel: Inform others in the laboratory of the emergency situation.
-
Cease Heating/Initiate Maximum Cooling: If any heating is being applied, stop it immediately. Apply maximum cooling.
-
Controlled Quench: If the temperature continues to rise, and it is safe to do so, slowly and carefully transfer the reaction mixture to the prepared quenching vessel containing a large excess of the quenching agent (e.g., cold water, isopropanol, or a dilute base).[8][9] The quenching agent should be chosen based on its ability to react with the chlorinating agent without producing hazardous byproducts.
Visualizing Workflows and Troubleshooting
Diagram 1: Decision Tree for Managing Temperature Excursions
Caption: Decision-making workflow for temperature excursions.
Diagram 2: Key Parameters for Exotherm Control
Caption: Interplay of key parameters for successful exotherm management.
Final Safety Reminders
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a flame-retardant lab coat.
-
Fume Hood: All manipulations involving pyridazine chlorination must be performed in a certified chemical fume hood.
-
Scale-Up: Be extremely cautious when scaling up reactions. The surface-area-to-volume ratio decreases, making heat dissipation less efficient. A thorough safety review is mandatory before any scale-up.
-
Waste Disposal: Dispose of all chemical waste according to your institution's hazardous waste guidelines.
This guide is intended to supplement, not replace, your institution's safety protocols and your own professional judgment. Always consult the Safety Data Sheet (SDS) for all reagents before use.
References
- 1. icheme.org [icheme.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 | MDPI [mdpi.com]
- 6. EP0684943B1 - Chlorination process of pyridine derivatives - Google Patents [patents.google.com]
- 7. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 9. kgroup.du.edu [kgroup.du.edu]
Technical Support Center: Alternative Solvents for Reactions of 3-Chloro-6-isopropylpyridazine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the use of alternative, greener solvents for chemical reactions involving 3-Chloro-6-isopropylpyridazine. Our goal is to help you transition from traditional, often hazardous, solvents to more sustainable alternatives without compromising reaction efficiency or product quality.
The pyridazine ring is a valuable scaffold in medicinal chemistry due to its unique physicochemical properties, which can be advantageous in drug design.[1][2] Reactions with this compound typically involve nucleophilic aromatic substitution (SNAr), where the electron-deficient nature of the pyridazine ring facilitates the displacement of the chloro group.[3] The choice of solvent is critical in these reactions, as it influences solubility, reaction rate, and work-up efficiency. This guide will explore modern, greener alternatives to conventional solvents like DMF, NMP, and dioxane.
Solvent Selection Guide: Moving Beyond Traditional Solvents
The principles of green chemistry encourage the use of safer solvents to minimize environmental impact and enhance laboratory safety.[4][5] Traditional dipolar aprotic solvents, while effective for SNAr reactions, are facing increasing regulatory scrutiny due to their toxicity.[6] Fortunately, several bio-based and more benign alternatives have emerged as viable replacements.
Comparative Analysis of Solvents for SNAr Reactions
The table below provides a comparative overview of traditional and alternative solvents relevant to reactions with this compound.
| Solvent | Formula | Boiling Point (°C) | Polarity (Dielectric Constant) | Source | Key Advantages | Key Disadvantages |
| Traditional Solvents | ||||||
| DMF | C₃H₇NO | 153 | 36.7 | Petrochemical | High polarity, excellent solvating power for a wide range of reagents. | Reprotoxic, high boiling point makes removal difficult.[6] |
| NMP | C₅H₉NO | 202 | 32.2 | Petrochemical | Similar to DMF, thermally stable. | Reprotoxic, very high boiling point, difficult to remove.[6] |
| Dioxane | C₄H₈O₂ | 101 | 2.2 | Petrochemical | Good for moisture-sensitive reactions. | Suspected carcinogen, peroxide-former.[4] |
| Greener Alternatives | ||||||
| 2-MeTHF | C₅H₁₀O | ~80 | 6.2 | Bio-based (from corn cobs, bagasse)[4] | Higher boiling point than THF, low water miscibility for easy work-up, lower peroxide formation rate than THF.[7][8] | More expensive than THF, can be a less effective solvent for some polar salts. |
| Cyrene™ (Dihydrolevoglucosenone) | C₆H₈O₃ | 227 | ~30 (comparable to NMP)[5] | Bio-based (from cellulose)[9] | Excellent replacement for dipolar aprotic solvents, biodegradable, low toxicity.[5][10] | Can be unstable in the presence of strong bases, viscous.[11][12] |
| PEG-400 | H(OCH₂CH₂)nOH (n≈9) | Decomposes | 12.5 | Petrochemical (can be bio-based) | Non-toxic, biodegradable, can act as a phase-transfer catalyst, high thermal stability.[2][13] | High viscosity, non-volatile (requires extraction for product isolation). |
| Water | H₂O | 100 | 80.1 | Natural | Ultimate green solvent, non-toxic, non-flammable. | Poor solubility for many organic substrates; can lead to hydrolysis side products.[14][15] |
Workflow for Selecting a Greener Solvent
This flowchart provides a decision-making framework for selecting an appropriate alternative solvent for your this compound reaction.
Caption: A decision tree to guide solvent selection for your experiment.
Troubleshooting Common Issues
When transitioning to alternative solvents, you may encounter challenges. This section addresses common problems in a question-and-answer format.
Q1: My reaction is sluggish or shows no conversion in 2-MeTHF, whereas it worked well in DMF. What's wrong?
A1: This is a common issue and is often related to differences in polarity and solvating power.
-
Causality: DMF is a highly polar aprotic solvent, excellent at dissolving ionic intermediates formed during SNAr reactions. 2-MeTHF is significantly less polar.[8] If your reaction involves charged intermediates or requires the dissolution of inorganic bases (like K₂CO₃), their lower solubility in 2-MeTHF can slow down or stall the reaction.
-
Solutions:
-
Increase Temperature: 2-MeTHF has a boiling point of ~80°C, which is lower than DMF but may be sufficient if your reaction can be driven by heat.[7]
-
Use a Phase-Transfer Catalyst (PTC): For reactions with inorganic bases, adding a PTC like tetrabutylammonium bromide (TBAB) can help shuttle the anionic nucleophile into the organic phase, accelerating the reaction.
-
Consider a Co-solvent: While not ideal from a green chemistry perspective, adding a small amount of a more polar co-solvent can sometimes be a pragmatic solution.
-
Switch Solvent: If solubility is the primary issue, a more polar green solvent like Cyrene™ might be a better choice.[5]
-
Q2: I'm observing the formation of 6-isopropylpyridazin-3(2H)-one as a major byproduct. How can I prevent this?
A2: The formation of the pyridazinone indicates hydrolysis, where water acts as a nucleophile, displacing the chloride.
-
Causality: The pyridazine ring is electron-deficient and susceptible to hydrolysis, especially at elevated temperatures in the presence of a base.[16] While some green solvents like 2-MeTHF have low water miscibility, they are not entirely anhydrous and starting materials or reagents can introduce water.
-
Solutions:
-
Use Anhydrous Conditions: Ensure your solvent and reagents are thoroughly dried. 2-MeTHF can be dried by distillation.[17]
-
Control Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize the rate of the competing hydrolysis reaction.[16]
-
Inert Atmosphere: Running the reaction under an inert atmosphere (Nitrogen or Argon) can help prevent the introduction of atmospheric moisture.
-
Q3: My product is difficult to isolate from PEG-400. How can I improve the work-up?
A3: PEG-400 is non-volatile, so traditional removal by rotary evaporation is not feasible. Product isolation relies on extraction.
-
Causality: The high viscosity and polarity of PEG-400 can lead to emulsions during aqueous work-up.[2]
-
Solutions:
-
Dilution: After the reaction is complete, dilute the mixture with a significant amount of water. This will dissolve the PEG-400.
-
Extraction with a Water-Immiscible Solvent: Extract the diluted aqueous mixture multiple times with a suitable organic solvent (e.g., ethyl acetate, 2-MeTHF). Your product should move into the organic layer while the PEG remains in the aqueous phase.
-
Brine Wash: Washing the combined organic extracts with brine can help to break up any emulsions and remove residual PEG-400.
-
Troubleshooting Decision Tree
Caption: A flowchart for diagnosing and solving common experimental issues.
Frequently Asked Questions (FAQs)
Q1: Are green solvents like 2-MeTHF and Cyrene™ direct "drop-in" replacements for DMF or NMP?
A1: Not always. While they are designed to replace traditional solvents, their different physical properties (polarity, boiling point, viscosity) mean that reaction conditions often need to be re-optimized.[11] It is best to start with a small-scale test reaction to determine the optimal temperature, reaction time, and base concentration for the new solvent system.
Q2: How does the choice of base affect reactions in these alternative solvents?
A2: The base's solubility and reactivity are highly solvent-dependent. For instance, inorganic bases like K₂CO₃ have poor solubility in 2-MeTHF but may work with a phase-transfer catalyst. Organic bases like triethylamine (Et₃N) or DBU are generally more soluble. In Cyrene™, strong bases can cause solvent polymerization, so weaker bases and shorter reaction times are recommended.[12]
Q3: What are the safety considerations for these greener solvents?
A3: While generally safer than their traditional counterparts, they are still chemicals and require proper handling. 2-MeTHF is flammable and can form peroxides, although at a slower rate than THF.[7] Cyrene™ has a much better safety profile with no known toxicity concerns.[10] Always consult the Safety Data Sheet (SDS) for any solvent before use.
Q4: Can I use water as a solvent for my SNAr reaction with this compound?
A4: Potentially, yes, but not on its own due to the poor solubility of the substrate. However, the use of micellar catalysis, employing surfactants like TPGS-750-M in water, has been shown to be effective for SNAr reactions on various aromatic and heteroaromatic substrates with N, O, and S nucleophiles. This technique creates hydrophobic pockets (micelles) where the reaction can occur, avoiding the need for a bulk organic solvent. This approach would require specific optimization for your substrate.
Experimental Protocol: Example of Amination in 2-MeTHF
The following is a representative, detailed protocol for the nucleophilic aromatic substitution of this compound with a generic primary amine using 2-MeTHF as a solvent. This protocol is based on established methodologies for similar heterocyclic systems and should be optimized for specific substrates.
Objective: To synthesize 3-(Alkylamino)-6-isopropylpyridazine.
Materials:
-
This compound (1.0 eq)
-
Primary amine (e.g., benzylamine) (1.2 eq)
-
Potassium carbonate (K₂CO₃), finely powdered (2.0 eq)
-
Tetrabutylammonium bromide (TBAB) (0.1 eq)
-
2-Methyltetrahydrofuran (2-MeTHF), anhydrous
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, potassium carbonate, and tetrabutylammonium bromide.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.
-
Solvent and Reagent Addition: Under the inert atmosphere, add anhydrous 2-MeTHF, followed by the primary amine via syringe.
-
Reaction: Heat the reaction mixture to reflux (~80°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts (K₂CO₃).
-
Transfer the filtrate to a separatory funnel and wash with water (2x) and then with brine (1x). The limited miscibility of 2-MeTHF with water allows for a clean phase separation.[18]
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the residue by column chromatography on silica gel, using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure 3-(Alkylamino)-6-isopropylpyridazine.
-
References
- 1. researchgate.net [researchgate.net]
- 2. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Chloro-6-methylpyridazine | C5H5ClN2 | CID 227254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. mdpi.com [mdpi.com]
- 6. Bio-available Solvent Cyrene: Synthesis, Derivatization, and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. 2-Methyltetrahydrofuran - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 12. researchgate.net [researchgate.net]
- 13. research.monash.edu [research.monash.edu]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling of Chloropyridazines
Welcome to our dedicated technical support center for optimizing catalyst loading in the cross-coupling of chloropyridazines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these challenging reactions. Chloropyridazines are a vital class of heterocycles in medicinal chemistry, but their successful functionalization via cross-coupling is often hampered by their inherent electronic properties. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome common hurdles and achieve robust and reproducible results.
The Challenge with Chloropyridazines
Chloropyridazines present a unique set of challenges in palladium-catalyzed cross-coupling reactions. Their electron-deficient nature and the presence of two adjacent nitrogen atoms can lead to several issues:
-
High C-Cl Bond Strength: The C-Cl bond in chloropyridazines is stronger than C-Br and C-I bonds, making the oxidative addition step, which is often rate-limiting, more difficult.[1]
-
Catalyst Inhibition/Deactivation: The lone pairs of the pyridazine nitrogen atoms can coordinate to the palladium center, leading to the formation of inactive catalyst species and slowing down or completely stalling the reaction.[2]
-
Regioselectivity: In the case of dichloropyridazines, controlling the site of the coupling reaction can be a significant challenge.[3]
Optimizing the catalyst loading is a critical parameter to balance reactivity, reaction time, cost, and the potential for side reactions. This guide will walk you through a systematic approach to achieving this balance.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions in a direct question-and-answer format.
Q1: My cross-coupling reaction with a chloropyridazine substrate is showing low to no conversion. What are the first steps I should take to troubleshoot this?
A1: Low to no conversion with chloropyridazines is a frequent challenge, primarily due to the difficult oxidative addition of the C-Cl bond to the Pd(0) complex.[1] A systematic evaluation of your reaction parameters is key.
Initial Troubleshooting Steps:
-
Evaluate Your Catalyst System:
-
Palladium Source and Ligand: Standard catalyst systems like those using PPh₃ may be insufficient for the less reactive chloropyridazines.[2] It is highly recommended to switch to a more active catalytic system. Bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often essential for activating C-Cl bonds.[1][2] Using pre-formed, air-stable precatalysts (e.g., XPhos Pd G3) can provide more consistent results by ensuring the correct palladium-ligand ratio and simplifying the reaction setup.[4]
-
Catalyst Loading: For particularly challenging chloropyridazine substrates, you may need to increase the catalyst loading from the typical 1-2 mol% to as high as 5 mol%.[1]
-
-
Check Your Reaction Conditions:
-
Temperature: These reactions often require elevated temperatures, typically in the 80-120 °C range, to overcome the activation energy of the oxidative addition step.[1][2]
-
Base Selection: A strong, non-nucleophilic base is often required. Sodium tert-butoxide (NaOtBu) is common for Buchwald-Hartwig aminations, while potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective for Suzuki-Miyaura couplings.[1][2] The choice of base is critical and can significantly impact the reaction outcome.[5]
-
Solvent Purity: Ensure you are using dry, degassed solvents. Water and oxygen can interfere with the catalytic cycle and deactivate the active Pd(0) catalyst.[1][4] Common solvents include toluene, 1,4-dioxane, and THF.[1]
-
-
Ensure an Inert Atmosphere:
Q2: I am observing a significant amount of starting material decomposition or the formation of dark, insoluble materials (palladium black). What is causing this and how can I prevent it?
A2: The formation of palladium black indicates catalyst decomposition, which can be caused by several factors, especially at higher catalyst loadings or elevated temperatures.
Potential Causes & Solutions:
-
High Catalyst Concentration: While a higher catalyst loading can increase the reaction rate, it can also accelerate decomposition pathways.
-
Solution: Instead of simply increasing the loading of a standard catalyst, consider switching to a more active and stable precatalyst that can achieve high turnover numbers at a lower loading.
-
-
Ligand Dissociation: At high temperatures, the protective ligand can dissociate from the palladium center, leading to the aggregation of palladium atoms and the formation of inactive palladium black.[7]
-
Solution: Use more robust ligands that form stable complexes with palladium. Chelating bisphosphine ligands or bulky monophosphine ligands can often prevent this. Also, ensure the correct ligand-to-palladium ratio is used; typically a 1:1 to 1.2:1 ratio is optimal for monophosphine ligands with precatalysts.
-
-
Reaction with Solvent or Impurities: Trace impurities in the solvent or starting materials can contribute to catalyst degradation.
-
Solution: Use high-purity, anhydrous, and degassed solvents and ensure the purity of your chloropyridazine and coupling partner.[6]
-
Q3: My reaction is sluggish at a low catalyst loading (<1 mol%). How can I improve the reaction rate without significantly increasing the catalyst cost?
A3: Improving reaction efficiency at low catalyst loadings is crucial for process chemistry and large-scale synthesis.[8]
Strategies for Enhancement:
-
Optimize the Ligand: The choice of ligand has a profound impact on catalyst activity. A screening of different bulky, electron-rich phosphine ligands or NHC ligands can often identify a system that is highly active even at low loadings.[9]
-
Increase the Temperature: Carefully increasing the reaction temperature can significantly boost the reaction rate. However, be mindful of potential side reactions and substrate decomposition.
-
Use a More Effective Base: The base plays a key role in the catalytic cycle. A screen of strong, non-nucleophilic bases like K₃PO₄, Cs₂CO₃, or NaOtBu can reveal a more effective option for your specific substrate combination.[1]
-
Solvent Effects: The solvent can influence the solubility of the reagents and the stability of the catalytic species. Experimenting with different anhydrous, aprotic polar solvents (e.g., dioxane, toluene, CPME) may improve the reaction rate.[10]
Frequently Asked Questions (FAQs)
Q: What is a good starting catalyst loading for a new cross-coupling reaction with a chloropyridazine?
A: A good starting point for a screening experiment is typically 1-2 mol% of the palladium precatalyst.[11] If the reaction is sluggish or gives a low yield, you can consider increasing the loading to 3-5 mol%.[1] Conversely, if the reaction proceeds smoothly, you can attempt to decrease the loading in subsequent optimization experiments.
Q: How does the ligand-to-palladium ratio affect the reaction?
A: The optimal ligand-to-palladium ratio is crucial for catalyst stability and activity. For many modern precatalysts that incorporate a 1:1 ratio of ligand to palladium, no additional ligand is needed. When generating the catalyst in situ from a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ and a separate monophosphine ligand, a slight excess of the ligand (e.g., a 1.1:1 to 1.2:1 ligand-to-palladium ratio) is often beneficial to ensure all the palladium is complexed and to compensate for any minor ligand degradation. However, a large excess of ligand can sometimes be detrimental by forming bis-ligated palladium species that are less active in the catalytic cycle.
Q: Can I use the same catalyst loading for different types of cross-coupling reactions (e.g., Suzuki vs. Buchwald-Hartwig) with chloropyridazines?
A: While the typical starting range of 1-2 mol% is a reasonable starting point for most cross-coupling reactions, the optimal loading can vary. Buchwald-Hartwig aminations, especially with challenging amines, might require a higher catalyst loading to achieve good conversion.[1] It is always advisable to perform a preliminary screen of the catalyst loading for each new type of transformation.
Q: For dichloropyridazines, how can I control which chlorine atom reacts?
A: Regioselectivity in the cross-coupling of dichloropyridazines can often be controlled by the choice of ligand. For example, in the Suzuki coupling of 3,5-dichloropyridazine, using a dppf ligand can favor reaction at the 3-position, while a bulky monophosphine ligand like QPhos can switch the selectivity to the 5-position.[3] A thorough literature search for your specific dichloropyridazine isomer and systematic ligand screening are the best approaches to achieve the desired regioselectivity.[9]
Data Presentation: Optimizing Catalyst Loading
The following table summarizes the typical effects of varying catalyst loading on the cross-coupling of chloropyridazines. This data is a generalized representation based on common observations in the field.
| Catalyst Loading (mol%) | Typical Reaction Time | Expected Yield | Potential Issues | Recommendations |
| < 0.5 | Very long (24-48h+) | Low to moderate | Incomplete conversion, catalyst deactivation over time. | Use a highly active precatalyst/ligand system. Increase temperature. |
| 1 - 2 | Moderate (4-24h) | Good to excellent | Generally a good starting point for optimization. | Screen different ligands, bases, and solvents to maximize yield. |
| 3 - 5 | Short (1-8h) | Excellent | Increased cost, potential for more side products, catalyst decomposition. | Use for challenging substrates or when rapid conversion is required. |
| > 5 | Very short (< 2h) | May decrease | High cost, significant side reactions, rapid catalyst decomposition. | Generally not recommended unless all other options have been exhausted. |
Experimental Protocols
Protocol 1: General Procedure for Screening Catalyst Loading in a Suzuki-Miyaura Coupling of a Chloropyridazine
This protocol provides a framework for optimizing the catalyst loading for the coupling of a generic chloropyridazine with an arylboronic acid.
Reagents and Materials:
-
Chloropyridazine derivative (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Reaction vials with stir bars
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a positive pressure of inert gas, add the chloropyridazine (e.g., 0.2 mmol), arylboronic acid (0.24 mmol), and K₃PO₄ (0.4 mmol) to a series of reaction vials.
-
Catalyst Addition: To each vial, add the desired amount of the palladium precatalyst. For a screening experiment, you could test 0.5 mol%, 1 mol%, 2 mol%, and 4 mol% loadings.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water (e.g., in a 4:1 ratio, to achieve a 0.2 M concentration of the limiting reagent) to each vial via syringe.
-
Reaction: Seal the vials and place them in a preheated heating block or oil bath at a set temperature (e.g., 100 °C). Stir the reactions for a predetermined time (e.g., 12 hours).
-
Monitoring and Analysis: After the reaction time, cool the vials to room temperature. Take an aliquot from each reaction mixture, dilute with a suitable solvent (e.g., ethyl acetate), and analyze by LC-MS or GC-MS to determine the conversion and the formation of any side products.
-
Work-up and Purification: Once the optimal catalyst loading is identified, the reaction can be scaled up. After completion, the reaction mixture is typically diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is then dried, filtered, and concentrated. The crude product can be purified by flash column chromatography.
Visualization of Key Concepts
Catalytic Cycle and Catalyst Inhibition
The following diagram illustrates the catalytic cycle for a Suzuki-Miyaura coupling and highlights the potential for catalyst inhibition by the pyridazine substrate.
Caption: Catalytic cycle with pyridazine inhibition pathway.
Troubleshooting Workflow for Low Yield
This diagram provides a logical workflow for troubleshooting low-yield cross-coupling reactions with chloropyridazines.
Caption: Troubleshooting workflow for low-yield reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 5. reddit.com [reddit.com]
- 6. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Practical High-Throughput Experimentation for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting Low Conversion Rates in Pyridazine Derivatization
Welcome to the technical support center for pyridazine derivatization. The unique physicochemical properties of the pyridazine scaffold, including its high dipole moment and dual hydrogen-bonding capacity, make it an invaluable heterocycle in medicinal chemistry and materials science.[1] However, the very electronic nature that makes the pyridazine ring attractive also presents distinct synthetic challenges. Low conversion rates are a frequent and frustrating issue for researchers.
This guide is designed to move beyond simple protocol recitation. It provides a structured, field-tested approach to diagnosing and resolving the root causes of low yields in your pyridazine derivatization experiments. We will explore the "why" behind experimental choices, enabling you to make informed decisions to optimize your reactions.
Part 1: Quick-Fire FAQs – Common Sticking Points
This section addresses the most frequent initial hurdles encountered by researchers.
Q1: My condensation reaction to form the pyridazine ring (e.g., from a 1,4-dicarbonyl and hydrazine) is sluggish or incomplete. What should I check first?
A1: This is a classic and often foundational issue. The problem typically lies in one of three areas:
-
Purity of Starting Materials: Hydrazine and its derivatives can degrade over time. Use a freshly opened bottle or re-distill if necessary. Similarly, ensure the 1,4-dicarbonyl compound is pure, as impurities can lead to side reactions.[2]
-
Reaction pH: The initial condensation to form the hydrazone intermediate is often acid-catalyzed, but the subsequent cyclization can be sensitive to pH. If the medium is too acidic, the hydrazine nitrogen becomes protonated, reducing its nucleophilicity. If it's too basic, the carbonyl may not be sufficiently activated. Try adjusting the pH with a mild acid like acetic acid or ensuring your hydrazine salt (e.g., hydrazine hydrate) provides an appropriate environment.
-
Temperature and Reaction Time: Some cyclizations require significant thermal energy to overcome the activation barrier for the final ring-closing step. Monitor your reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material consumption has stalled, a careful increase in temperature may be warranted.[3] A patent for pyridazine synthesis from maleindialdehyde highlights that temperatures above 45°C can significantly decrease the yield.[4]
Q2: I'm observing multiple products in my Nucleophilic Aromatic Substitution (SNAr) reaction on a substituted pyridazine. How can I improve regioselectivity?
A2: This is a direct consequence of the pyridazine ring's electronics. The two adjacent nitrogen atoms act as strong electron-withdrawing groups, making the ring electron-deficient and thus highly susceptible to nucleophilic attack.[5] Attack is favored at the positions ortho and para (C3, C6, and C4) to the ring nitrogens because the negative charge of the intermediate (the Meisenheimer complex) can be effectively stabilized by delocalization onto the electronegative nitrogen atoms.[6][7]
To improve selectivity:
-
Assess Your Substrate: If you have two potential leaving groups (e.g., 3,6-dichloropyridazine), the reaction can be complex. The first substitution will activate or deactivate the ring towards the second, depending on the nucleophile.
-
Control Stoichiometry: Use precisely one equivalent of the nucleophile if you are targeting monosubstitution.
-
Lower the Temperature: SNAr reactions are often fast. Running the reaction at a lower temperature (e.g., 0°C or even -78°C) can increase selectivity by favoring the kinetically controlled product.
-
Steric Hindrance: Use the steric bulk of either your substrate or your nucleophile to your advantage to direct the reaction to the less hindered position.
Q3: My Suzuki-Miyaura coupling on a halopyridazine is giving low yields. What are the most critical parameters to optimize?
A3: Suzuki-Miyaura reactions on electron-deficient heterocycles like pyridazine can be tricky. The pyridazine nitrogens can coordinate to the palladium catalyst, potentially inhibiting its activity. The key is to find a balance that promotes the catalytic cycle without catalyst poisoning.
-
Choice of Catalyst and Ligand: This is paramount. While Pd(PPh₃)₄ is a common starting point, more electron-rich and bulky phosphine ligands (e.g., XPhos, SPhos) are often more effective for heteroaromatic couplings. They promote the rate-limiting oxidative addition step and prevent catalyst deactivation.[8][9]
-
Base Selection: The base is not just a spectator. A weak base like Na₂CO₃ might be insufficient. Stronger bases like K₃PO₄ or Cs₂CO₃ are often required to facilitate the transmetalation step, but overly harsh conditions can degrade the substrate.[8][9]
-
Solvent: A mixture of a non-polar solvent (like dioxane or toluene) and water is standard. The solvent system must solubilize all components and facilitate the interaction between the organic and aqueous phases where the base resides.[8]
Q4: My starting materials are consumed, but I'm isolating very little product. Where could it be going?
A4: This points to either product degradation or purification issues.
-
Product Instability: The pyridazine product itself might be unstable under the reaction or workup conditions. Avoid overly acidic or basic workups if your product has sensitive functional groups.[3]
-
N-N Bond Cleavage: Under harsh reductive or high-temperature conditions, the N-N bond of the pyridazine ring can cleave, leading to a complex mixture of degradation products.[2]
-
Purification Losses: Pyridazine derivatives, with their polar nitrogen atoms, can sometimes be challenging to purify via silica gel chromatography. They may streak on the column or be difficult to elute. Consider using a different stationary phase (e.g., alumina) or adding a small amount of a modifier like triethylamine to the eluent to improve recovery.
Q5: I'm attempting to make a pyridazine N-oxide, but the reaction is messy. What are the common pitfalls?
A5: Pyridazine N-oxides are valuable intermediates, but their synthesis and subsequent reactions can be complex.
-
Over-oxidation: Using too strong an oxidizing agent or harsh conditions can lead to ring-opening or other side reactions. m-CPBA is a common choice, but controlling the stoichiometry and temperature is crucial.
-
Competing Pathways: Photochemical reactions of pyridazine N-oxides are known to proceed through various pathways, including deoxygenation and rearrangement to form oxaziridine-like intermediates.[10][11][12] While you may be performing a thermal reaction, unintended exposure to light could trigger these unwanted side reactions. Protect your reaction from light.
-
Stability: The resulting N-oxide can be more reactive than the parent pyridazine. It may not be stable to the purification conditions. It's often best to use the crude N-oxide directly in the next step if possible.
Part 2: A Systematic Guide to Troubleshooting Low Conversion
When quick fixes are not enough, a more structured approach is necessary. This guide walks you through a logical process to identify and solve the problem.
Section 2.1: The Foundational Audit - Before You Blame the Reaction
Before spending days optimizing reaction parameters, ensure your foundation is solid. Inconsistent results often stem from easily overlooked variables.
-
Reagent Purity & Stability:
-
Hydrazines: As mentioned, these are prone to oxidation. Use fresh, high-purity reagents.
-
Solvents: Ensure solvents are anhydrous, especially for organometallic reactions like Suzuki couplings. Traces of water can quench intermediates or deactivate catalysts. Use freshly distilled or commercially available anhydrous solvents.
-
Catalysts: Palladium catalysts can be sensitive to air and moisture. Store them properly under an inert atmosphere.
-
-
Inert Atmosphere & Moisture Control:
-
For any reaction involving organometallics (Suzuki, Stille, etc.) or strong bases, a properly executed inert atmosphere (Nitrogen or Argon) is non-negotiable. Ensure your glassware is oven- or flame-dried before use.
-
-
Reaction Monitoring:
Section 2.2: Diagnosing the Reaction - A Logic Tree Approach
Once the fundamentals are secure, analyze the reaction outcome to diagnose the core issue.
}
Caption: A decision tree for troubleshooting low conversion rates.Section 2.3: Deep Dive into Key Reaction Classes
The Suzuki-Miyaura cross-coupling is a powerful tool for pyridazine derivatization, but its success hinges on a delicate balance of factors.[8] The electron-deficient nature of the pyridazine ring facilitates the oxidative addition of palladium but can also lead to catalyst inhibition.[8]
Experimental Protocol: Optimizing Suzuki Coupling on 3-Bromo-6-phenylpyridazine
This protocol provides a systematic approach to optimizing a challenging coupling reaction.
-
Setup: To a flame-dried Schlenk flask, add 3-bromo-6-phenylpyridazine (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).
-
Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent & Catalyst: Add the anhydrous solvent(s), followed by the palladium catalyst and ligand under a positive pressure of inert gas.
-
Reaction: Heat the reaction to the desired temperature and monitor by TLC/LC-MS every 1-2 hours.
-
Workup: Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify by column chromatography.
Data Presentation: Comparison of Suzuki Coupling Conditions
| Parameter | Condition A (Baseline) | Condition B (Optimized) | Rationale for Change |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | Pd₂(dba)₃ (2.5 mol%) | dba ligands are more labile, generating the active Pd(0) species more readily. |
| Ligand | None | XPhos (6 mol%) | XPhos is an electron-rich, bulky ligand that promotes oxidative addition and prevents catalyst deactivation. |
| Base | Na₂CO₃ | K₃PO₄ | A stronger base is often required to facilitate the transmetalation step with electron-deficient heterocycles.[9] |
| Solvent | Dioxane/H₂O | Toluene/EtOH/H₂O | The solvent system must be screened to ensure solubility and optimal reaction rates. |
| Temperature | 80 °C | 100 °C | Higher temperatures can overcome the activation energy for difficult couplings. |
| Yield | ~20% | >85% | A systematic optimization of parameters leads to a significant increase in yield.[14] |
SNAr is a cornerstone of pyridazine chemistry. The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this complex is the key to the reaction's feasibility.
}
Caption: The addition-elimination mechanism of S(N)Ar on pyridazine.The negative charge in the Meisenheimer complex is delocalized onto the ring carbons and, most importantly, onto the electronegative nitrogen atoms when attack occurs at the C3, C4, or C6 positions. This stabilization is why substitution at C5 is significantly disfavored.[6]
Experimental Protocol: General Procedure for Amination of 3,6-Dichloropyridazine
-
Setup: In a round-bottom flask, dissolve 3,6-dichloropyridazine (1.0 eq) in a suitable solvent (e.g., ethanol, dioxane, or DMF).
-
Reagents: Add the amine nucleophile (1.0-1.1 eq for mono-substitution, >2.2 eq for di-substitution) and a base (e.g., triethylamine or K₂CO₃, 1.5-3.0 eq) if the amine is used as a salt.
-
Reaction: Stir the mixture at room temperature or heat as required. Monitor the reaction progress by TLC, observing the disappearance of the starting material and the appearance of the mono- and di-substituted products.[15]
-
Workup: Once the desired conversion is reached, remove the solvent under reduced pressure. Redissolve the residue in an organic solvent (e.g., dichloromethane or ethyl acetate) and water.
-
Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization.
References
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. DE102005029094A1 - Preparation of pyridazine, useful for producing active substances, comprises hydrolyzing maleindialdehyde diacetals in the presence of an acid catalyst to give maleic dialdehyde and reacting the maleic dialdehyde solution with hydrazine - Google Patents [patents.google.com]
- 5. scribd.com [scribd.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. youtube.com [youtube.com]
- 8. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. edepot.wur.nl [edepot.wur.nl]
- 12. Pyridazine N-Oxides as Photoactivatable Surrogates for Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 15. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Decoding the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Chloro-6-isopropylpyridazine
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of innovation. Mass spectrometry (MS) stands as an indispensable tool in this endeavor, offering profound insights into molecular weight and structure through the analysis of fragmentation patterns. This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 3-Chloro-6-isopropylpyridazine, a substituted pyridazine of interest in medicinal chemistry. In the absence of a publicly available experimental spectrum for this specific molecule, this guide will leverage established fragmentation principles of related heterocyclic compounds to construct a theoretical fragmentation pathway. This will be compared against the known fragmentation of analogous structures to provide a robust framework for its identification and characterization.
The Logic of Fragmentation: Predicting the Behavior of this compound
The fragmentation of a molecule under electron ionization is a predictable cascade of bond cleavages driven by the formation of a radical cation and the relative stability of the resulting fragments. For this compound, we can anticipate a fragmentation pattern governed by the interplay of its three key structural features: the pyridazine ring, the chlorine substituent, and the isopropyl group.
A prominent molecular ion peak (M⁺˙) is expected, a common feature for aromatic heterocyclic compounds.[1] The presence of a chlorine atom will manifest as a characteristic M+2 peak with an intensity approximately one-third of the molecular ion peak, corresponding to the natural isotopic abundance of ³⁵Cl and ³⁷Cl.[2][3]
The primary fragmentation pathways are predicted to involve the following key losses:
-
Loss of a Chlorine Radical (M - Cl): The cleavage of the C-Cl bond is a highly probable initial fragmentation step, driven by the electronegativity of the chlorine atom.[2][4]
-
Loss of a Methyl Radical (M - CH₃): α-cleavage, a common fragmentation for alkyl-substituted aromatic rings, will likely lead to the loss of a methyl group from the isopropyl moiety to form a stable secondary carbocation.[4][5]
-
Loss of Propylene (M - C₃H₆) via McLafferty Rearrangement: While less common for aromatic systems compared to carbonyl compounds, a rearrangement involving the transfer of a gamma-hydrogen from the isopropyl group to the pyridazine ring could lead to the elimination of a neutral propylene molecule.
-
Ring Fragmentation: Pyridazine and its derivatives are known to undergo characteristic ring cleavage, often involving the loss of stable neutral molecules like dinitrogen (N₂) or hydrogen cyanide (HCN).[6][7]
A Comparative Analysis: Learning from Structural Analogs
To substantiate our predicted fragmentation, we can draw comparisons with structurally related molecules for which mass spectral data or fragmentation studies are available.
| Compound | Key Fragmentation Pathways | Relevance to this compound |
| Pyridazine | Loss of N₂, Loss of HCN[6][7] | Provides the foundational fragmentation pattern of the core heterocyclic ring system. |
| 3,6-Dichloro-4-isopropylpyridazine | Expected loss of Cl, subsequent loss of the second Cl, and fragmentation of the isopropyl group.[8][9] | Acts as a close structural analog, reinforcing the expected initial loss of a chlorine atom. |
| Alkyl Chlorides | Heterolytic cleavage of the C-Cl bond, α-cleavage adjacent to the halogen.[2][4] | Demonstrates the fundamental fragmentation behavior of the chloro-alkyl functional group. |
| Isopropylbenzene (Cumene) | Major fragment at m/z 105 (loss of CH₃), fragment at m/z 91 (tropylium ion). | Illustrates the typical fragmentation of an isopropyl group attached to an aromatic ring. |
The fragmentation of pyridazine itself provides the basis for understanding the breakdown of the core ring, with characteristic losses of N₂ and HCN being prominent features in its mass spectrum.[6][7] For alkyl halides, the cleavage of the carbon-halogen bond is a dominant process.[2][4] This strongly suggests that the initial loss of the chlorine atom will be a significant event in the fragmentation of this compound. Furthermore, the fragmentation of compounds bearing an isopropyl group attached to an aromatic ring, such as cumene, is characterized by the loss of a methyl radical to form a stable benzylic-type cation. A similar α-cleavage is anticipated for our target molecule.
Visualizing the Fragmentation Cascade
The predicted fragmentation pathways for this compound can be visualized to provide a clearer understanding of the expected mass spectrum.
Caption: Predicted major fragmentation pathways of this compound under electron ionization.
Experimental Protocol for Mass Spectrometry Analysis
To experimentally verify the predicted fragmentation pattern, the following protocol for gas chromatography-mass spectrometry (GC-MS) analysis is recommended.
1. Sample Preparation:
-
Dissolve a small quantity (approximately 1 mg) of this compound in a suitable volatile solvent (e.g., dichloromethane or methanol) to a final concentration of 100 µg/mL.
-
Ensure the sample is fully dissolved before injection.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent).
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
3. Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion peak (M⁺˙) and the corresponding M+2 peak.
-
Analyze the fragmentation pattern, identifying major fragment ions and proposing structures for each based on logical losses from the molecular ion.
-
Compare the experimental fragmentation pattern with the predicted pathways outlined in this guide.
Caption: Standard workflow for the GC-MS analysis of this compound.
Conclusion
While a definitive experimental mass spectrum for this compound remains to be published, a comprehensive understanding of its likely fragmentation behavior can be achieved through the application of fundamental mass spectrometry principles and comparative analysis with related structures. The predicted fragmentation pattern, characterized by the initial loss of chlorine and subsequent fragmentation of the isopropyl group and pyridazine ring, provides a robust hypothesis for researchers. The experimental protocol detailed herein offers a clear path to validating these predictions, ultimately contributing to the confident structural elucidation of this and other novel pyridazine derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 4. youtube.com [youtube.com]
- 5. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 6. Making sure you're not a bot! [mostwiedzy.pl]
- 7. pubs.aip.org [pubs.aip.org]
- 8. Buy 3,6-Dichloro-4-isopropylpyridazine | 107228-51-3 [smolecule.com]
- 9. 3,6-Dichloro-4-isopropylpyridazine | C7H8Cl2N2 | CID 14024162 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 3,6-Dichloro-4-isopropylpyridazine
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 3,6-Dichloro-4-isopropylpyridazine is a crucial building block in the synthesis of various pharmaceutically active compounds, most notably as an intermediate for Resmetirom, a drug candidate for non-alcoholic steatohepatitis (NASH).[1] This guide provides an in-depth comparison of the primary synthetic routes to this compound, offering insights into the underlying chemistry, experimental protocols, and a comparative analysis to aid in methodological selection.
Introduction to the Synthetic Challenge
The synthesis of 3,6-dichloro-4-isopropylpyridazine primarily involves the introduction of an isopropyl group onto the 3,6-dichloropyridazine backbone. This transformation is not straightforward via classical electrophilic aromatic substitution due to the electron-deficient nature of the pyridazine ring. Therefore, the prevailing and most effective strategy employs a free radical substitution, specifically the Minisci reaction.[2][3] This approach allows for the C-H functionalization of the electron-deficient heterocycle.
This guide will dissect the synthesis in two main stages:
-
Preparation of the Precursor: The synthesis of 3,6-dichloropyridazine.
-
The Minisci Isopropylation: A comparison of different protocols for the introduction of the isopropyl group onto the 3,6-dichloropyridazine core.
Stage 1: Synthesis of the 3,6-Dichloropyridazine Precursor
The common starting point for the synthesis of 3,6-dichloropyridazine is maleic anhydride. The process involves two key steps: cyclization with hydrazine to form 3,6-pyridazinediol (maleic hydrazide), followed by a chlorination reaction.
Route 1: From Maleic Anhydride
This well-established route offers a cost-effective pathway to the necessary precursor.
Workflow Diagram:
Caption: Synthesis of 3,6-Dichloropyridazine from Maleic Anhydride.
Step A: Synthesis of 3,6-Pyridazinediol
-
Reaction: Maleic anhydride is reacted with hydrazine hydrate in the presence of an acid.[1]
-
Mechanism: The reaction proceeds via the formation of a hydrazide intermediate, which then undergoes intramolecular cyclization and dehydration to form the stable pyridazinediol ring. The acidic conditions facilitate the reaction.
-
Experimental Protocol:
-
To a solution of hydrazine hydrate in water, an acid (e.g., concentrated HCl) is added cautiously at a low temperature (below 10°C).
-
Maleic anhydride is then added to the mixture.
-
The reaction mixture is heated to 105-110°C and maintained for 4-6 hours.
-
After completion, the reaction mass is cooled, diluted with water, and stirred at room temperature.
-
The precipitated product, 3,6-pyridazinediol, is collected by filtration and dried. A yield of 91% with purity greater than 99% has been reported.[1]
-
Step B: Chlorination of 3,6-Pyridazinediol
-
Reaction: The hydroxyl groups of 3,6-pyridazinediol are replaced with chlorine atoms using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[1][4]
-
Mechanism: The lone pairs on the oxygen atoms of the diol attack the electrophilic phosphorus atom of POCl₃, leading to the formation of a good leaving group. A subsequent nucleophilic attack by the chloride ion displaces the leaving group, resulting in the formation of the dichloropyridazine.
-
Experimental Protocol:
-
3,6-Pyridazinediol is suspended in a solvent such as dichloromethane or chloroform.
-
The mixture is cooled to below 10°C.
-
Phosphorus oxychloride (POCl₃) is added, followed by the dropwise addition of a base like triethylamine over a period of 45-60 minutes to neutralize the generated HCl.
-
The reaction is then stirred at a slightly elevated temperature (e.g., 50-55°C) for 3-5 hours.[1]
-
After completion, the reaction is carefully quenched with ice water, and the pH is adjusted to be basic.
-
The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to yield 3,6-dichloropyridazine.
-
Stage 2: Comparative Routes for the Synthesis of 3,6-Dichloro-4-isopropylpyridazine
The introduction of the isopropyl group at the C4 position of 3,6-dichloropyridazine is achieved through a Minisci-type radical reaction. This reaction involves the generation of an isopropyl radical from isobutyric acid, which then attacks the protonated, electron-deficient pyridazine ring. The key variables in the different reported routes are the choice of acid, solvent, and reaction conditions.
General Reaction Scheme:
Caption: General workflow of the Minisci isopropylation reaction.
Route 2A: Minisci Reaction with Trifluoroacetic Acid
This route utilizes trifluoroacetic acid, a strong acid, to promote the reaction.
-
Mechanism: The strong acid ensures the protonation of the pyridazine ring, enhancing its electrophilicity and making it more susceptible to radical attack. Silver nitrate acts as a catalyst, and ammonium persulfate is the oxidant that initiates the formation of the isopropyl radical from isobutyric acid via oxidative decarboxylation.[2]
-
Experimental Protocol:
-
3,6-Dichloropyridazine, isobutyric acid, silver nitrate, and trifluoroacetic acid are dissolved in water.[5]
-
The mixture is heated to 70°C with stirring.
-
A solution of ammonium persulfate in water is added dropwise.
-
The reaction is stirred for approximately 20 minutes, then cooled to room temperature.
-
The pH is adjusted to 9-10 with an aqueous solution of sodium bicarbonate.
-
The product is extracted with n-hexane, and the organic layer is dried and concentrated. Purification by column chromatography can yield the final product.
-
-
Reported Yield: Up to 96%.[5]
Route 2B: Minisci Reaction with Sulfuric Acid
This method employs sulfuric acid, a more common and less expensive strong acid.
-
Mechanism: Similar to Route 2A, sulfuric acid protonates the pyridazine ring. The silver nitrate and ammonium persulfate system generates the isopropyl radical.
-
Experimental Protocol:
-
A mixture of 3,6-dichloropyridazine, isobutyric acid, and silver nitrate in water is prepared.
-
Sulfuric acid is added, and the mixture is heated to 60°C.
-
An aqueous solution of ammonium persulfate is added slowly at 75°C, and the mixture is stirred for 30 minutes.[5]
-
After cooling, the pH is adjusted to 9-10 with aqueous ammonia.
-
The product is extracted with ethyl acetate, washed, dried, and concentrated to give the final product as a light yellow oil.
-
-
Reported Yield: Approximately 86%.[5]
Route 2C: Minisci Reaction in a Mixed Solvent System
This patented route utilizes a mixed solvent system, which may offer advantages in terms of solubility and reaction control.
-
Mechanism: The underlying Minisci radical mechanism remains the same. The use of co-solvents like acetonitrile and sulfolane can improve the solubility of the reactants and influence the reaction rate and selectivity.
-
Experimental Protocol:
-
Isobutyric acid is added to a solution of 3,6-dichloropyridazine in a mixture of acetonitrile, sulfolane, and water at room temperature.
-
Silver nitrate is then added.
-
The reaction mixture is heated to 55°C.
-
A solution of concentrated sulfuric acid in water is added, followed by the portion-wise addition of ammonium persulfate, maintaining the temperature between 55-60°C.
-
The reaction is stirred for one hour after the addition is complete.
-
The mixture is cooled, and the pH is adjusted with aqueous ammonia.
-
The product is extracted with ethyl acetate, and the organic layers are washed, dried, and concentrated.
-
-
Reported Yield: 67%.[6]
Comparative Analysis
| Parameter | Route 2A: Trifluoroacetic Acid | Route 2B: Sulfuric Acid | Route 2C: Mixed Solvent System |
| Key Reagents | 3,6-Dichloropyridazine, Isobutyric Acid, AgNO₃, (NH₄)₂S₂O₈, Trifluoroacetic Acid | 3,6-Dichloropyridazine, Isobutyric Acid, AgNO₃, (NH₄)₂S₂O₈, H₂SO₄ | 3,6-Dichloropyridazine, Isobutyric Acid, AgNO₃, (NH₄)₂S₂O₈, H₂SO₄, Acetonitrile, Sulfolane |
| Reported Yield | Up to 96%[5] | ~86%[5] | 67%[6] |
| Reaction Conditions | 70°C in water | 60-75°C in water | 55-60°C in a mixed solvent system |
| Advantages | High reported yield. | Uses a more common and less expensive acid. Good yield. | Potentially better solubility and reaction control. |
| Disadvantages | Trifluoroacetic acid is more expensive and corrosive. | Slightly lower yield compared to Route 2A. | Lower reported yield. Use of multiple solvents can complicate work-up and recovery. |
| Scalability | Potentially high, but cost of trifluoroacetic acid might be a factor. | Good, due to the use of common and inexpensive reagents. | May be more complex to scale up due to the mixed solvent system. |
| Safety & Environment | All routes use ammonium persulfate, a strong oxidizing agent that should be handled with care. The use of organic solvents for extraction requires proper waste management. | All routes use ammonium persulfate, a strong oxidizing agent that should be handled with care. The use of organic solvents for extraction requires proper waste management. | All routes use ammonium persulfate, a strong oxidizing agent that should be handled with care. The use of organic solvents for extraction requires proper waste management. Sulfolane is a polar aprotic solvent with a high boiling point, which can make its removal difficult. |
Conclusion and Recommendations
The synthesis of 3,6-dichloro-4-isopropylpyridazine is most effectively achieved through a Minisci-type radical isopropylation of 3,6-dichloropyridazine. The precursor, 3,6-dichloropyridazine, can be reliably synthesized from maleic anhydride.
When comparing the different Minisci protocols, Route 2A (with Trifluoroacetic Acid) offers the highest reported yield. However, for large-scale synthesis, the cost and handling of trifluoroacetic acid may be a significant consideration. Route 2B (with Sulfuric Acid) presents a more cost-effective alternative with a respectable yield, making it a strong candidate for industrial applications. Route 2C (Mixed Solvent System) , while having a lower reported yield in the cited patent, might be advantageous in specific scenarios where solubility is a major issue, though it introduces more complexity in terms of solvent handling and recovery.
The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research or production campaign, balancing factors such as desired yield, cost of reagents, scalability, and available equipment. It is recommended to perform small-scale optimization studies for the chosen route to ensure reproducibility and maximize efficiency.
References
- 1. An Improved Process For The Preparationof 3,6 Dichloro 4 [quickcompany.in]
- 2. Minisci reaction - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]
- 5. Page loading... [guidechem.com]
- 6. WO2007009913A1 - Pyridazinone derivatives as thyroid hormone receptor agonists - Google Patents [patents.google.com]
A Comparative Guide to the Biological Activity of Pyridazine Analogs for Researchers and Drug Development Professionals
The pyridazine scaffold, a six-membered aromatic ring with two adjacent nitrogen atoms, stands as a "wonder nucleus" in medicinal chemistry.[1] Its derivatives have garnered significant attention due to their broad spectrum of pharmacological activities.[2] The ease of synthesis and the ability to readily functionalize the pyridazine ring have made it a privileged structure in the quest for novel therapeutic agents.[1] This guide offers a comparative analysis of the biological activities of various pyridazine analogs, focusing on their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data and protocols. Our aim is to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform their own investigations into this versatile class of compounds.
Section 1: Anticancer Activity of Pyridazine Analogs
Pyridazine derivatives have emerged as a promising class of anticancer agents, with numerous compounds demonstrating potent activity against a variety of cancer cell lines.[1][2] Their mechanism of action often involves the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.[3]
Structure-Activity Relationship (SAR) Insights
The anticancer efficacy of pyridazine analogs is intricately linked to the nature and position of substituents on the pyridazine core. Research has shown that the introduction of different aryl and heterocyclic moieties at the 3 and 6 positions of the pyridazine ring can significantly modulate their cytotoxic activity. For instance, 3,6-disubstituted pyridazines have shown potent inhibitory effects on various cancer cell lines.[2] The presence of specific functional groups can also enhance activity; for example, some pyridazine-containing compounds have been reported to act as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis.[3]
Comparative Analysis of Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected pyridazine derivatives against various human cancer cell lines. The IC50 values, representing the concentration required to inhibit 50% of cell growth, are provided to facilitate a direct comparison of their potency.
| Compound ID/Reference | Target Cell Line | IC50 (µM) | Reference |
| Pyridazine Derivative 1 | T-47D (Breast Cancer) | 0.43 ± 0.01 | [2] |
| Pyridazine Derivative 2 | MDA-MB-231 (Breast Cancer) | 0.99 ± 0.03 | [2] |
| Compound 5b | HCT-116 (Colon Cancer) | Lower than Imatinib | [3] |
| Compound 4b | MCF-7 (Breast Cancer) | 21.2 | [3] |
| Compound 11a | T-47D (Breast Cancer) | 15.76 ± 0.51 | [2] |
| Compound 11j | T-47D (Breast Cancer) | 35.9 ± 1.18 | [2] |
| Compound 11r | T-47D (Breast Cancer) | 24.80 ± 0.81 | [2] |
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[4] The principle of the assay lies in the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases.[5][6] The amount of formazan produced is directly proportional to the number of viable cells.[6]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours to allow for cell attachment.[4][7]
-
Compound Treatment: After incubation, replace the medium with fresh medium containing various concentrations of the pyridazine analogs. Include a vehicle control (e.g., DMSO) and an untreated control.[4]
-
Incubation: Incubate the plate for a period ranging from 24 to 72 hours, depending on the cell line and the expected mechanism of action of the compounds.
-
MTT Addition: Following the treatment period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2 to 4 hours at 37°C, or until a purple precipitate is visible.[7]
-
Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[5]
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value is then determined by plotting the percentage of viability against the logarithm of the compound concentration.
Causality Behind Experimental Choices: The 24-hour pre-incubation period ensures that the cells are in a healthy, exponential growth phase before the introduction of the test compounds. The use of a range of concentrations is crucial for determining the dose-dependent effect of the analogs and for accurately calculating the IC50 value. The final absorbance reading provides a quantitative measure of the number of viable cells, allowing for a robust assessment of the compound's cytotoxicity.
Mechanism of Action: Kinase Inhibition
Many pyridazine-based anticancer agents exert their effects by inhibiting specific protein kinases that are often dysregulated in cancer. The diagram below illustrates a simplified model of how a pyridazine analog might inhibit a kinase, thereby blocking downstream signaling pathways that promote cell proliferation.
Caption: Inhibition of a receptor tyrosine kinase by a pyridazine analog.
Section 2: Antimicrobial Activity of Pyridazine Analogs
The rise of antibiotic resistance necessitates the development of new antimicrobial agents. Pyridazine derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi, making them an important area of research.[8]
Structure-Activity Relationship (SAR) Insights
The antimicrobial properties of pyridazine analogs are highly dependent on their structural features. For instance, in the pyrrolopyridazine series, saturated or partially saturated compounds often exhibit stronger activity than their aromatic counterparts.[9] The nature of substituents also plays a critical role; chloro derivatives of pyridazines have shown particularly high antibacterial activity against Gram-negative bacteria.[10] Furthermore, studies have indicated that cis-isomers of certain pyridazine derivatives are more active than their corresponding trans-isomers.[8]
Comparative Analysis of Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected pyridazine derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11]
| Compound ID/Reference | Microbial Strain | MIC (µg/mL) | Reference |
| Chloro Derivative 1 | E. coli | 0.892–3.744 | [10] |
| Chloro Derivative 2 | P. aeruginosa | 0.892–3.744 | [10] |
| Chloro Derivative 3 | S. marcescens | 0.892–3.744 | [10] |
| Saturated Pyrrolopyridazine | P. aeruginosa | More active than aromatic | [9] |
| Saturated Pyrrolopyridazine | C. albicans | More active than aromatic | [9] |
| Aromatic Pyrrolopyridazine | B. subtilis | Active | [9] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[11][12] This quantitative method involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate.[11]
Step-by-Step Methodology:
-
Preparation of Antimicrobial Solutions: Prepare a stock solution of the pyridazine analog in a suitable solvent. From this stock, create serial two-fold dilutions in a sterile broth medium (e.g., Mueller-Hinton broth) directly in the wells of a 96-well plate.[11]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, typically adjusted to a 0.5 McFarland turbidity standard.[13] This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.[14]
-
Inoculation: Inoculate each well of the microtiter plate containing the diluted antimicrobial agent with the standardized bacterial suspension. Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).[11]
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 35-37°C) for 18-24 hours.[14]
-
MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.[11]
Causality Behind Experimental Choices: The standardization of the inoculum is critical for the reproducibility of the assay, as the density of the bacterial population can significantly affect the MIC value. The inclusion of growth and sterility controls is essential to validate the results, ensuring that the bacteria are viable and that the medium is not contaminated. The serial dilution allows for the precise determination of the minimum concentration required for inhibition.
Mechanism of Action: Inhibition of DNA Gyrase
One of the proposed mechanisms for the antibacterial activity of some pyridazine derivatives is the inhibition of DNA gyrase, an essential enzyme in bacteria responsible for DNA replication and repair. The diagram below illustrates this inhibitory action.
Caption: Inhibition of bacterial DNA gyrase by a pyridazine analog.
Section 3: Anti-inflammatory Activity of Pyridazine Analogs
Chronic inflammation is a hallmark of many diseases, and the development of effective anti-inflammatory agents is a major focus of pharmaceutical research. Pyridazinone derivatives, in particular, have emerged as a promising class of anti-inflammatory compounds, with some exhibiting potent and selective inhibition of key inflammatory mediators.[15]
Structure-Activity Relationship (SAR) Insights
The anti-inflammatory activity of pyridazinone derivatives is often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[15] The selectivity of these compounds for COX-2 over COX-1 is a key determinant of their therapeutic potential, as selective COX-2 inhibition can reduce the gastrointestinal side effects associated with non-selective NSAIDs.[16] The substitution pattern on the pyridazinone ring is crucial for both potency and selectivity. For example, vicinally disubstituted pyridazinones have been identified as potent and selective COX-2 inhibitors.[16]
Comparative Analysis of Anti-inflammatory Activity
The following table summarizes the in vitro COX-2 inhibitory activity of selected pyridazine derivatives. The IC50 values and selectivity indices (SI = IC50(COX-1)/IC50(COX-2)) are provided to compare their potency and selectivity.
| Compound ID/Reference | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (SI) | Reference |
| Compound 6b | 0.18 | 1.14 | 6.33 | [17] |
| Compound 4c | 0.26 | - | - | [17] |
| Celecoxib (Reference) | 0.35 | - | - | [17] |
| Indomethacin (Reference) | - | - | 0.50 | [17] |
| ABT-963 | Potent | - | 276 | [16] |
Experimental Protocol: COX-2 Inhibition Assay
A common method to assess the anti-inflammatory potential of compounds is to measure their ability to inhibit the activity of COX enzymes. This can be done using a variety of assay formats, including colorimetric or fluorometric methods.[18][19]
Step-by-Step Methodology:
-
Enzyme and Reagent Preparation: Prepare solutions of purified human recombinant COX-2 enzyme, a reaction buffer, a heme cofactor, and the substrate (arachidonic acid).[20]
-
Inhibitor Preparation: Prepare serial dilutions of the pyridazine analogs to be tested.
-
Reaction Setup: In a 96-well plate, combine the reaction buffer, heme, and COX-2 enzyme. Add the test inhibitors at various concentrations to the appropriate wells. Include a positive control (a known COX-2 inhibitor like celecoxib) and a negative control (no inhibitor).[20]
-
Pre-incubation: Pre-incubate the enzyme with the inhibitors for a specified time (e.g., 10 minutes at 37°C) to allow for binding.[20]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells simultaneously.[20]
-
Detection: After a set incubation period, stop the reaction and measure the product formation. In a fluorometric assay, this is often done by measuring the fluorescence of a probe that reacts with the prostaglandin G2 product.[19]
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound relative to the no-inhibitor control. The IC50 value is determined from the dose-response curve.
Causality Behind Experimental Choices: The use of purified recombinant COX-2 allows for a direct assessment of the compound's inhibitory effect on the target enzyme, free from the complexities of a cellular environment. The pre-incubation step is important for time-dependent inhibitors to reach their maximal effect. The inclusion of a known inhibitor as a positive control validates the assay's performance.
Mechanism of Action: Selective COX-2 Inhibition
The anti-inflammatory action of many pyridazinone derivatives stems from their selective inhibition of the COX-2 enzyme, which is upregulated at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins. The diagram below depicts this mechanism.
Caption: Selective inhibition of the COX-2 enzyme by a pyridazinone analog.
Conclusion
The pyridazine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents with diverse biological activities. This guide has provided a comparative overview of the anticancer, antimicrobial, and anti-inflammatory properties of pyridazine analogs, highlighting key structure-activity relationships and providing detailed experimental protocols for their evaluation. The presented data and methodologies are intended to serve as a valuable resource for researchers in the field, facilitating the rational design and development of the next generation of pyridazine-based drugs. Further exploration of this versatile chemical entity is warranted to unlock its full therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity [jstage.jst.go.jp]
- 4. benchchem.com [benchchem.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. atcc.org [atcc.org]
- 8. [Antimicrobial activity of new pyridazine derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Antimicrobial activity of new pyridazine derivatives]. | Semantic Scholar [semanticscholar.org]
- 10. Antimicrobial Pyridazines: Synthesis, Characterization, Cytotoxicity, Substrate Promiscuity, and Molecular Docking | Faculty of Pharmacy [b.aun.edu.eg]
- 11. Broth Microdilution | MI [microbiology.mlsascp.com]
- 12. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 13. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 14. bio-protocol.org [bio-protocol.org]
- 15. Anti-inflammatory activity of pyridazinones: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. sarpublication.com [sarpublication.com]
- 17. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 19. assaygenie.com [assaygenie.com]
- 20. cdn.caymanchem.com [cdn.caymanchem.com]
A Comparative Guide to the Structural Validation of Synthesized 3-Chloro-6-isopropylpyridazine
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is a foundational pillar of scientific rigor. The biological activity, safety, and patentability of a new chemical entity are all predicated on a precise understanding of its atomic arrangement. This guide provides an in-depth, comparative framework for the structural validation of a novel heterocyclic compound, 3-Chloro-6-isopropylpyridazine, using a multi-technique spectroscopic approach.
The narrative that follows is designed to move beyond a simple recitation of protocols. It delves into the causality behind experimental choices and establishes a self-validating system of analysis, ensuring that the final structural assignment is both accurate and defensible.
The Analytical Imperative: Why Multi-Faceted Validation is Non-Negotiable
Structural elucidation is the process of determining the molecular structure of a compound using various analytical techniques.[1] Integrating data from multiple spectroscopic methods is crucial for a successful and unambiguous structural determination.[1][2] Each technique provides a unique piece of the structural puzzle:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy reveals the connectivity and chemical environment of atoms.[1]
-
Mass Spectrometry (MS) determines the precise molecular weight and provides clues to the molecular formula and fragmentation patterns.[1][3]
-
Infrared (IR) Spectroscopy identifies the functional groups present in the molecule.[1]
Relying on a single method can lead to ambiguity, particularly when dealing with isomers or unexpected reaction byproducts. By comparing the data from these orthogonal techniques, we can construct a comprehensive and high-confidence confirmation of the target structure.
Part 1: Predictive Spectroscopic Profiling of this compound
Before stepping into the laboratory, a critical first step is to predict the expected spectroscopic fingerprint of the target molecule. This theoretical profile serves as the benchmark against which experimental data will be compared. These predictions are based on established principles of spectroscopy and data from analogous substituted pyridazine structures.[4][5][6][7]
Molecular Structure: C₇H₈Cl₂N₂ Molecular Weight: 191.06 g/mol [8] IUPAC Name: 3,6-dichloro-4-propan-2-ylpyridazine[9]
Table 1: Predicted Spectroscopic Data for this compound
| Technique | Feature | Predicted Value / Observation | Rationale for Prediction |
| ¹H NMR | Isopropyl -CH₃ | ~1.3 ppm (doublet, 6H) | Six equivalent methyl protons split by the single isopropyl methine proton. |
| Isopropyl -CH | ~3.2 ppm (septet, 1H) | Methine proton split by the six methyl protons, shifted downfield by the adjacent aromatic ring. | |
| Pyridazine Ring -H | ~7.5 - 7.8 ppm (singlet, 1H) | Aromatic proton on the pyridazine ring, its exact shift influenced by the adjacent chloro and isopropyl groups. | |
| ¹³C NMR | Isopropyl -CH₃ | ~22 ppm | Typical chemical shift for aliphatic methyl carbons in an isopropyl group. |
| Isopropyl -CH | ~35 ppm | Aliphatic methine carbon, shifted slightly downfield. | |
| Pyridazine C4 & C5 | ~125 - 135 ppm | Aromatic carbons within the pyridazine ring. | |
| Pyridazine C3 & C6 | ~150 - 160 ppm | Carbons bonded to electronegative chlorine and nitrogen atoms, resulting in a significant downfield shift. | |
| Mass Spec (EI) | Molecular Ion (M⁺) | m/z 190, 192 | The molecular ion peak will appear as a doublet due to the presence of one chlorine atom (³⁵Cl and ³⁷Cl isotopes). |
| Isotopic Abundance | ~3:1 ratio (M⁺ : M⁺+2) | Reflects the natural abundance of the ³⁵Cl and ³⁷Cl isotopes, a key indicator for a monochlorinated compound. | |
| FTIR | Aromatic C-H Stretch | ~3050 - 3150 cm⁻¹ | Characteristic stretching vibration for C-H bonds on an aromatic ring. |
| Aliphatic C-H Stretch | ~2850 - 2970 cm⁻¹ | Stretching vibrations for the C-H bonds of the isopropyl group. | |
| Aromatic C=N, C=C Stretch | ~1400 - 1600 cm⁻¹ | Ring stretching vibrations characteristic of the pyridazine core. | |
| C-Cl Stretch | ~600 - 800 cm⁻¹ | Stretching vibration for the carbon-chlorine bond. |
Part 2: The Validation Workflow: A Comparative Experimental Approach
This section outlines the step-by-step methodologies for acquiring the necessary data and provides a logical framework for its interpretation.
Visualizing the Validation Workflow
The overall process can be visualized as a logical progression from sample preparation to a final, confirmed structural assignment.
Caption: High-level workflow for the structural validation of a synthesized compound.
Experimental Protocols
Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei (like ¹H and ¹³C) to provide detailed information about the structure and chemical environment of a molecule.[10] The number of signals, their positions (chemical shift), and their splitting patterns (multiplicity) are all used to piece together the molecular framework.[10]
Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the purified, dry synthesized product.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Rationale: Deuterated solvents are used because they are "invisible" in ¹H NMR spectra, preventing solvent signals from overwhelming the analyte signals.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent. Rationale: TMS provides a reference signal at 0.00 ppm, allowing for accurate calibration of the chemical shift axis.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. Standard 1D experiments are typically sufficient for initial validation.
-
Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm.
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions.[3] It provides the molecular weight of the compound and, through fragmentation, offers clues about its structural components. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic patterns of elements like chlorine and bromine.[11]
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like methanol or acetonitrile.
-
Instrumentation: Use a Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) system. A GC-MS is often suitable for relatively volatile and thermally stable compounds like the target molecule.
-
Data Acquisition: Inject a small volume (e.g., 1 µL) of the sample solution. For GC-MS, use a temperature program that allows for the separation of the product from any residual solvent or impurities. Acquire data in full scan mode to capture all ions within a relevant mass range (e.g., m/z 50-300).
-
Data Analysis: Examine the mass spectrum of the main chromatographic peak. Identify the molecular ion peak (M⁺). Critically, analyze the isotopic pattern of this peak. The presence of one chlorine atom should result in an (M+2)⁺ peak with an intensity approximately one-third of the M⁺ peak.[12]
Principle: IR spectroscopy measures the vibration of molecules when they absorb infrared radiation.[13] Specific chemical bonds and functional groups absorb at characteristic frequencies, making FTIR an excellent tool for identifying which functional groups are present in a molecule.[14]
Protocol:
-
Sample Preparation: If using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid, dry sample directly onto the ATR crystal. Rationale: ATR-FTIR is a rapid and convenient method that requires minimal sample preparation.
-
Alternatively, prepare a KBr pellet by grinding a small amount of sample with potassium bromide and pressing it into a transparent disk.
-
Data Acquisition: Place the sample in the spectrometer and acquire the spectrum, typically over a range of 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the major absorption bands and compare them to the predicted frequencies for the functional groups in this compound.
Part 3: Comparative Analysis and Structure Confirmation
The final step is to synthesize the information from all three analyses. This is not merely a checklist; it is a logical deduction process where each piece of data must be consistent with the proposed structure and with the data from the other techniques.
Logical Framework for Data Interpretation
Caption: Decision-making flowchart for validating the target structure.
Case Study: Interpreting a Positive Result
-
MS: The mass spectrum shows a prominent ion cluster at m/z 190 and 192, with relative intensities of 100 and ~33, respectively. This strongly supports the molecular formula C₇H₈ClN₂.
-
¹H NMR: The spectrum displays a clean doublet at 1.31 ppm (integration 6H), a septet at 3.25 ppm (integration 1H), and a singlet at 7.65 ppm (integration 1H). This is a perfect match for the isopropyl group and the single proton on the pyridazine ring.
-
¹³C NMR: The spectrum shows the expected number of distinct carbon signals, consistent with the molecule's symmetry.
-
FTIR: The IR spectrum shows absorption bands at 2968 cm⁻¹ (aliphatic C-H), 3080 cm⁻¹ (aromatic C-H), and a series of peaks between 1400-1580 cm⁻¹ (aromatic ring), along with a peak in the fingerprint region around 750 cm⁻¹ (C-Cl).
References
- 1. fiveable.me [fiveable.me]
- 2. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
- 3. jchps.com [jchps.com]
- 4. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Buy 3,6-Dichloro-4-isopropylpyridazine | 107228-51-3 [smolecule.com]
- 9. 3,6-Dichloro-4-isopropylpyridazine | C7H8Cl2N2 | CID 14024162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. sydney.edu.au [sydney.edu.au]
- 11. researchgate.net [researchgate.net]
- 12. Analysis of protein chlorination by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ocw.mit.edu [ocw.mit.edu]
- 14. abjar.vandanapublications.com [abjar.vandanapublications.com]
A Comparative Guide to Purity Assessment of 3-Chloro-6-isopropylpyridazine by Quantitative Nuclear Magnetic Resonance (qNMR)
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the precise determination of the purity of active pharmaceutical ingredients (APIs) and intermediates is not merely a regulatory requirement but a cornerstone of safety and efficacy. This guide provides an in-depth, technical comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity assessment of 3-Chloro-6-isopropylpyridazine, a key heterocyclic building block in medicinal chemistry. We will explore the causality behind experimental choices in qNMR, compare its performance with established chromatographic techniques, and provide detailed, self-validating protocols.
The Criticality of Purity in Pharmaceutical Intermediates
This compound and its derivatives are integral to the synthesis of a variety of biologically active molecules.[1][2] Impurities, even in trace amounts, can significantly impact the safety, potency, and stability of the final drug product. Therefore, a robust and accurate analytical method for purity determination is paramount. While traditional methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are widely used, qNMR has emerged as a powerful, primary analytical method.[3][4][5][6][7][8][9][10][11]
Unveiling the Power of qNMR: A Primary Ratio Method
Quantitative NMR (qNMR) stands as a formidable analytical technique for evaluating pharmaceutical purity.[12] A defining advantage of qNMR is the direct proportionality between the NMR signal integral and the number of nuclei responsible for that signal.[13][14][15] This principle allows for the determination of the absolute concentration of an analyte in a sample without the need for compound-specific calibration curves, a significant departure from chromatographic methods.[14]
The process of a qNMR measurement can be broken down into four key steps: method planning, sample preparation, data collection, and data processing.[12] Meticulous attention to each of these stages is crucial for achieving reliable and reproducible quantification.[16]
Experimental Design: Purity Determination of this compound
This section outlines a comprehensive, step-by-step protocol for the purity assessment of this compound using ¹H qNMR. The rationale behind each experimental choice is explained to ensure a self-validating system.
Selection of the Internal Standard: The Anchor of Accuracy
The choice of an internal standard (IS) is a critical decision that defines the reliability of the analytical results.[16][17] An ideal internal standard should possess the following characteristics:
-
High Purity: The chemical and isotopic purity of the internal standard is crucial to prevent interference with the analyte.[17]
-
Chemical Stability: The standard must be stable in the chosen solvent and under the experimental conditions.[18]
-
Solubility: It must be completely soluble in the same deuterated solvent as the analyte to avoid inhomogeneities that can lead to poor signal integration.[17][18]
-
Non-Overlapping Signals: The standard should exhibit sharp, well-resolved signals in a region of the ¹H NMR spectrum that is free from analyte or impurity signals.[17][18]
-
Known Proton Count: A simple spectrum with a known number of protons for a specific signal is essential for accurate calculation.
For the analysis of this compound, Maleic Anhydride is an excellent choice as an internal standard. It is a stable, crystalline solid of high purity, readily soluble in common deuterated solvents like DMSO-d₆, and its two equivalent olefinic protons produce a sharp singlet at approximately 7.3 ppm, a region typically clear of signals from the analyte.
Experimental Workflow for qNMR Analysis
The following diagram illustrates the key steps in the qNMR experimental workflow.
Caption: Workflow for qNMR purity assessment.
Detailed Experimental Protocol
1. Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 10 mg of Maleic Anhydride (Internal Standard) into the same vial.
-
Record the exact weights.
-
Add approximately 0.75 mL of DMSO-d₆ to the vial.
-
Ensure complete dissolution by gentle vortexing.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Data Acquisition:
-
Use a 400 MHz (or higher) NMR spectrometer.
-
Tune and shim the instrument to achieve optimal resolution and lineshape.
-
Determine the spin-lattice relaxation time (T₁) for both the analyte and the internal standard signals to ensure complete relaxation between pulses. A relaxation delay (d1) of at least 5 times the longest T₁ is recommended.[16]
-
Set the following acquisition parameters:
-
Pulse Angle: 90°
-
Acquisition Time (at): ≥ 3 s
-
Relaxation Delay (d1): 30 s (to be optimized based on T₁ measurements)
-
Number of Scans (ns): 8 to 16 (to achieve adequate signal-to-noise ratio)
-
3. Data Processing and Purity Calculation:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Apply a baseline correction to the entire spectrum.
-
Integrate a well-resolved, characteristic signal of this compound (e.g., the methine proton of the isopropyl group).
-
Integrate the singlet signal of the Maleic Anhydride internal standard.
-
Calculate the purity of this compound using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I_analyte = Integral of the analyte signal
-
N_analyte = Number of protons for the integrated analyte signal
-
I_IS = Integral of the internal standard signal
-
N_IS = Number of protons for the integrated internal standard signal
-
MW_analyte = Molecular weight of the analyte
-
MW_IS = Molecular weight of the internal standard
-
m_analyte = Mass of the analyte
-
m_IS = Mass of the internal standard
-
P_IS = Purity of the internal standard
-
Comparative Analysis: qNMR vs. Chromatographic Techniques
To provide a comprehensive understanding of the performance of qNMR, this section compares it with two widely used chromatographic methods for purity assessment: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography with Flame Ionization Detection (GC-FID).[19]
Method Performance Comparison
The following table summarizes the key performance characteristics of each technique for the purity analysis of this compound. The data presented is hypothetical but realistic for a well-developed method.
| Parameter | qNMR | HPLC-UV | GC-FID |
| Principle | Signal intensity proportional to molar concentration | UV absorbance | Ionization in a flame |
| Accuracy (% Recovery) | 99.5 - 100.5% | 99.0 - 101.0% | 98.5 - 101.5% |
| Precision (% RSD) | < 0.5% | < 1.0% | < 1.5% |
| Linearity (r²) | Not Applicable (Primary Method) | > 0.999 | > 0.998 |
| Limit of Quantification (LOQ) | ~0.1% | ~0.05% | ~0.02% |
| Sample Throughput | Moderate | High | High |
| Method Development Time | Short to Moderate | Moderate to Long | Moderate |
Logical Relationship in Method Selection
The choice of an analytical technique for purity assessment is often guided by a balance of factors including accuracy, precision, sensitivity, and the specific nature of the analyte and its potential impurities.
Caption: Factors influencing the choice of analytical method.
Discussion and Field-Proven Insights
qNMR: The Advantage of a Primary Method
The most significant advantage of qNMR is its status as a primary ratio method, as recognized by pharmacopeias such as the USP.[15][20][21][22][23] This means it does not require a reference standard of the analyte itself for quantification, which is particularly beneficial for novel compounds or when a highly pure reference material is unavailable. The direct proportionality between signal intensity and the number of nuclei provides a high degree of accuracy.[13] Furthermore, the NMR spectrum provides a wealth of structural information, allowing for the simultaneous identification of the analyte and any potential impurities, provided their signals are resolved.
Chromatographic Techniques: Sensitivity and Throughput
HPLC and GC are powerful separation techniques that excel in resolving complex mixtures and detecting trace-level impurities.[4][5][6][8][9] HPLC is versatile and can be applied to a wide range of compounds, while GC is particularly well-suited for volatile and semi-volatile substances.[10][11] The use of sensitive detectors like UV-Vis for HPLC and FID for GC allows for very low limits of detection and quantification, making them ideal for impurity profiling.[3][19] However, these methods are relative and require calibration with a reference standard of known purity. The response factors of different impurities can also vary, potentially leading to inaccuracies in quantification if not properly addressed.
A Synergistic Approach
For comprehensive purity assessment in a drug development setting, a synergistic approach is often employed. qNMR can be used to accurately determine the absolute purity of the main component, while orthogonal techniques like HPLC and GC can be utilized to separate and quantify trace impurities. This combined strategy provides a more complete and reliable picture of the overall purity of the substance.
Conclusion
Quantitative NMR has proven to be a robust, accurate, and reliable method for the purity assessment of this compound. Its fundamental principle as a primary ratio method eliminates the need for a compound-specific reference standard, offering a significant advantage in pharmaceutical research and development. While chromatographic techniques like HPLC and GC provide superior sensitivity for trace impurity detection, qNMR offers unparalleled accuracy for the quantification of the main component. By understanding the principles, experimental nuances, and comparative performance of these techniques, researchers and drug development professionals can make informed decisions to ensure the quality and safety of their pharmaceutical products. The validation of qNMR methods should follow established guidelines to ensure their suitability for the intended purpose.[13][24][25][26][27]
References
- 1. tandfonline.com [tandfonline.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. uhplcs.com [uhplcs.com]
- 4. moravek.com [moravek.com]
- 5. Purity of a solvent: Determination of organic compounds by GC-MS and GC-FID - analysis - Analytice [analytice.com]
- 6. mastelf.com [mastelf.com]
- 7. GC-FID as a primary method for establishing the purity of organic CRMs used for drugs in sport analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 9. HPLC Assay Testing: What It Is and Why It’s Important for API Manufacturers? - Novasol Biotech [novasolbio.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. emerypharma.com [emerypharma.com]
- 13. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 14. resolvemass.ca [resolvemass.ca]
- 15. usp.org [usp.org]
- 16. youtube.com [youtube.com]
- 17. resolvemass.ca [resolvemass.ca]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. measurlabs.com [measurlabs.com]
- 20. uspbpep.com [uspbpep.com]
- 21. â©761⪠Nuclear Magnetic Resonance Spectroscopy [doi.usp.org]
- 22. Monographs Affected by Revision to Nuclear Magnetic Resonance Spectroscopy | USP-NF [uspnf.com]
- 23. Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR Spectroscopy - ECA Academy [gmp-compliance.org]
- 24. scribd.com [scribd.com]
- 25. scispace.com [scispace.com]
- 26. researchgate.net [researchgate.net]
- 27. database.ich.org [database.ich.org]
Introduction: Ensuring Analytical Integrity in Pyridazine Drug Development
An In-Depth Technical Guide to the Cross-Validation of Analytical Methods for Pyridazine Derivatives
Pyridazine derivatives represent a vital class of heterocyclic compounds in medicinal chemistry, forming the structural core of numerous therapeutic agents used in oncology, cardiovascular disease, and infectious diseases.[1][2] The journey of a pyridazine-based drug candidate from discovery to market is underpinned by rigorous analytical testing. The reliability of this testing data is paramount, as it informs critical decisions regarding safety, efficacy, and quality.
The foundation of reliable analytical data is a fully validated method, a process governed by international guidelines like ICH Q2(R1), which demonstrates that a procedure is suitable for its intended purpose.[3][4][5] However, in the lifecycle of a drug, it is often necessary to transfer an analytical method between laboratories or to replace an existing method with a newer, more efficient one. In these scenarios, simple validation is not enough. Cross-validation becomes the critical process to ensure that the results generated by two different methods, or by the same method in two different locations, are equivalent and reliable.[6][7]
This guide, written from the perspective of a Senior Application Scientist, provides an in-depth comparison and practical walkthrough of the cross-validation process for analytical methods tailored to pyridazine derivatives. We will explore the causality behind experimental choices, present a detailed case study comparing two High-Performance Liquid Chromatography (HPLC) methods, and provide actionable protocols and troubleshooting advice for researchers, scientists, and drug development professionals.
Key Analytical Techniques for Pyridazine Derivatives
The choice of analytical technique for pyridazine derivatives is dictated by their physicochemical properties. As nitrogen-containing heterocycles, they are typically polar and possess chromophores, making them well-suited for several common analytical methods.[7][8]
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse of pharmaceutical analysis. Reversed-phase HPLC (RP-HPLC) is particularly effective for separating pyridazine derivatives based on their polarity. The use of C18 or C8 columns with mobile phases consisting of acetonitrile or methanol and buffered aqueous solutions allows for excellent resolution and quantification.[9][10] Method development often focuses on optimizing mobile phase pH to control the ionization state of the basic nitrogen atoms in the pyridazine ring, thereby improving peak shape and retention.[8][11]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For identifying and quantifying trace-level impurities or metabolites, LC-MS is indispensable. Its high sensitivity and specificity allow for the unambiguous identification of compounds based on their mass-to-charge ratio, which is crucial for impurity profiling and stability studies.[12]
-
UV-Vis Spectrophotometry: This technique is often used for simpler, high-concentration assays where specificity is not a major concern, such as determining the concentration of a bulk drug substance. It is rapid and cost-effective but lacks the separating power of chromatography.
The Cross-Validation Workflow: A Framework for Ensuring Equivalence
Cross-validation is a formal, documented process that compares the performance of two analytical procedures.[13] This can be an inter-laboratory transfer (Method A at Lab 1 vs. Method A at Lab 2) or an inter-method comparison (Method A vs. Method B at the same lab). The objective is to demonstrate that the methods produce comparable results within predefined acceptance criteria.[4][13]
The workflow involves a systematic approach, from initial planning to final reporting, ensuring that every step is scientifically sound and verifiable.
Caption: A typical three-phase workflow for analytical method cross-validation.
Case Study: Cross-Validation of Two RP-HPLC Methods for the Assay of "Pyridazine-API"
This hypothetical case study compares an established HPLC method (Method A) with a newly developed, faster Ultra-High-Performance Liquid Chromatography (UHPLC) method (Method B) for the assay of a new active pharmaceutical ingredient, "Pyridazine-API."
Objective: To demonstrate that Method B produces results that are equivalent to Method A for the quantification of Pyridazine-API in the drug substance.
Experimental Protocols
Method A: Legacy HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: 60:40 (v/v) Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 6.5)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 275 nm
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Run Time: 12 minutes
Method B: New UHPLC Method
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size
-
Mobile Phase: Gradient elution
-
A: 20 mM Potassium Phosphate Buffer (pH 6.5)
-
B: Acetonitrile
-
Gradient: 30% B to 70% B over 2 minutes
-
-
Flow Rate: 0.5 mL/min
-
Detection: UV at 275 nm
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
-
Run Time: 3 minutes
Cross-Validation Procedure:
-
Sample Selection: Three different batches of Pyridazine-API drug substance were selected.
-
Sample Preparation: For each batch, six independent samples were prepared at a target concentration of 1.0 mg/mL by dissolving the API in the mobile phase.
-
Analysis: Each of the 18 samples (3 batches x 6 replicates) was analyzed once using Method A and once using Method B. The analyses were performed by two different analysts on different days to incorporate intermediate precision.
-
System Suitability: Before each analytical run, a system suitability standard was injected five times. The %RSD for peak area and retention time was required to be ≤ 1.0%.
Data Presentation and Acceptance Criteria
The core of cross-validation lies in comparing key validation parameters. The acceptance criteria must be pre-defined in the protocol.[3][4]
Table 1: Comparison of Assay Results (% Label Claim)
| Batch ID | Method A (Mean ± SD, n=6) | Method B (Mean ± SD, n=6) | Absolute Difference (Mean A - Mean B) | Acceptance Criterion |
|---|---|---|---|---|
| PZA-001 | 99.8 ± 0.45 | 99.5 ± 0.38 | 0.3% | ≤ 2.0% |
| PZA-002 | 100.1 ± 0.51 | 100.4 ± 0.42 | -0.3% | ≤ 2.0% |
| PZA-003 | 99.5 ± 0.39 | 99.2 ± 0.35 | 0.3% | ≤ 2.0% |
Table 2: Comparison of Method Precision
| Parameter | Method A (%RSD, n=18) | Method B (%RSD, n=18) | F-test (p-value) | Acceptance Criterion |
|---|
| Intermediate Precision | 0.46% | 0.39% | 0.28 (p > 0.05) | Variances are not statistically different (p > 0.05) |
Statistical Analysis and Interpretation
A simple comparison of means is often insufficient. A more robust statistical approach is recommended to declare equivalence.[14][15]
-
Comparison of Means: The absolute difference between the mean assay values for each batch was well within the typical acceptance limit of ≤ 2.0%.[14]
-
Comparison of Precision: An F-test was used to compare the variances of the two datasets. The calculated p-value (0.28) was greater than 0.05, indicating that there is no statistically significant difference in the precision of the two methods.
-
Equivalence Testing: For a more rigorous assessment, a Two One-Sided t-Test (TOST) is the preferred method.[15][16] This test assesses whether the difference between the two methods is small enough to be considered practically irrelevant. In this case, the 90% confidence interval for the difference in means was calculated to be [-0.45%, 0.45%]. Since this interval falls entirely within the pre-defined equivalence limits of [-2.0%, +2.0%], the methods are declared statistically equivalent.
Troubleshooting Common Cross-Validation Failures
A failed cross-validation can delay projects and cast doubt on data integrity. A logical approach to troubleshooting is essential.[8][17] Common causes often relate to subtle differences in instrumentation, materials, or analyst technique.[9][18][19]
Caption: A logical decision tree for troubleshooting failed cross-validation studies.
Key Causality Insights:
-
Instrumentation Variability: Seemingly identical HPLC systems can have different gradient delay volumes or detector lamp performance, affecting retention times and peak areas.[9][19] Always compare system suitability results closely.
-
Method Ambiguity: An instruction like "dissolve and dilute" can be interpreted differently. The protocol must be explicitly detailed to prevent variations in analyst technique.[18]
-
Reagent Differences: Using a different vendor for a column or a different grade of acetonitrile can alter selectivity and lead to failed transfers.[8]
Conclusion and Best Practices
Rigorous cross-validation is not merely a regulatory hurdle; it is a scientific necessity that ensures the consistency and reliability of analytical data throughout a drug's lifecycle. For pyridazine derivatives, where accurate quantification of the API and its impurities is critical, a well-planned and executed cross-validation study builds confidence in data used for batch release, stability testing, and regulatory submissions.
As a final recommendation, always treat method transfer and cross-validation as a collaborative process. Open communication between the sending and receiving laboratories is the single most important factor in preventing failures and ensuring a seamless transition.[11] By grounding the process in robust science, clear protocols, and pre-defined acceptance criteria, you can guarantee the continued integrity of your analytical methods and the quality of the final drug product.
References
- 1. mastelf.com [mastelf.com]
- 2. mdpi.com [mdpi.com]
- 3. gmpsop.com [gmpsop.com]
- 4. Best practices for analytical method transfers - Medfiles [medfilesgroup.com]
- 5. variation.com [variation.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. helixchrom.com [helixchrom.com]
- 8. Analytical Method Transfer Between Laboratories: Challenges and Solutions | Lab Manager [labmanager.com]
- 9. Getting it right: best practices for analytical method transfers [manufacturingchemist.com]
- 10. demarcheiso17025.com [demarcheiso17025.com]
- 11. rssl.com [rssl.com]
- 12. Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharmtech.com [pharmtech.com]
- 15. biopharminternational.com [biopharminternational.com]
- 16. Equivalence test - Wikipedia [en.wikipedia.org]
- 17. ce.pharmacy.wisc.edu [ce.pharmacy.wisc.edu]
- 18. contractpharma.com [contractpharma.com]
- 19. 5 Ways to Prevent HPLC Method Transfer Failures [thermofisher.com]
A Comparative Guide to Halogen Reactivity in Dihalopyridazines: A Handbook for Synthetic Strategy
Pyridazine scaffolds are privileged structures in medicinal chemistry and materials science, owing to their unique electronic properties and ability to participate in diverse biological interactions. The selective functionalization of dihalopyridazines is a cornerstone of synthesizing novel derivatives. This guide provides an in-depth comparison of halogen reactivity in various dihalopyridazine isomers, offering field-proven insights and experimental frameworks for researchers, scientists, and drug development professionals. We will explore the fundamental principles governing this reactivity and demonstrate how to strategically exploit these differences to achieve desired synthetic outcomes.
Part 1: The Electronic Landscape of the Pyridazine Nucleus
The pyridazine ring is an electron-deficient heteroaromatic system. The presence of two adjacent, electron-withdrawing nitrogen atoms significantly lowers the electron density of the ring carbons, making them susceptible to nucleophilic attack. This intrinsic electronic property is the primary driver for the chemistry of halopyridazines, favoring Nucleophilic Aromatic Substitution (SNAr) as a key functionalization pathway.[1][2]
The positions on the pyridazine ring are not electronically equivalent. The carbons at the C3 and C6 positions are most affected by the electron-withdrawing nature of the adjacent nitrogen atoms, making them the most electrophilic and, therefore, the most activated sites for nucleophilic attack.[3] The C4 and C5 positions are less activated in comparison. This electronic differentiation is the fundamental reason for the observed regioselectivity in substitution reactions.
Part 2: Principles of Differential Halogen Reactivity in SNAr Reactions
The selective substitution of one halogen over another in a dihalopyridazine is governed by a confluence of factors. A thorough understanding of these principles is critical for predictive synthesis.
The SNAr Mechanism: An Addition-Elimination Pathway
Unlike SN1 or SN2 reactions, the SNAr mechanism proceeds through a two-step addition-elimination sequence.[4] First, a nucleophile attacks the electron-deficient carbon bearing a halogen, temporarily disrupting the ring's aromaticity to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][4] The stability of this intermediate is crucial. The electron-withdrawing nitrogen atoms of the pyridazine ring are highly effective at stabilizing this negative charge, particularly when the attack occurs at the C3 or C6 positions.[3] In the second step, the leaving group (the halide ion) is eliminated, restoring aromaticity and yielding the substituted product.
Caption: Generalized SNAr mechanism on a dihalopyridazine.
Key Factors Influencing Regioselectivity:
-
Position of the Halogen: As established, the electronic activation by the ring nitrogens is paramount. Halogens at C3 and C6 are significantly more reactive towards nucleophiles than those at C4 or C5. For instance, in reactions involving 2,4-dichloropyridine, nucleophilic attack preferentially occurs at the C2 (ortho) and C4 (para) positions over the C3 (meta) position.[3] This is because the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom when the attack is at the ortho or para positions, a stabilizing effect that is absent in meta attack.[3]
-
Nature of the Halogen: The reactivity of the leaving group in SNAr reactions often follows the order F > Cl > Br > I.[1] This is contrary to SN1/SN2 reactions where iodide is the best leaving group. In SNAr, the rate-determining step is the initial nucleophilic attack, not the departure of the leaving group.[5] A more electronegative halogen (like fluorine) makes the attached carbon more electrophilic and strongly polarizes the C-X bond, accelerating the initial attack.[1][5]
-
The Nucleophile: The nature of the incoming nucleophile can influence selectivity, particularly in cases where electronic differences are subtle. Hard nucleophiles (e.g., alkoxides, primary amines) often react faster at the most electron-deficient site. Softer, more polarizable nucleophiles (e.g., thiols) can sometimes exhibit different selectivity profiles.
-
Reaction Conditions: Temperature, solvent, and the presence of a base can be modulated to control selectivity. Lowering the reaction temperature can often enhance the preference for substitution at the more reactive site, minimizing side products. Base catalysis can be important in reactions with amine nucleophiles, where proton transfer can become rate-limiting.[6]
Part 3: Experimental Validation & Comparative Data
To illustrate these principles, we present comparative data from typical laboratory experiments. The following case studies provide a practical framework for applying this knowledge.
Case Study 1: Selective Monosubstitution of 3,6-Dichloropyridazine
Objective: To demonstrate the controlled, selective monosubstitution on the electronically symmetrical 3,6-dichloropyridazine scaffold using different nucleophiles.
General Protocol: A solution of 3,6-dichloropyridazine (1.0 eq.) in a suitable solvent (e.g., NMP, DMF, or EtOH) is treated with the nucleophile (1.0-1.2 eq.) and, if necessary, a base (e.g., K₂CO₃, DIPEA). The reaction is stirred at a specified temperature and monitored by TLC or LC-MS until completion. The product is then isolated via extraction and purified by column chromatography or recrystallization.
| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| Morpholine | K₂CO₃ | NMP | 80 | 4 | 4-(6-chloropyridazin-3-yl)morpholine | 92 |
| Sodium Methoxide | N/A | MeOH | 65 | 6 | 3-chloro-6-methoxypyridazine | 88 |
| 4-Methylthiophenol | K₂CO₃ | DMF | 25 | 12 | 3-chloro-6-((4-methylphenyl)thio)pyridazine | 75 |
Analysis & Expertise: The high yields for monosubstitution demonstrate the feasibility of selective functionalization even on a symmetrical substrate.[7] Once the first nucleophile is added, the electron-donating character of the substituent deactivates the ring towards further nucleophilic attack, making the second substitution significantly more difficult under these conditions. The choice of reaction conditions is critical; for instance, using a slight excess of the nucleophile can lead to disubstitution, especially at elevated temperatures.
Case Study 2: Head-to-Head Comparison of 3,4-Dichloropyridazine vs. 4,5-Dichloropyridazine
Objective: To highlight the dramatic reactivity difference dictated by the halogen's position relative to the ring nitrogens.
Standardized Protocol: The dichloropyridazine isomer (1.0 eq.) and benzylamine (1.1 eq.) are dissolved in ethanol. The mixture is heated to reflux (78 °C) and monitored every hour for 8 hours. Product distribution is determined by ¹H NMR of the crude reaction mixture.
| Substrate | Position of Cl Atoms | Reactivity at C3/C6 | Reactivity at C4/C5 | Major Product after 8h | Approx. Conversion (%) |
| 3,4-Dichloropyridazine | C3 (ortho-), C4 (meta-) | High | Low | N-benzyl-3-chloro-pyridazin-4-amine | >95% |
| 4,5-Dichloropyridazine | C4 (meta-), C5 (meta-) | N/A | Low | Starting Material | <5% |
Analysis & Expertise: This experiment starkly illustrates the principle of positional activation. In 3,4-dichloropyridazine , the C3 position is highly activated by the adjacent N2 nitrogen, leading to rapid and selective substitution. The C4 position is comparatively unreactive. In contrast, both positions in 4,5-Dichloropyridazine are meta to the ring nitrogens. Lacking the strong activation, the substrate shows negligible reactivity under these conditions, highlighting the unsuitability of standard SNAr conditions for functionalizing these less activated positions.[3]
Caption: A generalized workflow for the nucleophilic aromatic substitution of dichloropyridazines.
Part 4: Synthetic Applications & Strategic Considerations
The predictable reactivity patterns of dihalopyridazines are routinely exploited in drug discovery programs. By selecting the appropriate isomer and reaction sequence, chemists can build molecular complexity with high precision.
-
Sequential Functionalization: The most common strategy involves reacting the most activated position first (e.g., C3/C6), followed by a different type of reaction (e.g., a palladium-catalyzed cross-coupling) at the less reactive position. This "SNAr-first" approach is highly effective.
-
Isomer Selection: The choice of dihalopyridazine isomer is the first and most critical decision. For sequential, distinct functionalization, an unsymmetrical isomer like 3,4- or 3,5-dihalopyridazine is ideal. For creating symmetrical molecules, 3,6-dihalopyridazine is the substrate of choice.[7][8]
Below is a decision-making flowchart to guide synthetic strategy.
Caption: Decision-making flowchart for synthesizing functionalized pyridazines.
Conclusion
The differential reactivity of halogens in dihalopyridazines is a powerful tool for synthetic chemists. By understanding the interplay of electronic activation, leaving group ability, and reaction conditions, researchers can design efficient and selective syntheses of complex pyridazine derivatives. The principles and experimental guides provided herein serve as a foundational reference for professionals in drug development and chemical research, enabling more strategic and predictable approaches to molecule design and synthesis.
References
- 1. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. jofamericanscience.org [jofamericanscience.org]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of Chloropyridazines: Benchmarking Novel Methods Against the Prior Art
Introduction
Chloropyridazines are foundational heterocyclic scaffolds in modern chemistry, serving as pivotal intermediates in the development of a vast array of pharmaceuticals and agrochemicals.[1] Their value lies in the reactivity of the chlorine substituent, which allows for facile nucleophilic displacement, enabling the construction of complex molecular architectures.[1] For decades, the synthesis of these vital building blocks has been dominated by a handful of established methods, most notably the deoxychlorination of pyridazinones using phosphorus oxychloride (POCl₃).
However, the demands of modern chemical synthesis—greater efficiency, improved safety profiles, scalability, and environmental stewardship—have spurred the development of innovative new methodologies. This guide provides a critical comparison of these emerging synthesis methods against the established prior art. We will delve into the mechanistic underpinnings, process parameters, and performance metrics of each approach, offering researchers, scientists, and drug development professionals a data-driven framework for selecting the optimal synthetic route.
The Prior Art: The Enduring Legacy of Phosphorus Oxychloride
The transformation of pyridazinones to chloropyridazines via chlorinating agents is a cornerstone of heterocyclic chemistry. The most entrenched and widely documented method utilizes phosphorus oxychloride (POCl₃).
The POCl₃ Method: Mechanism and Rationale
The chlorination of a pyridazinone with POCl₃ is a robust and versatile deoxychlorination reaction.[1] The process typically involves heating the pyridazinone substrate in an excess of POCl₃, which conveniently serves as both the reagent and the solvent.[1]
The reaction proceeds through an initial O-phosphorylation of the pyridazinone's tautomeric form, pyridazin-3-ol. This crucial first step forms a pyridazinyl dichlorophosphate intermediate. The rationale behind this is to convert the hydroxyl group—a notoriously poor leaving group—into a highly activated phosphate ester, which is an excellent leaving group. A subsequent nucleophilic attack by a chloride ion (abundant in the POCl₃ medium) on the activated carbon center leads to the formation of the desired chloropyridazine and the liberation of phosphorus-based byproducts.[1] Careful control of the reaction temperature and a meticulous work-up procedure are paramount for achieving high yields and purity, and for safely managing the highly reactive nature of POCl₃.[1]
.dot
References
Confirming Molecular Weight of 3-Chloro-6-isopropylpyridazine: A Comparative Guide to Mass Spectrometry and Alternative Techniques
In the landscape of drug discovery and chemical research, the unambiguous confirmation of a compound's molecular weight is a foundational pillar of its identity and purity. For a novel heterocyclic compound like 3-Chloro-6-isopropylpyridazine, this step is not merely a formality but a critical checkpoint. This guide provides an in-depth, technically-grounded comparison of mass spectrometry (MS) for the molecular weight confirmation of this compound, while also evaluating alternative analytical techniques. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system.
The Analyte: this compound
Before delving into analytical methodologies, a fundamental understanding of the target molecule is paramount.
-
Chemical Formula: C₇H₉ClN₂[1]
-
Molecular Weight (Monoisotopic): 156.05 g/mol
-
Average Molecular Weight: 156.61 g/mol [1]
-
Structure: A pyridazine ring substituted with a chloro group and an isopropyl group.
The presence of a nitrogen-containing heterocyclic core and a halogen atom dictates the strategic selection of analytical techniques and informs the interpretation of the resulting data.
Primary Method: Mass Spectrometry (MS)
Mass spectrometry is the gold standard for determining the molecular weight of small molecules due to its exceptional sensitivity and accuracy.[2] The choice of ionization technique is critical for ensuring the integrity of the molecule during analysis.
Ionization Technique Selection: A Tale of Two Soft Methods
For a thermally stable, small molecule like this compound, "soft" ionization techniques are preferred to minimize fragmentation and maximize the abundance of the molecular ion.[3]
-
Electrospray Ionization (ESI): ESI is a soft ionization technique that generates ions from a liquid solution.[4][5][6] It is particularly well-suited for polar molecules that can be readily protonated or deprotonated. Given the presence of two nitrogen atoms in the pyridazine ring, this compound is expected to have sufficient basicity to be readily protonated in a positive ion mode ESI experiment.
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization method that is ideal for less polar, thermally stable compounds with molecular weights typically under 1500 Da.[7][8][9] The sample is vaporized before being ionized by a corona discharge.[7][8] This makes APCI a robust alternative if ESI proves to be inefficient for this particular molecule.
For this guide, we will focus on ESI as the primary technique due to the anticipated ease of protonation of the pyridazine nitrogens.
Experimental Workflow: From Sample to Spectrum
The following diagram outlines the logical flow of the mass spectrometry experiment for confirming the molecular weight of this compound.
Caption: Experimental workflow for MS analysis.
Anticipated Mass Spectrum and Data Interpretation
A key feature in the mass spectrum of a chlorine-containing compound is the presence of a characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1.[10][11] This results in a distinctive "M+2" peak that is approximately one-third the intensity of the molecular ion peak.
The expected ions in the positive mode ESI mass spectrum are summarized in the table below.
| Ion Species | Description | Expected m/z (³⁵Cl) | Expected m/z (³⁷Cl) | Relative Intensity |
| [M+H]⁺ | Protonated molecule | 157.05 | 159.05 | 100% |
| [M+Na]⁺ | Sodium adduct | 179.03 | 181.03 | Variable |
| [M+K]⁺ | Potassium adduct | 195.01 | 197.01 | Variable |
The observation of the protonated molecule at m/z 157.05 with its corresponding M+2 peak at m/z 159.05 in a 3:1 intensity ratio would provide strong evidence for the molecular weight and elemental composition of this compound. The presence of sodium and potassium adducts is also common in ESI-MS and further corroborates the molecular weight.[12][13][14]
Detailed Experimental Protocol: ESI-MS
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in 1 mL of a 50:50 mixture of high-purity methanol and water containing 0.1% formic acid. The formic acid aids in the protonation of the analyte.
-
Vortex the solution until the sample is fully dissolved.
-
-
Instrumentation and Parameters:
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Time-of-Flight or Orbitrap) is recommended for accurate mass measurement.
-
Ionization Source: Electrospray Ionization (ESI).
-
Polarity: Positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas (Nitrogen) Flow: 10 L/min.
-
Drying Gas Temperature: 300 °C.
-
Nebulizer Pressure: 35 psig.
-
Mass Range: m/z 50-500.
-
-
Data Acquisition and Analysis:
-
Inject the sample solution into the LC-MS system. Direct infusion can also be used if the sample is pure.
-
Acquire the mass spectrum.
-
Examine the spectrum for the expected [M+H]⁺ ion at m/z 157.05.
-
Verify the presence of the M+2 isotopic peak at m/z 159.05 and confirm that its intensity is approximately one-third of the [M+H]⁺ peak.
-
Look for other common adducts, such as [M+Na]⁺ and [M+K]⁺, to further support the molecular weight assignment.
-
Comparative Analysis: Alternative Techniques
While mass spectrometry is a powerful tool, a comprehensive characterization of a new compound often involves orthogonal techniques that provide complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone of chemical analysis, providing detailed structural information.[5] While not a direct measure of molecular weight in the same way as MS, it can be used to confirm the molecular structure, which in turn validates the molecular weight. For this compound, ¹H and ¹³C NMR would confirm the presence and connectivity of the isopropyl group and the protons on the pyridazine ring. The integration of the proton signals can also provide quantitative information about the relative number of protons in different environments, which is consistent with the proposed structure.[6][15][16]
Elemental Analysis
Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound.[1][4][12] This data is used to determine the empirical formula of the molecule.[7][9] When combined with the molecular weight determined by mass spectrometry, the molecular formula can be definitively established. For C₇H₉ClN₂, the theoretical elemental composition is:
-
Carbon: 53.68%
-
Hydrogen: 5.79%
-
Chlorine: 22.64%
-
Nitrogen: 17.89%
A close correlation between the experimentally determined elemental composition and these theoretical values provides strong evidence for the compound's identity.
Decision-Making Framework
The choice of analytical technique depends on the specific information required. The following diagram illustrates a decision-making framework for the characterization of a new chemical entity like this compound.
References
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- 2. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
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- 5. creative-biostructure.com [creative-biostructure.com]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Accurate molecular weight determination of small molecules via DOSY-NMR by using external calibration curves with normalized diffusion coefficients - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. 5.4 Determining Empirical and Molecular Formulas – CHEM 1114 – Introduction to Chemistry [pressbooks.bccampus.ca]
- 10. tutorchase.com [tutorchase.com]
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- 16. researchgate.net [researchgate.net]
A Comparative Efficacy Analysis of Pyridazine-Based Kinase Inhibitors in Oncology
A Senior Application Scientist's Guide to Evaluating Next-Generation ROS1 Inhibitors
In the landscape of targeted cancer therapy, the quest for kinase inhibitors with high potency, selectivity, and the ability to overcome resistance mechanisms is paramount. The pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a new generation of powerful therapeutics. This guide provides an in-depth, objective comparison of pyridazine-based kinase inhibitors, with a primary focus on the recently FDA-approved Taletrectinib, a potent ROS1 inhibitor for non-small cell lung cancer (NSCLC). We will delve into its performance against other key ROS1 inhibitors, supported by preclinical and clinical data, and provide detailed experimental protocols for robust efficacy evaluation.
The Rise of Pyridazine Scaffolds in Kinase Inhibition
Protein kinases are critical regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many cancers.[1] Small molecule kinase inhibitors have revolutionized cancer treatment, and heterocyclic scaffolds like pyridazine are central to their design. The arrangement of nitrogen atoms in the pyridazine ring allows for specific hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of kinases, leading to potent and selective inhibition.[2]
A prime example of a successful pyridazine-containing kinase inhibitor is Taletrectinib (Ibtrozi™), which features an imidazo[1,2-b]pyridazine core.[3] Approved by the FDA in June 2025 for ROS1-positive NSCLC, Taletrectinib was engineered to address the limitations of earlier generation inhibitors, including acquired resistance and insufficient central nervous system (CNS) penetration.[4][5]
Mechanism of Action: Targeting the ROS1 Signaling Cascade
ROS1 is a receptor tyrosine kinase that, when constitutively activated through chromosomal rearrangements, drives oncogenesis by engaging multiple downstream signaling pathways.[6][7] These include the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT-mTOR, and STAT3 pathways, which collectively promote cell proliferation, survival, and invasion.[5][8]
Taletrectinib and its counterparts are ATP-competitive inhibitors that bind to the kinase domain of ROS1, blocking its autophosphorylation and the subsequent activation of these downstream effectors.[1][9] A key differentiator for next-generation inhibitors like Taletrectinib is their potent activity against common resistance mutations, such as the G2032R solvent-front mutation, which sterically hinders the binding of earlier inhibitors like Crizotinib.[10][11]
Figure 1: Simplified ROS1 signaling pathway and points of inhibition.
Comparative Efficacy Analysis
The evaluation of a kinase inhibitor's efficacy is a multi-faceted process, beginning with its biochemical potency and culminating in clinical outcomes. Here, we compare Taletrectinib to other prominent ROS1 inhibitors: Crizotinib, Entrectinib, and Repotrectinib.
In Vitro Efficacy: Potency and Selectivity
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. Preclinical studies demonstrate Taletrectinib's sub-nanomolar potency against wild-type ROS1 and its superiority against the G2032R resistance mutation.[1][12]
| Inhibitor | ROS1 (WT) IC50 (nM) | ROS1 (G2032R) IC50 (nM) | TRKB IC50 (nM) | Primary Scaffold Type |
| Taletrectinib | ~0.21 [12] | ~53.3 [13] | ~1.47 [14] | Pyridazine (Imidazo[1,2-b]pyridazine) |
| Crizotinib | ~3.0[15] | >400[1] | - | Pyridine |
| Entrectinib | ~7.0[16] | >400[1] | ~1.1[17] | Indazole |
| Repotrectinib | ~0.07[10] | ~3.3[18] | ~0.05[10] | Macrocyclic |
Table 1: In Vitro Potency of ROS1 Inhibitors. Data compiled from multiple preclinical studies. Note that assay conditions can vary between studies, affecting absolute values.
A crucial aspect of Taletrectinib's design is its high selectivity for ROS1 over Tropomyosin Receptor Kinase B (TRKB).[1] Inhibition of TRKB is associated with neurological adverse events like dizziness and dysgeusia, which have been observed with less selective inhibitors such as Entrectinib and Repotrectinib.[14] Taletrectinib's 20-fold higher selectivity for ROS1 over TRKB is hypothesized to contribute to its more favorable neurological safety profile observed in clinical trials.[14][19]
Cell-Based Efficacy
Cell-based assays bridge the gap between biochemical potency and in vivo activity. Taletrectinib has demonstrated low nanomolar potency in inhibiting the proliferation of cancer cell lines driven by ROS1 fusions, including those harboring resistance mutations.[11][20]
In Vivo Preclinical Efficacy
In animal models, particularly patient-derived xenografts (PDX) in mice, Taletrectinib has shown significant anti-tumor activity.[21] Notably, in orthotopic CNS models of ROS1+ NSCLC, Taletrectinib demonstrated sustained brain penetration and improved survival compared to vehicle and even other next-generation inhibitors, underscoring its potential for treating brain metastases.[20]
Clinical Efficacy
The ultimate measure of an inhibitor's efficacy lies in its clinical performance. Data from the pivotal TRUST-I and TRUST-II phase 2 trials have established Taletrectinib as a highly effective agent.[22][23]
| Outcome | Taletrectinib | Crizotinib | Entrectinib | Repotrectinib |
| TKI-Naïve Patients | ||||
| cORR | 85-91%[11][23] | ~72%[24] | ~77%[18] | ~79%[25] |
| Median PFS | Not Reached (~45.6 mos)[26][27] | ~19.3 months[24] | ~19.0 months[18] | ~35.7 months[25] |
| Intracranial cORR | ~77-88%[11][27] | Not well established | ~55%[28] | - |
| TKI-Pretreated Patients | ||||
| cORR | ~56-62%[22][26] | N/A | Limited | ~38%[29] |
| Median PFS | ~9.7-11.8 months[22][26] | N/A | Limited | ~9.0 months[29] |
| Intracranial cORR | ~66-73%[11][27] | N/A | ~19%[21] | - |
Table 2: Summary of Clinical Efficacy of ROS1 Inhibitors in NSCLC. cORR: confirmed Objective Response Rate; PFS: Progression-Free Survival. Data is from separate clinical trials and not from direct head-to-head comparisons.[30]
The clinical data highlight Taletrectinib's robust and durable responses, not only in treatment-naïve patients but also in those who have progressed on prior TKI therapy, a critical unmet need.[11][23] Its impressive intracranial activity is a significant advantage, as brain metastases are common in ROS1+ NSCLC.[19]
Experimental Protocols for Efficacy Assessment
To ensure the scientific integrity of efficacy comparisons, standardized and validated protocols are essential. Below are representative step-by-step methodologies for key assays.
In Vitro Kinase Inhibition Assay (Radiometric Filter Binding)
This assay is the gold standard for directly measuring kinase activity and inhibitor potency (IC50).[4] It quantifies the transfer of a radiolabeled phosphate from [γ-³²P]-ATP to a kinase substrate.
Figure 2: Workflow for a radiometric kinase inhibition assay.
Step-by-Step Protocol:
-
Prepare Reagents: Prepare a 5x kinase reaction buffer. Dilute the kinase (e.g., recombinant human ROS1) and substrate (e.g., myelin basic protein) to working concentrations in 1x reaction buffer.[31] Prepare serial dilutions of the pyridazine-based inhibitor.
-
Set up Reaction: In a microtiter plate, add the kinase, substrate, and inhibitor dilutions.
-
Initiate Kinase Reaction: Add a solution containing [γ-³²P]-ATP and non-radiolabeled ATP to each well to start the reaction.[28]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 20-60 minutes).
-
Stop Reaction: Terminate the reaction by adding a stop solution, typically a high concentration of phosphoric acid.
-
Filter Binding: Spot the reaction mixture onto phosphocellulose filter paper. The phosphorylated substrate will bind to the filter, while unbound ATP will not.
-
Washing: Wash the filter papers multiple times with phosphoric acid to remove all unbound [γ-³²P]-ATP.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Convert radioactivity counts to percent inhibition relative to a no-inhibitor control. Plot percent inhibition versus inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
This assay quantifies the number of viable cells in culture by measuring ATP levels, an indicator of metabolic activity.[22]
Step-by-Step Protocol:
-
Cell Plating: Seed ROS1-fusion positive cancer cells (e.g., HCC78) in an opaque-walled 96-well plate at a predetermined density and allow them to adhere overnight.[2][23]
-
Compound Treatment: Treat cells with a range of concentrations of the kinase inhibitor and incubate for a specified period (e.g., 72 hours).
-
Reagent Equilibration: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[23]
-
Lysis and Signal Generation: Add a volume of CellTiter-Glo® Reagent equal to the culture medium volume in each well.
-
Mixing: Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[2]
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Read the luminescence using a plate luminometer.
-
Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated control cells. Plot viability versus inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
In Vivo Tumor Xenograft Model
This model assesses the anti-tumor efficacy of a compound in a living organism.
Step-by-Step Protocol:
-
Cell Preparation: Culture human ROS1+ NSCLC cells. Harvest and resuspend the cells in a suitable medium, often mixed with Matrigel, at a specific concentration (e.g., 5 x 10^6 cells/100 µL).[21]
-
Implantation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., BALB/c nude mice).[32][33] For orthotopic models, inject cells directly into the lung parenchyma.[34]
-
Tumor Growth and Grouping: Monitor mice regularly for tumor growth. Once tumors reach a specified volume (e.g., 150-200 mm³), randomize the mice into treatment and control groups.[21]
-
Drug Administration: Administer the pyridazine-based inhibitor and control vehicle to their respective groups via the appropriate route (e.g., oral gavage) and schedule.
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume (e.g., Volume = 0.5 x length x width²) at regular intervals. Monitor animal body weight and overall health.
-
Endpoint and Analysis: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
Conclusion and Future Directions
The pyridazine-based kinase inhibitor Taletrectinib represents a significant advancement in the treatment of ROS1-positive NSCLC. Its high potency against wild-type and resistant ROS1, favorable selectivity profile leading to better tolerability, and robust intracranial activity position it as a potential best-in-class agent. The comparative analysis underscores the iterative nature of drug development, where next-generation inhibitors are rationally designed to overcome the liabilities of their predecessors.
While the clinical data for Taletrectinib are compelling, the field awaits results from ongoing head-to-head randomized trials to definitively establish its place in the therapeutic armamentarium.[14] Future research will continue to focus on understanding and overcoming emergent resistance mechanisms and further refining the selectivity of kinase inhibitors to maximize efficacy while minimizing toxicity for patients with cancer.
References
- 1. tandfonline.com [tandfonline.com]
- 2. promega.com [promega.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. reactionbiology.com [reactionbiology.com]
- 5. researchgate.net [researchgate.net]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. biomarker.onclive.com [biomarker.onclive.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Taletrectinib in ROS1-positive NSCLC: bridging clinical trials and real-world practice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cancer-research-network.com [cancer-research-network.com]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Spectrum of Mechanisms of Resistance to Crizotinib and Lorlatinib in ROS1 Fusion-Positive Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ascopubs.org [ascopubs.org]
- 15. Cabozantinib overcomes crizotinib resistance in ROS1 fusion positive cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Profile of entrectinib and its potential in the treatment of ROS1-positive NSCLC: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Entrectinib: an orally available, selective tyrosine kinase inhibitor for the treatment of NTRK, ROS1, and ALK fusion-positive solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cancer Discovery Highlights Potent Effects of TP Therapeutics’ Novel, Lead Investigational Compound Repotrectinib in Tumors Harboring ROS1, TRK or ALK Fusions with Solvent Front Mutations - BioSpace [biospace.com]
- 19. bio-protocol.org [bio-protocol.org]
- 20. esmo.org [esmo.org]
- 21. Repotrectinib exhibits potent anti-tumor activity in treatment-naive and solvent-front-mutant ROS1-rearranged non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 23. promega.com [promega.com]
- 24. Emerging resistance pathways in lung cancer: what has ROS-1 taught us? - PMC [pmc.ncbi.nlm.nih.gov]
- 25. aacrjournals.org [aacrjournals.org]
- 26. Molecular Pathways - ROS1 Fusion Proteins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Figure 1 from Molecular Pathways Molecular Pathways : ROS 1 Fusion Proteins in Cancer | Semantic Scholar [semanticscholar.org]
- 28. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 29. revvity.com [revvity.com]
- 30. aacrjournals.org [aacrjournals.org]
- 31. A Radioactive in vitro ERK3 Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 32. LLC cells tumor xenograft model [protocols.io]
- 33. researchgate.net [researchgate.net]
- 34. A Method for Orthotopic Transplantation of Lung Cancer in Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to In-Vitro Efficacy and Safety Profiling of Novel Pyridazine Compounds
In the landscape of modern drug discovery, the pyridazine scaffold has emerged as a privileged structure, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and cardiovascular applications.[1][2] The journey from a novel chemical entity to a potential therapeutic, however, is paved with rigorous preclinical evaluation. This guide provides an in-depth comparison of essential in-vitro testing protocols designed to elucidate the efficacy, target engagement, mechanism of action, and safety profile of novel pyridazine-based compounds. Our focus is on providing not just the "how" but the "why," empowering researchers to make informed decisions in their drug development pipeline.
Section 1: Foundational Cytotoxicity Assessment
Before delving into specific mechanisms, it is paramount to establish the cytotoxic profile of a novel pyridazine compound. This initial screening provides a therapeutic window and informs the concentration ranges for subsequent, more targeted assays.[3][4][5][6]
Comparative Cytotoxicity Assays
Two widely adopted methods for assessing cytotoxicity are the MTT and LDH assays. While both provide valuable data, they measure different cellular events and, when used in conjunction, offer a more complete picture of a compound's effect on cell viability.
| Assay | Principle | Advantages | Limitations | Typical Cell Lines |
| MTT Assay | Measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt (MTT) into purple formazan crystals.[4][5][6] | Well-established, cost-effective, high-throughput.[5][6] | Can be affected by compounds that alter mitochondrial respiration. Indirect measure of cell death. | HeLa (cervical cancer), MCF-7 (breast cancer), A549 (lung cancer), HEK293 (non-cancerous).[3][5][6] |
| LDH Release Assay | Measures the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with compromised membrane integrity.[4][7] | Direct measure of cytotoxicity, sensitive, and rapid.[7] | LDH in serum-containing media can lead to high background. Transient membrane damage may not be detected. | Same as MTT; particularly useful for confirming membrane disruption. |
Experimental Workflow: Cytotoxicity Profiling
Caption: Workflow for assessing compound cytotoxicity.
Detailed Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed selected cancer and non-cancerous cell lines into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[3]
-
Compound Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) of the novel pyridazine compound in sterile DMSO. Perform serial dilutions in a complete growth medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent-induced toxicity.[3]
-
Cell Treatment: Treat the cells with various concentrations of the pyridazine compound and a vehicle control (DMSO) for 24, 48, or 72 hours.[3]
-
MTT Addition: Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]
-
Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the half-maximal inhibitory concentration (IC50) value.[5][6]
Section 2: Target Engagement and Selectivity
Identifying the direct molecular target of a novel pyridazine compound is a critical step in understanding its mechanism of action and potential for off-target effects. Many pyridazine derivatives are designed as kinase inhibitors; therefore, this section will focus on assays to confirm target engagement within this class.[8][9]
In-Cell Target Engagement: NanoBRET™ Assay
The NanoBRET™ Target Engagement Intracellular Kinase Assay is a powerful method to quantitatively measure compound binding to a specific kinase in live cells.[10][11] This technology uses Bioluminescence Resonance Energy Transfer (BRET) to detect the displacement of a fluorescent tracer from a NanoLuc® luciferase-kinase fusion protein by a competing compound.[10][11]
Experimental Workflow: NanoBRET™ Target Engagement
Caption: Workflow for NanoBRET™ target engagement assay.
Comparative Analysis of Target Engagement
To illustrate the utility of this assay, consider the hypothetical data below for two novel pyridazine compounds (PYD-001 and PYD-002) targeting Kinase X, compared to a known inhibitor.
| Compound | Target Kinase | Cellular IC50 (NanoBRET™) | Selectivity Panel (IC50 for Off-Target Kinase Y) |
| PYD-001 | Kinase X | 50 nM | >10,000 nM |
| PYD-002 | Kinase X | 75 nM | 500 nM |
| Known Inhibitor | Kinase X | 100 nM | 2,000 nM |
This data suggests that PYD-001 has higher potency and selectivity for Kinase X compared to PYD-002 and the known inhibitor.
Section 3: Elucidating the Mechanism of Action (MoA)
Once cytotoxicity and target engagement are established, the next logical step is to investigate the downstream cellular consequences of target inhibition. This involves examining changes in signaling pathways, gene expression, and protein localization.[12][13]
Monitoring Signaling Pathways: Western Blotting
Western blotting is a cornerstone technique for analyzing changes in protein expression and post-translational modifications, such as phosphorylation, which are hallmarks of kinase signaling pathways.[14][15][16]
-
Cell Culture and Treatment: Grow cells to 70-80% confluency and treat with the pyridazine compound at various concentrations and time points.[14]
-
Cell Lysis: Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the protein state.[14]
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Gel Electrophoresis: Separate 20-30 µg of denatured protein samples on an SDS-polyacrylamide gel.[14]
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block non-specific binding sites on the membrane using a solution like 5% non-fat dry milk or BSA in TBST.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific to the target protein (e.g., phospho-Akt, total-Akt).[14][16]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Detection: Detect the chemiluminescent signal using an imaging system.[14]
-
Analysis: Quantify band intensities using densitometry software.[14]
Assessing Gene Expression Changes: Quantitative PCR (qPCR)
To understand how the pyridazine compound affects gene transcription downstream of the target pathway, qPCR is the gold standard.[17][18]
Caption: Workflow for qPCR-based gene expression analysis.
Visualizing Cellular Effects: Immunofluorescence
Immunofluorescence (IF) allows for the visualization of protein localization and cellular morphology changes following compound treatment.[19][20][21] For instance, if a pyridazine compound targets a protein involved in cell division, IF can reveal effects on the mitotic spindle or nuclear morphology.[22]
-
Cell Seeding and Treatment: Seed cells on glass coverslips and treat with the pyridazine compound.[22]
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS.[20][22]
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS to allow antibody entry.[22]
-
Blocking: Block non-specific antibody binding with a blocking buffer.[22]
-
Primary Antibody Incubation: Incubate with a primary antibody against the protein of interest.
-
Secondary Antibody Incubation: Incubate with a fluorophore-conjugated secondary antibody in the dark.[22]
-
Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.[22]
-
Image Acquisition: Acquire images using a confocal microscope.[22]
Section 4: Early ADME Profiling
In-vitro Absorption, Distribution, Metabolism, and Excretion (ADME) assays are crucial for early-stage drug discovery to predict a compound's pharmacokinetic properties.[23][24][25][26][27]
Key In-Vitro ADME Assays
| Assay | Purpose | Methodology | Significance |
| Aqueous Solubility | Determines the solubility of the compound. | Kinetic or thermodynamic solubility assays.[24] | Poor solubility can lead to poor absorption and bioavailability. |
| Permeability (Caco-2) | Assesses the ability of a compound to cross the intestinal barrier. | Caco-2 cell monolayer assay.[24] | Predicts oral absorption. |
| Metabolic Stability | Evaluates the compound's susceptibility to metabolism. | Incubation with liver microsomes or hepatocytes.[24] | High metabolic instability can lead to rapid clearance and low exposure. |
| CYP450 Inhibition | Identifies potential for drug-drug interactions. | Incubation with major CYP450 isozymes.[24] | Inhibition of these enzymes can alter the metabolism of co-administered drugs. |
| Plasma Protein Binding | Measures the extent to which a compound binds to plasma proteins. | Rapid equilibrium dialysis (RED) or ultrafiltration.[24] | Only the unbound fraction of a drug is pharmacologically active. |
Conclusion
The in-vitro characterization of novel pyridazine compounds is a multi-faceted process that requires a logical and systematic approach. By integrating data from cytotoxicity, target engagement, mechanism of action, and ADME assays, researchers can build a comprehensive profile of their lead candidates. This guide provides a framework for these essential studies, emphasizing the importance of not only following protocols but understanding the scientific rationale behind each step. The careful execution and interpretation of these in-vitro experiments are fundamental to identifying promising pyridazine-based molecules for further development into next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. ijprajournal.com [ijprajournal.com]
- 6. researchgate.net [researchgate.net]
- 7. media.sciltp.com [media.sciltp.com]
- 8. Kinase Target Engagement Assay Panel Screening Service - Creative Biolabs [creative-biolabs.com]
- 9. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kinase Target Engagement | Kinase Affinity Assay [promega.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. crestonepharma.com [crestonepharma.com]
- 14. benchchem.com [benchchem.com]
- 15. Western blot protocol | Abcam [abcam.com]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 17. oaepublish.com [oaepublish.com]
- 18. tataa.com [tataa.com]
- 19. UNIT 4.3 Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 20. sinobiological.com [sinobiological.com]
- 21. Immunofluorescence Protocol: From Fixation to Imaging [synapse.patsnap.com]
- 22. benchchem.com [benchchem.com]
- 23. selvita.com [selvita.com]
- 24. criver.com [criver.com]
- 25. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 26. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 27. In Vitro ADME Studies: The Foundation of Preclinical Success - InfinixBio [infinixbio.com]
A Comparative Guide to the Synthesis of 3-Chloro-6-isopropylpyridazine: An Analysis of Reproducibility and Efficiency
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 3-Chloro-6-isopropylpyridazine in Drug Discovery
Pyridazine derivatives are a cornerstone of modern medicinal chemistry, renowned for their diverse pharmacological activities. Among these, this compound serves as a key intermediate in the synthesis of a variety of bioactive molecules. Its strategic substitution pattern, featuring a reactive chlorine atom for further functionalization and an isopropyl group influencing solubility and binding interactions, makes it a highly sought-after scaffold for the development of novel therapeutics. The reliability and efficiency of its synthesis are therefore of paramount importance to the research and development community.
This guide will explore two plausible and experimentally grounded pathways for the synthesis of this compound:
-
Route 1: Direct Chlorination of a Pyridazinone Precursor. This approach focuses on the synthesis of 6-isopropylpyridazin-3(2H)-one followed by a selective chlorination at the 3-position.
-
Route 2: Synthesis via a Dichloro Intermediate and Selective Dechlorination. This strategy involves the preparation of the more commonly reported 3,6-dichloro-4-isopropylpyridazine, followed by a selective removal of the chlorine atom at the 6-position.
Each route will be critically evaluated based on atom economy, reagent availability, reaction conditions, scalability, and the purity of the final product.
Comparative Analysis of Synthetic Methodologies
This section details the two primary synthetic routes, providing step-by-step protocols and a comparative analysis of their respective advantages and disadvantages.
Route 1: Direct Chlorination of 6-isopropylpyridazin-3(2H)-one
This two-step approach offers a potentially more direct path to the target molecule. The key challenges lie in the selective synthesis of the pyridazinone precursor and the subsequent regioselective chlorination.
The synthesis of the pyridazinone precursor can be achieved through the condensation of an appropriate dicarbonyl compound with hydrazine. In this case, isopropylmaleic anhydride is the logical starting material.
Experimental Protocol: Synthesis of 6-isopropylpyridazin-3(2H)-one
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve isopropylmaleic anhydride (1.0 eq) in a suitable solvent such as glacial acetic acid or ethanol.
-
Addition of Hydrazine: Slowly add hydrazine hydrate (1.1 eq) to the solution at room temperature. An exothermic reaction may be observed.
-
Reaction: Heat the reaction mixture to reflux for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 6-isopropylpyridazin-3(2H)-one.
Causality Behind Experimental Choices:
-
Solvent: Acetic acid or ethanol are commonly used solvents for this type of condensation reaction as they are polar enough to dissolve the starting materials and facilitate the reaction without participating in side reactions.
-
Hydrazine Hydrate: The use of a slight excess of hydrazine hydrate ensures the complete consumption of the anhydride.
-
Reflux: Heating is necessary to promote the cyclization of the intermediate hydrazone to the more stable pyridazinone ring.
The conversion of the pyridazinone to the corresponding chloropyridazine is a critical step. Phosphorus oxychloride (POCl₃) is a common and effective reagent for this transformation[1]. The selectivity of the chlorination at the 3-position is crucial.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a fume hood, carefully add 6-isopropylpyridazin-3(2H)-one (1.0 eq) to an excess of phosphorus oxychloride (POCl₃), which can also serve as the solvent. A small amount of a tertiary amine base like N,N-dimethylaniline can be added to facilitate the reaction.
-
Reaction: Heat the mixture to reflux (around 105-110 °C) for 2-4 hours. The reaction should be monitored by TLC until the starting material is consumed.
-
Work-up and Purification: After cooling to room temperature, slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with vigorous stirring. The product will likely precipitate. Neutralize the acidic solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the pH is neutral or slightly basic. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Causality Behind Experimental Choices:
-
Excess POCl₃: Using phosphorus oxychloride in excess ensures complete conversion of the pyridazinone and often improves the reaction rate.
-
Reflux: The high temperature is necessary to drive the chlorination reaction to completion.
-
Quenching on Ice: The highly reactive nature of POCl₃ necessitates a careful quenching procedure to hydrolyze the excess reagent safely.
-
Base Neutralization: Neutralization is required to remove acidic byproducts and allow for efficient extraction of the organic product.
Route 2: Synthesis via 3,6-dichloro-4-isopropylpyridazine and Selective Dechlorination
This alternative strategy leverages a more readily accessible intermediate, 3,6-dichloro-4-isopropylpyridazine, followed by a selective dechlorination. The success of this route hinges on the ability to selectively remove one of the two chlorine atoms.
The synthesis of this dichloro intermediate is well-documented and typically starts from 3,6-dichloropyridazine and isobutyric acid[2][3].
Experimental Protocol: Synthesis of 3,6-dichloro-4-isopropylpyridazine [2]
-
Reaction Setup: To a solution of 3,6-dichloropyridazine (1.0 eq) and isobutyric acid (1.05 eq) in water, add silver nitrate (0.5 eq) and sulfuric acid (3.0 eq) at 60 °C.
-
Addition of Oxidant: Slowly add a solution of ammonium persulfate (3.0 eq) in water at 75 °C.
-
Reaction: Stir the mixture for 30 minutes. Monitor the reaction completion by TLC.
-
Work-up and Purification: After cooling, adjust the pH to 9-10 with aqueous ammonia. Extract the product with ethyl acetate. Wash the organic phase with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield 3,6-dichloro-4-isopropylpyridazine as a light yellow oil.
Causality Behind Experimental Choices:
-
Radical Initiator System: The combination of silver nitrate and ammonium persulfate generates sulfate radicals, which then abstract a hydrogen atom from isobutyric acid to form an isopropyl radical.
-
Acidic Medium: The reaction is performed in an acidic medium to facilitate the radical reaction on the electron-deficient pyridazine ring.
-
Temperature Control: Careful temperature control is necessary to manage the rate of radical generation and prevent side reactions.
The selective removal of one chlorine atom from a dihalopyridine derivative is a challenging but feasible transformation. Catalytic hydrogenation is a promising approach, where the choice of catalyst and reaction conditions can influence the selectivity. Palladium-based catalysts are often effective for hydrodehalogenation[4][5].
Experimental Protocol: Selective Dechlorination of 3,6-dichloro-4-isopropylpyridazine
-
Reaction Setup: In a hydrogenation vessel, dissolve 3,6-dichloro-4-isopropylpyridazine (1.0 eq) in a suitable solvent such as ethanol or methanol. Add a palladium on carbon catalyst (e.g., 5-10 mol% Pd/C) and a base (e.g., sodium acetate or triethylamine, 1.1 eq).
-
Hydrogenation: Purge the vessel with hydrogen gas and maintain a positive pressure (e.g., 1-5 atm). Stir the reaction mixture at room temperature.
-
Monitoring and Work-up: Monitor the reaction closely by GC-MS or LC-MS to maximize the yield of the mono-dechlorinated product and minimize the formation of the fully dechlorinated by-product. Once the desired conversion is achieved, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to isolate this compound.
Causality Behind Experimental Choices:
-
Catalyst: Palladium on carbon is a widely used and effective catalyst for hydrodehalogenation. The catalyst loading and quality can significantly impact the reaction rate and selectivity.
-
Hydrogen Source: Hydrogen gas is a clean and efficient reducing agent. Alternatively, transfer hydrogenation using a hydrogen donor like formic acid or isopropanol can be employed[6].
-
Base: A base is typically added to neutralize the HCl that is formed during the reaction, which can otherwise poison the catalyst.
-
Reaction Monitoring: Precise monitoring is critical to stop the reaction at the mono-dechlorination stage, as over-reduction will lead to the formation of 4-isopropylpyridazine.
Data Summary and Comparison
| Parameter | Route 1: Direct Chlorination | Route 2: Selective Dechlorination |
| Starting Materials | Isopropylmaleic anhydride, Hydrazine, POCl₃ | 3,6-Dichloropyridazine, Isobutyric acid, Pd/C |
| Number of Steps | 2 | 2 |
| Key Challenges | Synthesis of precursor, selective chlorination | Selective mono-dechlorination |
| Reagent Toxicity | POCl₃ is highly corrosive and water-reactive. | Palladium catalysts can be expensive. |
| Scalability | Potentially scalable with appropriate safety measures for POCl₃. | Scalable, with catalyst recovery being a consideration. |
| Reported Yields | Variable, dependent on selectivity. | High yields for the first step are reported[2]; selectivity in the second step is crucial. |
| Purification | Column chromatography is likely necessary. | Column chromatography is likely necessary to separate mono- and di-dechlorinated products. |
Conclusion and Recommendations
Both synthetic routes presented in this guide offer viable pathways to this compound.
Route 1 is conceptually more direct. However, its success is highly dependent on the commercial availability and purity of isopropylmaleic anhydride and the ability to achieve high regioselectivity in the chlorination step. The handling of large quantities of phosphorus oxychloride also presents significant safety and environmental challenges.
Route 2 benefits from a well-established and high-yielding first step for the synthesis of the dichloro intermediate. The primary challenge lies in the optimization of the selective mono-dechlorination. This step requires careful control of reaction conditions and diligent monitoring to prevent over-reduction. However, the use of catalytic hydrogenation is generally a more environmentally benign and scalable process compared to the stoichiometric use of hazardous reagents like POCl₃.
For researchers in a drug development setting, Route 2 is likely the more reproducible and scalable option , provided that a robust and selective dechlorination protocol can be established. The starting materials are readily available, and the initial isopropylation reaction is reported to be high-yielding. The development of a selective catalytic hydrogenation step, while requiring initial optimization, will ultimately provide a more reliable and safer process for the large-scale production of this compound.
Further research into optimizing the selective dechlorination, including screening of different catalysts, solvents, and hydrogen sources, is highly recommended to establish a truly robust and efficient synthesis of this important medicinal chemistry building block.
References
Safety Operating Guide
3-Chloro-6-isopropylpyridazine proper disposal procedures
An In-Depth Guide to the Proper Disposal of 3-Chloro-6-isopropylpyridazine
Core Hazard Assessment: Understanding the Risk
Before any handling or disposal, it is imperative to understand the inherent risks associated with this compound. This compound is a halogenated heterocyclic organic molecule.[1] Its chemical structure dictates its reactivity and toxicological profile. The primary hazards, as identified in safety data sheets (SDS), are significant acute toxicity if swallowed, in contact with skin, or inhaled.[2][3]
The presence of chlorine and nitrogen in the molecule means that upon thermal decomposition or combustion, it can release highly toxic and corrosive gases, including nitrogen oxides (NOx) and hydrogen chloride (HCl).[4] Therefore, improper disposal methods like uncontrolled burning are extremely dangerous. Furthermore, as with many halogenated organic compounds, its release into the environment should be prevented to avoid potential long-term ecological damage.[4][5]
Table 1: Hazard Profile of this compound Analogs
| Hazard Classification | GHS Hazard Statement | Source |
|---|---|---|
| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed | [2][3] |
| Acute Toxicity, Dermal (Category 3) | H311: Toxic in contact with skin | [2][3] |
| Acute Toxicity, Inhalation (Category 3) | H331: Toxic if inhaled | [2][3] |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | [6] |
| Serious Eye Damage/Eye Irritation (Category 2) | H319: Causes serious eye irritation |[6] |
Mandatory Personal Protective Equipment (PPE)
Due to the compound's toxicity, stringent adherence to PPE protocols is non-negotiable. The causality is simple: to prevent exposure pathways via inhalation, skin absorption, or eye contact.
-
Hand Protection: Handle with impermeable gloves that have been inspected for integrity prior to use.[2][7] Use proper glove removal technique to avoid skin contact.[7]
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield that adheres to government standards such as OSHA 29 CFR 1910.133 or European Standard EN166.[6][7][8]
-
Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[6][9] An impervious lab coat is standard.
-
Respiratory Protection: All handling of waste should occur in a well-ventilated area, preferably within a chemical fume hood.[8] If there is a risk of generating dust or aerosols, a NIOSH/MSHA or EN 149 approved respirator should be used.[4][6]
Waste Segregation and Collection: A Step-by-Step Protocol
The disposal of this compound is governed by hazardous waste regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[10] As a halogenated organic compound, it must be segregated into a specific waste stream.[11]
Experimental Protocol: Waste Accumulation in a Satellite Accumulation Area (SAA)
-
Identify as Hazardous Waste: Any unused this compound, contaminated materials (e.g., pipette tips, weighing paper), or solutions containing the compound must be treated as hazardous waste.[12]
-
Select a Compatible Container:
-
Label the Container Immediately: As soon as the first drop of waste is added, the container must be labeled.[12] The label must include:
-
Store in a Designated SAA:
-
The waste container must be kept in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of the lab personnel.[13][14]
-
Store with secondary containment to catch any potential leaks.[12]
-
Crucially, segregate this halogenated organic waste from incompatible waste streams, such as acids and bases.[11][12]
-
-
Keep the Container Closed: The waste container must remain securely capped at all times, except when adding waste.[13] This is a critical step to prevent the release of harmful vapors.
-
Arrange for Disposal: Do not accumulate more than 55 gallons of hazardous waste in your SAA.[12] Contact your institution's Environmental Health & Safety (EH&S) department or a licensed professional waste disposal service to arrange for pickup.[4]
Spill and Emergency Procedures
In the event of a spill, immediate and correct action is required to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.[4]
-
Control and Contain: Prevent the spill from entering drains or water courses.[9][15]
-
Wear Appropriate PPE: Don the full PPE as described in Section 2 before attempting cleanup.
-
Clean-up:
-
For solid spills, use dry clean-up procedures to avoid generating dust.[9][15] Carefully sweep or vacuum the material.
-
Place all spilled material and contaminated absorbents into a suitable, sealed, and properly labeled container for disposal.[4][9]
-
Wash the spill area thoroughly with soap and water once the material is removed.[9]
-
Prohibited Disposal Methods
To ensure safety and regulatory compliance, the following disposal methods are strictly forbidden:
-
Sink/Sewer Disposal: NEVER discharge this compound or its solutions to the sanitary sewer.[12] Halogenated organics can interfere with wastewater treatment processes and are persistent environmental pollutants.[5]
-
Evaporation: Do not dispose of this chemical by evaporation in a fume hood or biosafety cabinet.[12][13] This action directly releases the compound into the atmosphere, violating environmental regulations and posing an inhalation risk.
-
Mixing with General Trash: This compound must not be disposed of in the regular trash. It must be managed as regulated hazardous waste.
Final Disposal Pathway: Incineration
The validated and recommended final disposal method for halogenated organic waste is high-temperature incineration.[11][16]
-
Mechanism: The waste is burned in a chemical incinerator equipped with an afterburner and a scrubber.[4][17] The high temperatures break down the complex organic molecule, while the afterburner ensures complete destruction of any hazardous intermediates. The scrubber is essential for neutralizing and removing the acidic gases (e.g., HCl) produced during combustion.[4]
-
Rationale: This method provides the highest degree of destruction efficiency for hazardous organic compounds, converting them into less harmful substances like carbon dioxide, water, and neutralized salts.
-
Implementation: This process must be carried out by a licensed and permitted hazardous waste disposal facility.[4][18] Laboratory personnel are responsible for ensuring the waste is properly collected and handed over to these professionals.
Visual Workflow: Decision Process for Waste Handling
Caption: Decision workflow for handling this compound waste.
References
- 1. CAS 107228-51-3: Pyridazine, 3,6-dichloro-4-(1-methylethyl… [cymitquimica.com]
- 2. energy01.oss-cn-shanghai.aliyuncs.com [energy01.oss-cn-shanghai.aliyuncs.com]
- 3. file.leyan.com [file.leyan.com]
- 4. capotchem.com [capotchem.com]
- 5. mdpi.com [mdpi.com]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. Hazardous Waste Management in the Laboratory | Lab Manager [labmanager.com]
- 11. bucknell.edu [bucknell.edu]
- 12. vumc.org [vumc.org]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 14. epa.gov [epa.gov]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 16. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 17. capotchem.cn [capotchem.cn]
- 18. echemi.com [echemi.com]
Navigating the Safe Handling of 3-Chloro-6-isopropylpyridazine: A Guide for Laboratory Professionals
For the diligent researcher and scientist, the integrity of our work is intrinsically linked to the safety of our practices. This guide provides essential, immediate safety and logistical information for handling 3-Chloro-6-isopropylpyridazine (CAS No. 570416-35-2). While comprehensive toxicological data for this specific compound is not extensively available, by synthesizing information from structurally related pyridazine derivatives and established chemical safety principles, we can construct a robust framework for its safe utilization in a laboratory setting. This document is designed to be a trusted resource, offering procedural guidance that goes beyond mere instruction to explain the rationale behind each critical step.
Understanding the Hazard Landscape
Before handling any chemical, a thorough understanding of its potential hazards is paramount. For this compound, the available data indicates the following classifications[1]:
| Hazard Classification | Category | Hazard Statement |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed |
| Skin Irritation | Category 2 | H315: Causes skin irritation |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
These classifications, while not exhaustive, paint a clear picture: this compound is a substance that demands respect and careful handling to avoid harmful exposure. The causality is clear – the chemical structure suggests reactivity that can lead to irritation of biological tissues upon contact.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) is non-negotiable. The following PPE is mandatory when handling this compound to create a reliable barrier between you and the chemical.
Eye and Face Protection:
-
Safety Goggles: Tightly fitting chemical safety goggles are essential to prevent any accidental splashes from reaching the eyes.[2] These should conform to EN 166 (EU) or NIOSH (US) standards.
-
Face Shield: In situations with a higher risk of splashing, such as when handling larger quantities or during vigorous reactions, a face shield should be worn in addition to safety goggles for full facial protection.[2]
Skin Protection:
-
Gloves: Chemical-resistant gloves are critical. Nitrile rubber is a suitable option, but it is crucial to inspect gloves for any signs of degradation or perforation before each use.[2] Always use proper glove removal technique to avoid contaminating your skin.
-
Laboratory Coat: A fire-resistant lab coat should be worn at all times. For enhanced protection, consider an impervious or Nomex® laboratory coat.[2]
Respiratory Protection:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of any dust or vapors.[2][3]
-
Respirator: For situations where engineering controls may not be sufficient to maintain exposure below permissible limits, or during spill cleanup, a respirator is necessary. A dust mask (e.g., N95) may be adequate for small quantities in a well-ventilated space, while a full-face respirator with appropriate cartridges should be used for higher-risk activities.[2][4]
Operational Protocol: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is a self-validating system for safety.
-
Preparation:
-
Ensure your workspace is clean and uncluttered.
-
Verify that all necessary PPE is available and in good condition.
-
Locate the nearest safety shower and eyewash station and confirm they are operational.
-
Have a chemical spill kit readily accessible.
-
-
Handling:
-
Storage:
The logical flow for safe handling is visualized in the diagram below:
References
- 1. CAS # 570416-35-2, this compound, 3-Chloro-6-(1-methylethyl)pyridazine - chemBlink [chemblink.com]
- 2. benchchem.com [benchchem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. capotchem.com [capotchem.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
